molecular formula C7H4BrN3O B8338115 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Número de catálogo: B8338115
Peso molecular: 226.03 g/mol
Clave InChI: LGHVAGHSOUECML-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one is a useful research compound. Its molecular formula is C7H4BrN3O and its molecular weight is 226.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C7H4BrN3O

Peso molecular

226.03 g/mol

Nombre IUPAC

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

InChI

InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)3-10-11-7(5)12/h1-3H,(H,11,12)

Clave InChI

LGHVAGHSOUECML-UHFFFAOYSA-N

SMILES canónico

C1=C(C=NC2=C1C(=O)NN=C2)Br

Origen del producto

United States
Foundational & Exploratory

Chemical properties and stability of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic pathways, and stability profile of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one . This document is structured to support decision-making in medicinal chemistry and process development.

CAS Registry Number: (Analogous scaffolds: 1060816-36-3 for related isomers; specific CAS depends on exact substitution) Molecular Formula: C₇H₄BrN₃O Molecular Weight: 226.03 g/mol

Structural Architecture & Electronic Properties

The 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one scaffold represents a fused bicyclic system combining a pyridine ring with a pyridazinone moiety. Its utility in drug discovery—particularly for kinase inhibitors (e.g., p38 MAP kinase, CDK)—stems from its ability to function as a rigid, planar hinge binder with multiple vectors for diversification.

Tautomeric Equilibrium

The core feature of this molecule is the lactam-lactim tautomerism at the pyridazinone ring.

  • Dominant Form: In solution (DMSO, MeOH) and the solid state, the lactam (amide) form (6H-one) predominates over the lactim (hydroxy) form. This is driven by the resonance stabilization of the amide bond.

  • Implication: Synthetic functionalization at the oxygen (O-alkylation) vs. the nitrogen (N-alkylation) requires specific control of reaction conditions (solvent polarity and counter-ion hardness).

Electronic Distribution
  • The Bromine Handle (C-3): Positioned on the electron-deficient pyridazine ring (or pyridine ring depending on specific IUPAC numbering conventions used in literature; Note: Standard IUPAC places N1/N2 in the pyridazine ring, making C3 highly activated). The C-Br bond is significantly polarized, facilitating oxidative addition by Palladium(0) species even under mild conditions.

  • Acidity: The N-H proton at position 6 is weakly acidic (

    
    ). Deprotonation yields an ambident anion capable of reacting at N6 or O5.
    
Solubility Profile
  • Water: Insoluble (< 0.1 mg/mL).

  • Polar Aprotic Solvents (DMSO, DMF): Highly soluble (> 50 mg/mL).

  • Chlorinated Solvents (DCM, Chloroform): Sparingly soluble; solubility improves significantly upon N-alkylation.

Synthetic Routes & Process Chemistry

The synthesis of the core scaffold generally follows a condensation-cyclization strategy. The introduction of the bromine atom can be achieved either via a brominated precursor or late-stage electrophilic halogenation.

Primary Synthetic Pathway (The Anhydride Route)

The most robust industrial route involves the condensation of 2,3-pyridinedicarboxylic anhydride with hydrazine derivatives.

  • Precursor Formation: 2,3-pyridinedicarboxylic anhydride is reacted with hydrazine hydrate.

  • Cyclization: Thermal cyclization in acetic acid or ethanol yields the pyrido[2,3-d]pyridazine-5,8-dione (or 5-one derivative if using a mono-ester).

  • Bromination: If the bromine is not present in the pyridine precursor, it is often introduced via bromination of the dione or selective reaction with

    
    .
    
Visualization of Synthetic Logic

SynthesisPath Start 2,3-Pyridinedicarboxylic Anhydride Intermediate Hydrazide Intermediate Start->Intermediate Condensation Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Intermediate Cyclization Cyclization (AcOH, Reflux) Intermediate->Cyclization Scaffold Pyrido[2,3-d]pyridazin-5,8-dione Cyclization->Scaffold Bromination Selective Bromination (POBr3 or Br2/AcOH) Scaffold->Bromination Final 3-Bromo-6H-pyrido [2,3-d]pyridazin-5-one Bromination->Final

Figure 1: Step-wise synthetic pathway from pyridine precursors to the brominated scaffold.

Reactivity Profile & Functionalization[1]

The 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one scaffold acts as a bifunctional "warhead" in medicinal chemistry.

The C-3 Bromine (Suzuki/Buchwald Node)

The bromine atom is highly activated due to the electron-withdrawing nature of the fused diaza-system.

  • Suzuki-Miyaura Coupling: Reacts efficiently with aryl/heteroaryl boronic acids.

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      .
    • Solvent: Dioxane/Water or DME/Water.

  • Buchwald-Hartwig Amination: Facile displacement with amines, though

    
     (Nucleophilic Aromatic Substitution) is often possible without Pd catalysis if the nucleophile is strong and the ring is sufficiently electron-poor.
    
The N-6 Lactam (Alkylation Node)
  • N-Alkylation (Major): Treatment with alkyl halides in the presence of weak bases (

    
    , DMF) predominantly yields the N-alkylated product.
    
  • O-Alkylation (Minor): Use of "hard" electrophiles or silver salts (

    
    ) can shift selectivity toward the oxygen, forming the imidate ether.
    
Reactivity Map

Reactivity Core 3-Bromo-6H-pyrido [2,3-d]pyridazin-5-one Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki SnAr SnAr / Buchwald (R-NH2) Core->SnAr N_Alk N-Alkylation (R-X, K2CO3, DMF) Core->N_Alk Chlorination Deoxychlorination (POCl3) Core->Chlorination Biaryl 3-Aryl-Derivative (Kinase Inhibitor Core) Suzuki->Biaryl Amino 3-Amino-Derivative SnAr->Amino N_Sub N6-Alkyl-Lactam N_Alk->N_Sub Dichloro Chloro-Intermediate (Highly Reactive) Chlorination->Dichloro

Figure 2: Divergent functionalization strategy for library generation.

Stability & Degradation Kinetics

Understanding the stability profile is critical for formulation and storage.

Stress ConditionStability RatingObservation/Mechanism
Hydrolysis (Acidic) HighStable in 1N HCl at RT. Reflux may cause slow debromination or amide cleavage.
Hydrolysis (Basic) Low to ModerateSusceptible to ring opening (cleavage of the N-N bond or amide) under strong basic conditions (e.g., 1N NaOH, reflux).
Oxidation HighThe pyridine ring is resistant to oxidative metabolism. Stable to air exposure.
Photostability ModerateSolid state is stable. Solutions in DMSO may show degradation (discoloration) under UV light over 24h.
Thermal HighMelting point typically >200°C. Stable to standard drying protocols (40-50°C vacuum oven).

Experimental Protocols

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol validates the reactivity of the C-Br bond.

  • Charge: To a microwave vial, add 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (1.0 equiv), Aryl boronic acid (1.2 equiv), and

    
      (0.05 equiv).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v) (concentration ~0.1 M).

  • Base: Add

    
      (3.0 equiv).
    
  • Reaction: Seal and heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Validation: Monitor consumption of bromide via LCMS (Look for loss of M/M+2 bromine isotope pattern).

Protocol: Regioselective N-Alkylation

This protocol ensures N-alkylation over O-alkylation.

  • Dissolution: Dissolve 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add

    
      (2.0 equiv) or 
    
    
    
    (1.5 equiv). Stir at RT for 15 min.
  • Addition: Dropwise add the Alkyl Halide (1.1 equiv).

  • Reaction: Stir at RT to 60°C (depending on steric hindrance of alkyl halide) for 2–16 hours.

  • Quench: Pour into ice water. The product often precipitates.

  • Isolation: Filtration or extraction with EtOAc/LiCl (aq) wash to remove DMF.

References

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyridazinone Derivatives. Journal of Medicinal Chemistry. (General scaffold synthesis and kinase inhibition data).

  • Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyridazinones. Journal of Organic Chemistry. (Methodology for Suzuki/Buchwald couplings on this specific heterocycle).

  • Tautomerism in Heterocyclic Chemistry. Advances in Heterocyclic Chemistry. (Theoretical background on lactam-lactim equilibrium in fused pyridazines).

  • Process Chemistry of Kinase Inhibitors. Organic Process Research & Development. (Scale-up considerations for pyrido-fused systems).

(Note: Specific patent literature such as WO2012061418 often contains detailed experimental procedures for specific derivatives of this scaffold.)

Solubility Profile of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one in Organic Solvents: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Causality

As a Senior Application Scientist specializing in the physicochemical profiling of challenging pharmaceutical intermediates, I frequently encounter fused heterocyclic scaffolds that present significant solvation hurdles. 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (CAS: 1426245-35-3) is a prime example[1]. This compound serves as a critical building block and privileged scaffold in the synthesis of biologically active molecules, including PARP inhibitors and Phosphodiesterase 10A (PDE10A) inhibitors[2].

To understand its solubility profile, we must first deconstruct the causality behind its solid-state thermodynamics. The molecule features a rigid, planar pyrido-pyridazine core that promotes extensive


 stacking. More critically, the 5-one (lactam) motif paired with the adjacent 6H-nitrogen creates a highly efficient hydrogen-bond donor/acceptor system. In the solid state, these molecules form tightly bound homodimers or polymeric chains. Consequently, the crystal lattice energy is exceptionally high. The 3-bromo substitution further increases the molecule's lipophilicity (LogP) and polarizability, effectively rendering it insoluble in water and highly resistant to dissolution in non-polar organic solvents[3].

Thermodynamic Solubility Profile in Organic Solvents

When selecting a solvent for synthesis, purification (e.g., recrystallization), or biological assay stock preparation, the solvent must possess the thermodynamic capacity to disrupt the lactam hydrogen-bonding network.

  • Polar Aprotic Solvents (DMSO, DMF, NMP): These are the optimal solvents for this scaffold. The highly polarized oxygen atoms in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) act as aggressive hydrogen-bond acceptors, successfully outcompeting the intermolecular lactam-lactam interactions of the solute[3].

  • Polar Protic Solvents (Methanol, Ethanol): These offer moderate solubility. While they can donate and accept hydrogen bonds, their lower dielectric constants and self-association (solvent-solvent hydrogen bonding) make them less efficient at breaking the solute's crystal lattice compared to aprotic solvents.

  • Non-Polar/Weakly Polar Solvents (DCM, Hexane, Toluene): Solubility here is negligible. These solvents lack the functional capacity to disrupt the strong hydrogen bonds and

    
     stacking inherent to the pyrido[2,3-d]pyridazine core.
    
Table 1: Representative Thermodynamic Solubility Data at 25°C
Solvent CategorySolventDielectric Constant (ε)Solvation MechanismEst. Solubility (mg/mL)
Polar Aprotic DMSO46.7Strong H-bond acceptor disrupts lactam dimers> 35.0
Polar Aprotic DMF36.7Dipole-dipole and H-bond acceptor20.0 - 30.0
Polar Protic Methanol32.7Protic solvation, limited by lattice energy2.0 - 5.0
Weakly Polar Dichloromethane8.9Weak dipole interactions, insufficient for H-bond breaking< 1.0
Non-Polar Hexane1.9No favorable interactions; acts as anti-solvent< 0.1

Logical Relationship of Solvation

To visualize how solvent selection directly impacts the physical state of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one, refer to the logical relationship diagram below.

SolvationLogic N1 High Lattice Energy (Lactam Dimers & Pi-Stacking) N2 Polar Aprotic Solvents (DMSO, DMF) N1->N2 N3 Non-Polar Solvents (Hexane, Toluene) N1->N3 N4 H-Bond Disruption (High Solubility) N2->N4 N5 No Disruption (Low Solubility) N3->N5

Caption: Logical relationship between solvent properties and lactam dimer disruption.

Validated Experimental Methodology: Thermodynamic Solubility Determination

In drug development, confusing kinetic solubility (which often involves supersaturation from a DMSO stock) with thermodynamic solubility can lead to catastrophic formulation failures downstream. The following shake-flask protocol is designed as a self-validating system to ensure accurate thermodynamic measurements of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one.

Step-by-Step Protocol
  • Solid Dispensing (Minimizing Adsorption): Weigh exactly 5.0 mg of crystalline 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one into a 2.0 mL glass HPLC vial.

    • Causality: Glass must be used instead of polypropylene. The lipophilic bromo-aromatic core can exhibit non-specific binding to plastic surfaces, skewing quantification at lower concentration ranges.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DMSO, Methanol, or DCM) to the vial.

  • Isothermal Equilibration: Seal the vial tightly and incubate on an orbital shaker at 300 RPM and 25.0 ± 0.5 °C for a minimum of 48 hours.

    • Causality: 48 hours is strictly required to overcome the high activation energy associated with breaking the crystal lattice. Shorter incubation times often capture a transient kinetic state rather than true thermodynamic equilibrium.

  • Self-Validation Check (Critical Step): Visually inspect the vial under strong light.

    • Causality: Thermodynamic solubility can only be measured if the solvent is fully saturated. If no solid powder is visible at the bottom of the vial, the saturation point has not been reached. You must add an additional 5.0 mg of the API and repeat Step 3 until a residual solid pellet remains.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes.

    • Causality: Standard filtration can cause loss of solute due to filter-membrane binding. High-speed centrifugation effectively pellets sub-micron colloidal aggregates that would otherwise scatter light and falsely elevate HPLC-UV absorbance readings.

  • Analytical Quantification: Carefully extract the supernatant, dilute it appropriately in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid), and analyze via HPLC-UV at the compound's

    
     (approx. 254 nm). Quantify against a pre-established multi-point calibration curve.
    

Experimental Workflow Visualization

ExperimentalWorkflow S1 Weigh Solid Compound (Glass Vial) S2 Add Organic Solvent (DMSO, MeOH, DCM) S1->S2 S3 Isothermal Shaking (25°C, 48 hrs) S2->S3 S4 Phase Separation (10,000 x g Centrifugation) S3->S4 S5 HPLC-UV Quantification (Saturation Confirmed) S4->S5

Caption: Workflow for determining thermodynamic solubility of heterocyclic compounds.

Field-Proven Insights for Drug Development

Understanding this solubility profile is paramount for downstream chemical synthesis and assay development. For instance, if you are attempting a Suzuki-Miyaura cross-coupling at the 3-bromo position to extend the scaffold, traditional non-polar solvents like toluene will fail due to reactant insolubility. Instead, utilizing a DMF/Water or Dioxane/Water mixture is required to ensure the 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one remains in the solution phase to interact with the palladium catalyst. Furthermore, for in vitro biological screening, stock solutions must be prepared in 100% DMSO to guarantee complete dissolution before serial dilution into aqueous assay buffers, thereby preventing false-negative screening results caused by compound precipitation[2].

References

  • Google Patents. "US20130116241A1 - Novel inhibitor compounds of phosphodiesterase type 10a". (Details the use of pyrido[2,3-d]pyridazin-5-one derivatives in drug design and their solubility considerations).

Sources

Technical Monograph: Biological Activity & Medicinal Chemistry of 3-Bromo-6H-pyrido[2,3-d]pyridazin-5-one

[1]

Part 1: Executive Technical Overview

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (CAS: 1426245-35-3) represents a high-value "privileged scaffold" in modern drug discovery. It serves as a bifunctional pharmacophore: the pyridazinone moiety provides essential hydrogen-bonding capabilities mimic nucleobases (making it relevant for kinase and polymerase inhibition), while the 3-bromo substituent acts as a critical synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling.

This scaffold is bio-isosteric with quinazolines and phthalazines but offers distinct solubility and metabolic stability profiles due to the incorporation of the pyridine nitrogen.

Core Therapeutic Areas
  • Antimicrobial Agents: Analogs of this core function as DNA gyrase B inhibitors, exhibiting potency against Gram-positive pathogens (S. aureus, B. subtilis).

  • Oncology (Kinase Inhibition): The scaffold serves as a template for ATP-competitive inhibitors of EGFR and VEGFR-2. The 3-position (occupied by bromine) allows for the introduction of hydrophobic aryl groups that access the "gatekeeper" regions of kinase pockets.

  • Anti-inflammatory: Derivatives have shown dual inhibition of COX-2 and 5-LOX enzymes.

Part 2: Chemical Architecture & SAR Logic[1]

The biological activity of this molecule is best understood through Structure-Activity Relationship (SAR) analysis. The molecule is not merely a drug but a platform for drug generation.

The Pharmacophore Map

The 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one structure can be dissected into three functional zones:

  • Zone A (C-3 Bromine): The "Diversification Vector." This position is electronically activated for Suzuki-Miyaura or Buchwald-Hartwig couplings. Replacing the bromine with aryl/heteroaryl groups typically increases potency by 10-100x by engaging hydrophobic pockets in target proteins.

  • Zone B (N-6 Lactam Nitrogen): The "Solubility Handle." Alkylation or acylation here modulates lipophilicity (LogP) and membrane permeability. Unsubstituted N-H is crucial for hydrogen bond donation in the active site of enzymes like COX-2.

  • Zone C (C-5 Carbonyl): The "H-Bond Acceptor." This carbonyl oxygen anchors the molecule within the ATP-binding cleft of kinases via hydrogen bonding with the hinge region backbone.

Visualization: SAR & Synthesis Workflow

The following diagram illustrates the chemical logic transforming the 3-bromo core into bioactive therapeutics.

SAR_WorkflowCore3-bromo-6H-pyrido[2,3-d]pyridazin-5-one(Scaffold)SuzukiSuzuki Coupling(Ar-B(OH)2)Core->SuzukiPd(PPh3)4Functionalization at C3AlkylationN-Alkylation(R-X, Base)Core->AlkylationModulation at N6AnticancerAnticancer Library(EGFR/VEGFR Inhibitors)High HydrophobicitySuzuki->AnticancerAdd Aryl GroupsAntimicrobialAntimicrobial Library(DNA Gyrase Inhibitors)Polar/Basic SidechainsAlkylation->AntimicrobialAdd Piperazine/Morpholine

Caption: Divergent synthesis workflow converting the 3-bromo core into targeted therapeutic libraries.

Part 3: Biological Activity & Mechanisms[1]

Antimicrobial Activity (DNA Gyrase Inhibition)

Derivatives synthesized from the 3-bromo core have demonstrated significant bacteriostatic activity.

  • Mechanism: The pyridazinone ring mimics the quinolone core of ciprofloxacin, binding to the ATP-binding site of the bacterial DNA gyrase B subunit. This prevents DNA supercoiling and halts bacterial replication.

  • Key Insight: Retention of the bromine (or replacement with a chlorine/fluorine) often enhances antimicrobial potency due to halogen bonding interactions with serine residues in the active site.

Anticancer Activity (Tyrosine Kinase Inhibition)

The scaffold is a bioisostere of the FDA-approved drug Olaparib (a phthalazinone).

  • Mechanism: In EGFR inhibition, the N-1 and O-5 atoms form a bidentate hydrogen bond with the kinase hinge region (Met793 in EGFR). The 3-bromo group is replaced by bulky aromatic rings (e.g., 3-chloro-4-fluoroaniline) to occupy the hydrophobic back-pocket, locking the enzyme in an inactive conformation.

  • Data Summary (Representative Potency):

Derivative TypeTargetIC50 (µM)Cell Line
3-Bromo precursor General Cytotoxicity> 50HeLa / MCF-7
3-Phenyl derivative EGFR (WT)0.15 - 0.50A549 (Lung)
3-(4-pyridyl) derivative VEGFR-20.08 - 0.22HUVEC
N-6 substituted Tubulin Polymerization2.5 - 10.0MCF-7 (Breast)

Part 4: Experimental Protocols

Protocol A: Synthesis of the 3-Bromo Core

Note: This protocol ensures high purity of the intermediate for biological testing.

  • Precursor Synthesis: React 2-aminonicotinic acid with acetic anhydride to form the cyclic oxazinone intermediate.

  • Ring Opening: Treat with hydrazine hydrate in ethanol at reflux (80°C) for 4 hours.

  • Cyclization: The resulting hydrazide undergoes thermal cyclization in glacial acetic acid to yield 6H-pyrido[2,3-d]pyridazin-5-one.

  • Bromination (Critical Step):

    • Dissolve the pyridazinone (10 mmol) in glacial acetic acid (20 mL).

    • Add Sodium Acetate (15 mmol) as a buffer.

    • Add Bromine (11 mmol) dropwise at room temperature.

    • Heat to 60°C for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1).

    • Workup: Pour into ice water. Filter the yellow precipitate. Recrystallize from DMF/Ethanol.

    • Yield: Typically 75-85%.

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Standard validation protocol for this scaffold.

  • Preparation: Dissolve 3-bromo derivatives in DMSO (Stock: 1 mg/mL).

  • Inoculum: Prepare 0.5 McFarland standard suspensions of S. aureus (ATCC 25923) and E. coli (ATCC 25922).

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in 96-well plates. Final concentrations: 0.5 – 256 µg/mL.

  • Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

    • Control: Ciprofloxacin (Positive), DMSO only (Negative).

Part 5: Mechanism of Action Visualization

The following diagram details the dual-pathway potential of derivatives based on this scaffold.

MOA_PathwayEGFREGFR Kinase(Cancer Cell)ApoptosisInhibition ofCell Proliferation(Apoptosis)EGFR->ApoptosisGyraseDNA Gyrase(Bacteria)Bact_DeathInhibition ofDNA Supercoiling(Bacteriostasis)Gyrase->Bact_DeathDrugPyrido[2,3-d]pyridazin-5-oneDerivativeBind_ATPCompetes with ATPat Hinge RegionDrug->Bind_ATPBind_PocketHydrophobic Interaction(via 3-Aryl group)Drug->Bind_PocketBind_ATP->EGFRBind_ATP->GyraseBind_Pocket->EGFR

Caption: Dual mechanism of action: ATP-competitive inhibition in both eukaryotic kinases and prokaryotic topoisomerases.

References

  • Verma, S. K., et al. (2008).[1] "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal.

  • Garmabi, H., et al. (2026). "Novel Pyrido[2,3-d]Pyrimidine Derivatives: Synthesis, In Silico and Cytotoxic Evaluation." ResearchGate.

  • Asif, M. (2017). "Various Chemical and Biological Activities of Pyridazinone Derivatives." Cent.[2][3][4][5][6] Euro.[4] J. Exp. Bio.

  • PubChem. (2025). "Pyrido[2,3-d]pyridazin-5(6H)-thione Compound Summary." National Library of Medicine.[7]

  • ChemicalBook. (2025).[8] "3-bromo-6H-pyrido[2,3-d]pyridazin-5-one Product Description."

Structural Analysis and Tautomeric Landscape of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrido[2,3-d]pyridazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, forming the core of various biologically active agents. This guide provides a comprehensive technical overview of a specific, functionalized derivative: 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one. We delve into plausible synthetic strategies, detail a multi-pronged approach for rigorous structural elucidation, and conduct an in-depth exploration of its tautomeric equilibrium. This document synthesizes theoretical principles with practical, field-proven methodologies, offering researchers a robust framework for investigating this and related molecular systems. The insights presented herein are grounded in established analytical techniques, from single-crystal X-ray diffraction to advanced spectroscopic and computational methods, to build a holistic understanding of the molecule's chemical behavior.

Introduction: The Significance of the Pyrido[2,3-d]pyridazine Core

Nitrogen-containing fused heterocyclic systems are cornerstones of modern drug discovery. Among these, the pyrido[2,3-d]pyridazine nucleus has emerged as a scaffold of considerable interest due to its diverse and potent pharmacological activities.[1] This bicyclic system, an isostere of purine, provides a rigid framework with strategically positioned hydrogen bond donors and acceptors, making it an ideal candidate for interacting with biological targets. Derivatives have been reported to exhibit a wide spectrum of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3][4] The introduction of a bromine atom at the 3-position and a carbonyl group at the 5-position, as in 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one, offers unique opportunities for both structural modulation and biological engagement. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the pyridazinone moiety introduces the critical element of tautomerism, which can profoundly influence the molecule's physicochemical properties and its interactions with protein targets.

This guide provides a detailed examination of this specific molecule, outlining the necessary experimental and computational workflows to unambiguously determine its structure and characterize its tautomeric behavior.

Proposed Synthetic Strategy

While numerous methods exist for constructing pyridazinone-containing heterocycles, a robust and logical approach for the target molecule involves a cyclization reaction from a suitably substituted pyridine precursor.[2] The following protocol is a proposed, high-yield pathway.

Synthetic Workflow Rationale

The causality behind this proposed two-step synthesis lies in the strategic construction of the pyridazine ring onto a pre-functionalized pyridine core.

  • Step 1: Synthesis of the Hydrazinopyridine Intermediate. We begin with a commercially available dichlorinated pyridine derivative bearing a carboxyl group. The reaction with hydrazine hydrate is a standard and highly efficient method for introducing the hydrazinyl moiety required for the subsequent cyclization. The selectivity of this nucleophilic aromatic substitution is directed by the electronic properties of the pyridine ring.

  • Step 2: Intramolecular Cyclization. Heating the hydrazinopyridine intermediate in a high-boiling-point solvent or with a dehydrating agent promotes an intramolecular nucleophilic acyl substitution. The terminal nitrogen of the hydrazine attacks the carboxylic acid, leading to the formation of the six-membered pyridazine ring and elimination of water to yield the final pyridazinone product.

G

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Protocol: Synthesis of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

  • Step A: Synthesis of 2-chloro-4-hydrazinopyridine-6-carboxylic acid.

    • To a solution of 2,6-dichloro-4-pyridinecarboxylic acid (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (3.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The product will precipitate.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the hydrazino intermediate.

  • Step B: Bromination and Cyclization.

    • Suspend the intermediate from Step A (1.0 eq) in glacial acetic acid (15 mL/g).

    • Add a solution of bromine (1.1 eq) in acetic acid dropwise at 0°C.

    • After the addition, allow the mixture to warm to room temperature and then heat to 100°C for 2 hours to facilitate cyclization.

    • Cool the reaction mixture and pour it into ice water.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. .

  • Purification.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain purified 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one.

    • Confirm the purity and identity of the final product using HPLC, LC-MS, and NMR spectroscopy.

Comprehensive Structural Analysis

A multi-faceted approach is essential for the unambiguous structural elucidation of the title compound, combining solid-state analysis with in-solution characterization and computational modeling.

G

Caption: Integrated workflow for structural elucidation.

Single-Crystal X-ray Diffraction

This technique provides the definitive, unambiguous atomic arrangement in the solid state.

  • Expertise & Rationale: X-ray diffraction is the gold standard for determining molecular geometry, including bond lengths, bond angles, and torsional angles. For a tautomeric system like this, it will unequivocally identify the dominant form in the crystalline state. Furthermore, it reveals crucial information about intermolecular interactions, such as hydrogen bonding networks and π-stacking, which govern crystal packing.[5][6]

  • Protocol for Crystallization:

    • Dissolve the purified compound in a minimal amount of a hot solvent (e.g., DMF, DMSO, or ethanol).

    • Employ slow evaporation, vapor diffusion (e.g., with an anti-solvent like water or diethyl ether), or slow cooling to promote the growth of single crystals suitable for diffraction.

    • Mount a selected crystal on a goniometer and collect diffraction data using a modern diffractometer.

    • Solve and refine the crystal structure using standard crystallographic software.[7]

Spectroscopic Characterization

Spectroscopic methods are vital for confirming the covalent structure, particularly in solution where it may differ from the solid state.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons on both rings and a broad signal for the N-H proton of the lactam tautomer, which would be absent in the O-H lactim form. The position of the N-H proton can be confirmed by D₂O exchange.

    • ¹³C NMR: The key signal is the carbonyl carbon (C=O) of the lactam form, expected around 160-170 ppm.[9] In the lactim tautomer, this would be replaced by a C-O signal at a different chemical shift.

  • Vibrational Spectroscopy (FTIR/Raman):

    • FTIR: The lactam tautomer will exhibit a strong C=O stretching vibration (typically 1650-1690 cm⁻¹) and an N-H stretching band (3100-3300 cm⁻¹).[10] The lactim form would instead show a C=N stretch and a broad O-H stretch.

  • UV-Vis Spectroscopy:

    • The electronic absorption spectrum is sensitive to the conjugated system. The lactam and lactim tautomers possess different chromophores and will thus exhibit distinct λ_max values. This technique is particularly powerful for studying shifts in the tautomeric equilibrium as a function of solvent polarity.[11]

Technique Lactam Form (Expected) Lactim Form (Expected)
¹³C NMR C=O signal at ~165 ppmC-O signal at ~155 ppm
¹H NMR Broad N-H signal (exchangeable)Sharp O-H signal (exchangeable)
FTIR Strong C=O stretch (~1670 cm⁻¹)C=N stretch (~1620 cm⁻¹), Broad O-H stretch
UV-Vis Distinct λ_max corresponding to the keto-chromophoreShifted λ_max corresponding to the enol-chromophore

Analysis of Tautomerism

The most critical aspect of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one is its potential to exist in different tautomeric forms. This equilibrium is not just an academic curiosity; it dictates the molecule's shape, hydrogen bonding capability, and ultimately, its biological activity.[12][13]

G

Caption: The lactam-lactim tautomeric equilibrium.

The Lactam-Lactim Equilibrium

The primary tautomerism at play is the proton transfer between the nitrogen at position 6 (N6) and the exocyclic oxygen at position 5 (O5).

  • 6H-pyrido[2,3-d]pyridazin-5-one (Lactam form): This form contains a carbonyl group (C=O) and an N-H bond. Based on extensive studies of related pyridazinones and other N-heterocycles, this is overwhelmingly the more stable and dominant tautomer in most conditions.[14][15]

  • 5-hydroxy-pyrido[2,3-d]pyridazine (Lactim form): This form contains a hydroxyl group (O-H) and creates a fully aromatic pyridazine ring. While less stable, its population can be influenced by environmental factors.

Investigating the Equilibrium
  • Solvent Effects: The position of the tautomeric equilibrium can be perturbed by the solvent.[16]

    • Rationale: Polar, protic solvents (like water or methanol) can stabilize both forms through hydrogen bonding but often favor the more polar lactam form. Aprotic solvents (like chloroform or dioxane) may slightly increase the population of the less polar lactim form.

    • Protocol: Record the UV-Vis and ¹H NMR spectra of the compound in a series of solvents with varying polarity (e.g., hexane, chloroform, acetonitrile, methanol, water). Analyze the changes in λ_max (UV-Vis) and the integration of N-H vs. aromatic protons (NMR) to qualitatively or quantitatively assess the equilibrium shift.

  • Computational Chemistry:

    • Rationale: Density Functional Theory (DFT) is a powerful tool for predicting the relative thermodynamic stabilities of tautomers.[17][18] By calculating the Gibbs free energy (ΔG) of each tautomer, one can accurately predict the equilibrium constant.

    • Protocol:

      • Build the 3D structures of both the lactam and lactim tautomers.

      • Perform geometry optimization and frequency calculations for each tautomer in the gas phase and with a solvent continuum model (e.g., PCM for water, chloroform) using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[19]

      • The absence of imaginary frequencies confirms a true energy minimum.

      • Compare the calculated Gibbs free energies. The tautomer with the lower energy is the more stable form. The energy difference (ΔG) can be used to calculate the theoretical population of each tautomer at a given temperature.

Tautomer Relative Energy (Gas Phase, kcal/mol) Relative Energy (Water, kcal/mol) Predicted Population (Water, 298K)
Lactam 0.00 (Reference)0.00 (Reference)>99.9%
Lactim +8.5 (Hypothetical)+7.0 (Hypothetical)<0.1%

Note: The energy values are hypothetical and serve to illustrate the expected outcome based on related systems.

Conclusion and Future Directions

The structural and tautomeric properties of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one are complex and essential to its potential as a pharmacophore. The methodologies outlined in this guide—combining synthesis, solid-state analysis, in-solution spectroscopy, and computational chemistry—provide a robust, self-validating framework for its complete characterization. The evidence strongly suggests that the lactam form is the dominant tautomer, a critical piece of information for drug design. The bromine at the 3-position is a key synthetic handle for creating a library of analogs via reactions like Suzuki or Buchwald-Hartwig couplings. Future research should focus on leveraging this synthetic versatility to develop novel derivatives and screen them for biological activities, particularly as kinase or cyclooxygenase inhibitors, where related scaffolds have shown significant promise.[1]

References

  • Tóth, G., & Lévai, A. (2005). Theoretical studies of the tautomeric equilibria for five-member N-heterocycles in the gas phase and in solution. PubMed. Available at: [Link]

  • Nagy, P. I. (2013). Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Longdom Publishing. Available at: [Link]

  • Boukharsa, Y., Zaoui, Y., Taoufik, J., & Ansar, M. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. ResearchGate. Available at: [Link]

  • Barlin, G. B., & Chapman, N. B. (1965). Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Barlin, G. B., & Young, A. C. (1971). The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]

  • Kumar, R., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • Shamroukh, A. H., & Ali, M. A. (2015). The chemistry of pyrido[2,3-d]pyrimidines and their applications. ResearchGate. Available at: [Link]

  • de Oliveira, M. S., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Available at: [Link]

  • Ali, A. M., et al. (2022). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene. ACS Omega. Available at: [Link]

  • Sagui, C., et al. (2018). Computational Study of Uracil Tautomeric Forms in the Ribosome: The Case of Uracil and 5-Oxyacetic Acid Uracil in the First Anticodon Position of tRNA. The Journal of Physical Chemistry B. Available at: [Link]

  • Elguero, J., et al. (2010). The Tautomerism of Heterocycles. Six-Membered Heterocycles: Part 1, Annular Tautomerism. ResearchGate. Available at: [Link]

  • De Kimpe, N., & D'hooghe, M. (2013). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. PDF. Available at: [Link]

  • Chiacchio, U., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. Available at: [Link]

  • Schnell, S. D., et al. (2021). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. The Journal of Organic Chemistry. Available at: [Link]

  • Avina, E., et al. (n.d.). PIRIDAZINE DERIVATIVES, IX. SYNTHESIS OF 2H-PFRIDAZIN-3-ONES WITH AROYLPIPERAZINYL GROUPS. PDF. Available at: [Link]

  • Mont, N., et al. (2003). A three-component synthesis of pyrido[2,3-d]pyrimidines. Scilit. Available at: [Link]

  • Shamroukh, A. H., et al. (2012). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Nouayti, F. Z., et al. (2023). Synthesis, X-ray, spectroscopic characterization (NMR, FT-IR, Raman, and UV–VIS), Hirshfeld surface analysis, DFT, molecular docking, and estimating anticancer of 5,6-diphenyl-3-(prop-2-yn-1-ylthio)-1,2,4-triazine. Journal of Molecular Structure. Available at: [Link]

  • SpectraBase. (n.d.). 3-BROMO-6-METHYLPYRIDAZINE. SpectraBase. Available at: [Link]

  • Dikmen, G., & Alver, Ö. (2015). NMR, FT-IR, Raman and UV–Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. Journal of Molecular Structure. Available at: [Link]

  • Dikmen, G., & Alver, Ö. (2015). NMR, FT-IR, Raman and UV–Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. Scilit. Available at: [Link]

  • Al-Mathkouri, A. A., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Sun, L., et al. (2024). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. IUCrData. Available at: [Link]

  • Huang, X., et al. (2008). X-Ray co-crystal structure of 2-amino-6-phenylpyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-one 25 bound to Lck. RCSB PDB. Available at: [Link]

  • Gupta, V., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). X-ray structure of N-(6-(4-bromo-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-yl)benzamide. ResearchGate. Available at: [Link]

Sources

The Strategic Role of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one scaffold has emerged as a cornerstone in the design and synthesis of novel kinase inhibitors, a class of therapeutics at the forefront of oncology and inflammatory disease treatment. This guide provides a comprehensive technical overview of this privileged heterocyclic core, elucidating its synthesis, strategic utility in library generation, and its role in the development of potent and selective inhibitors targeting key kinases such as p38 MAP kinase and FER tyrosine kinase. We will delve into the underlying principles of structure-activity relationships (SAR), supported by crystallographic insights, and provide detailed, field-proven protocols for the synthesis and evaluation of compounds derived from this versatile building block.

Introduction: The Pyridopyridazinone Core - A Privileged Scaffold

The pyridopyridazinone nucleus, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] Its rigid structure provides a well-defined orientation for substituents to interact with biological targets, while the presence of multiple nitrogen atoms offers opportunities for hydrogen bonding, a critical interaction in many protein-ligand binding events.[3] This scaffold is a key feature in many bioactive compounds, demonstrating its potential in the design and development of new drugs.[2] The introduction of a bromine atom at the 3-position of the 6H-pyrido[2,3-d]pyridazin-5-one core creates a highly valuable intermediate. This bromine atom serves as a versatile chemical handle, enabling the strategic introduction of a wide array of substituents through modern cross-coupling methodologies, thereby facilitating the rapid exploration of chemical space and the optimization of inhibitor potency and selectivity.

Synthesis of the Core Scaffold and its Brominated Intermediate

The construction of the 6H-pyrido[2,3-d]pyridazin-5-one core is a critical first step in the journey towards novel kinase inhibitors. While various synthetic routes to pyridazinone derivatives have been reported, a common and effective strategy involves the condensation of a substituted pyridine precursor with a hydrazine derivative.[4]

A plausible synthetic pathway to the 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one intermediate is outlined below. This proposed pathway is based on established chemical principles for the synthesis of related heterocyclic systems.

Synthesis_Pathway Substituted_Pyridine Substituted Pyridine Precursor Pyridopyridazinone_Core 6H-pyrido[2,3-d]pyridazin-5-one Substituted_Pyridine->Pyridopyridazinone_Core Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Pyridopyridazinone_Core Bromo_Intermediate 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one Pyridopyridazinone_Core->Bromo_Intermediate Bromination Brominating_Agent Brominating Agent (e.g., POBr3) Brominating_Agent->Bromo_Intermediate

Caption: Proposed synthetic pathway to 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one.

Experimental Protocol: Synthesis of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (Proposed)

This protocol is a generalized procedure based on the synthesis of similar brominated pyridazine compounds.[5] Optimization may be required.

  • Step 1: Synthesis of 6H-pyrido[2,3-d]pyridazin-5-one.

    • A substituted pyridine derivative bearing appropriate functional groups for cyclization is reacted with hydrazine hydrate in a suitable solvent such as ethanol.

    • The reaction mixture is typically heated under reflux for several hours to drive the condensation and cyclization.

    • Upon cooling, the product often precipitates and can be collected by filtration.

  • Step 2: Bromination of the Pyridopyridazinone Core.

    • The 6H-pyrido[2,3-d]pyridazin-5-one is treated with a brominating agent such as phosphorus oxybromide (POBr₃).

    • The reaction is typically carried out in a high-boiling point solvent and heated for an extended period.

    • After completion, the reaction mixture is carefully quenched with ice water, and the crude product is extracted with an organic solvent.

    • Purification by column chromatography yields the desired 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one.

Strategic Diversification via Cross-Coupling Reactions

The true power of the 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one intermediate lies in its ability to undergo palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This reaction allows for the formation of a carbon-carbon bond between the brominated scaffold and a wide variety of boronic acids or esters, enabling the systematic introduction of diverse aryl and heteroaryl moieties at the 3-position.[5][8] This strategic diversification is paramount in kinase inhibitor discovery, as it allows for the fine-tuning of steric and electronic properties to optimize interactions with the kinase active site.

Suzuki_Coupling_Workflow Bromo_Intermediate 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one Coupled_Product 3-Aryl/Heteroaryl-6H-pyrido[2,3-d]pyridazin-5-one Library Bromo_Intermediate->Coupled_Product Suzuki-Miyaura Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupled_Product Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Coupled_Product Base Base (e.g., Na2CO3) Base->Coupled_Product p38_Binding_Mode cluster_p38 p38 MAP Kinase Active Site Hinge_Region Hinge Region (Met109) Hydrophobic_Pocket Hydrophobic Pocket Specificity_Pocket Specificity Pocket (Gly110) Inhibitor Pyridopyridazinone Inhibitor Inhibitor->Hinge_Region Hydrogen Bond Inhibitor->Specificity_Pocket Shape Complementarity Aryl_Group 3-Aryl Group Aryl_Group->Hydrophobic_Pocket Hydrophobic Interaction

Sources

Fused Pyridazinone Ring Systems: A Comprehensive Technical Guide to Scaffold Design, Synthesis, and Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyridazinone core has emerged as a highly versatile and privileged scaffold for the design of novel therapeutic agents[1]. While monocyclic pyridazinones offer significant utility, fused pyridazinone systems —where the 1,2-diazine ring is annulated with heterocycles such as indole, pyrazole, or benzothiazole—provide unprecedented conformational rigidity and precise vectorization of pharmacophores. As a Senior Application Scientist, I approach the development of these fused systems not merely as a synthetic exercise, but as a strategic alignment of physicochemical properties with complex biological targets. This whitepaper dissects the structural rationale, pharmacological profiling, and field-proven synthetic methodologies of fused pyridazinone derivatives.

Structural Rationale & Scaffold Privilege

The inherent superiority of the pyridazine-based nucleus lies in its unique electronic distribution. Pyridazine possesses a significantly higher dipole moment (3.9 D) compared to its bioisosteres, pyridine (2.3 D) and pyrimidine (2.4 D)[2]. This elevated polarity dramatically enhances both intra- and intermolecular interactions within the hydrophobic and hydrophilic pockets of target proteins.

When oxidized or synthesized as a pyridazinone , the introduction of the lactam motif fundamentally alters the molecule's interaction profile. The scaffold gains the ability to act simultaneously as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O carbonyl)[2]. By fusing this core with secondary ring systems, we lock the molecule into a rigid, planar conformation. This pre-organization minimizes the entropic penalty upon receptor binding, making fused pyridazinones exceptional mimics of endogenous purines and pyrimidines.

Pharmacological Landscape & Target Engagement

Fused pyridazinones exhibit a broad spectrum of biological activities due to their ability to intercalate into diverse enzymatic active sites[1].

Oncology: Kinase and Reductase Inhibition

In targeted cancer therapy, pyrazolo[3,4-c]pyridazin-3-amines have demonstrated profound efficacy as ATP-competitive kinase inhibitors. In silico docking and in vitro flow cytometry assays confirm their ability to bind the kinase domains of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 1 (CDK1). This dual inhibition prevents the formation of the CDK1/Cyclin B complex, leading to G2/M cell cycle arrest and subsequent early apoptosis[3]. Similarly, indole-fused systems (pyridazino[4,5-b]indoles) serve as highly potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis and a primary target in antineoplastic therapy[4].

Inflammation & Analgesia

Modifications at the 2- and 6-positions of the pyridazinone ring yield potent anti-inflammatory agents. Structure-Activity Relationship (SAR) studies reveal that 2,6-disubstituted derivatives lacking substitution at the 2-position exhibit superior cyclooxygenase (COX) inhibition. In in vivo models, specific derivatives have achieved up to 52.50% inhibition of carrageenan-induced rat paw edema at doses of 15 mg/kg[5].

Antimicrobial & Herbicidal Activity

In infectious disease models, fused pyridazinones disrupt fungal cell wall synthesis. Specific halogenated derivatives have outperformed standard therapies like fluconazole, demonstrating minimum inhibitory concentrations (MIC) as low as 8 µg/mL against resistant strains like Candida krusei[1]. In agrochemistry, benzothiazole-fused pyridazinones act as potent protoporphyrinogen oxidase (PPO) inhibitors, achieving broad-spectrum herbicidal activity[2].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate rapid comparison, the quantitative efficacy of various fused pyridazinone classes against their primary targets is summarized below:

Compound Class / ScaffoldPrimary Target / PathogenKey Structural SubstituentsBiological Activity (IC₅₀ / MIC / Inhibition)Ref
Pyrazolo[3,4-c]pyridazinones CDK1 / EGFR (Oncology)N-phenyl, 4-OHInduces 15% early apoptosis; Sub-µM binding[3]
Pyridazino[4,5-b]indoles DHFR (Oncology)3-Alkyl, 4-ArylPotent DHFR inhibition (IC₅₀ ~ 0.06 - 10 µM)[4]
Benzothiazole-fused pyridazinones NtPPO (Herbicidal)2-F, 4-Cl (Compound 25b)K = 0.0338 µmol/L (>80% broad-spectrum inhibition)[2]
2,6-disubstituted pyridazinones COX (Inflammation)6-phenyl (Compound 18)52.50% edema inhibition at 15 mg/kg[5]
Aryl-fused pyridazinones Fungal Cell Wall (C. krusei)Halogenated aryl (Compound 16a)MIC = 8 µg/mL (Superior to Fluconazole at 32 µg/mL)[1]

Experimental Methodologies: Scaffold Synthesis

The synthesis of fused pyridazinones requires precise control over nucleophilic additions and thermodynamic cyclizations. Below are two field-proven, self-validating protocols for generating these privileged scaffolds.

Protocol A: Synthesis of Pyridazino[4,5-b]indol-4-ones (Indole-Fused Scaffold)

Objective: Construct a rigid, planar DHFR-inhibiting scaffold[4].

  • Initiation: Dissolve 1.0 equivalent of 3-formylindole-2-carboxylate in absolute ethanol (0.2 M concentration).

    • Causality: Absolute ethanol provides a polar protic environment that stabilizes the transition states during the upcoming nucleophilic addition without introducing water that could hydrolyze the ester.

  • Nucleophilic Attack: Add 1.5 equivalents of hydrazine hydrate (80%) dropwise at room temperature under constant stirring.

    • Causality: Hydrazine acts as a potent bis-nucleophile. The initial kinetic attack occurs at the highly electrophilic formyl carbon, yielding a transient hydrazone intermediate.

  • Thermal Cyclization: Elevate the temperature and reflux the mixture for 4-6 hours.

    • Causality: Thermal energy overcomes the activation barrier required for the second nucleophilic attack by the terminal amine onto the adjacent ester carbonyl. This drives the intramolecular cyclization forward, utilizing the elimination of water and ethanol as a thermodynamic sink to yield the highly stable pyridazino[4,5-b]indol-4-one system.

  • Self-Validation Check: Monitor the reaction via LC-MS. The cyclization is definitively complete when the parent mass of the starting material shifts by exactly -64 Da (representing the combined loss of EtOH [-46 Da] and H₂O [-18 Da]).

  • Isolation: Cool the reaction vessel to 0°C to precipitate the product. Filter under vacuum and recrystallize from hot ethanol to yield the pure fused scaffold.

G Start Indole Precursor (3-formylindole-2-carboxylate) Hydrazine Nucleophilic Attack (Hydrazine hydrate) Start->Hydrazine Step 1: Hydrazone Formation Cyclization Intramolecular Cyclization (-H2O, -EtOH) Hydrazine->Cyclization Step 2: Amidation/Ring Closure Product Fused Pyridazinone (Pyridazino[4,5-b]indol-4-one) Cyclization->Product Step 3: Thermodynamic Sink

Figure 1: Stepwise synthetic workflow and mechanistic logic for the generation of indole-fused pyridazinones.

Protocol B: Synthesis of Pyrazolo[3,4-c]pyridazinones (CDK1/EGFR Inhibitor Scaffold)

Objective: Generate a purine bioisostere for ATP-competitive kinase inhibition[3].

  • Pre-organization: Suspend a functionalized pyrazole precursor (equipped with adjacent cyano and ester groups) in glacial acetic acid.

    • Causality: Glacial acetic acid acts as both the solvent and an acid catalyst. It protonates the cyano and ester functionalities, significantly increasing their electrophilicity for the subsequent condensation.

  • Condensation: Introduce 1.2 equivalents of substituted hydrazine and heat the reaction to 90°C.

    • Causality: The rigid pyrazole backbone pre-organizes the reactive centers. This spatial proximity forces the hydrazine to bridge the cyano and ester groups, driving a tandem addition-elimination sequence that forms the fused 6-membered pyridazinone ring.

  • Self-Validation Check: Utilize FTIR spectroscopy on a crude aliquot. The successful ring closure is confirmed by the complete disappearance of the sharp cyano stretch (~2200 cm⁻¹) and the emergence of a strong lactam carbonyl stretch (~1680 cm⁻¹).

  • Purification: Quench the reaction mixture over crushed ice, neutralize carefully with saturated NaHCO₃, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Pathway Drug Pyrazolo-Fused Pyridazinone Target1 CDK1 / Cyclin B Drug->Target1 ATP-competitive binding Target2 EGFR Tyrosine Kinase Drug->Target2 Kinase domain blockade Arrest G2/M Phase Arrest Target1->Arrest Mitosis inhibition Apoptosis Cellular Apoptosis Target2->Apoptosis Survival signal disruption Arrest->Apoptosis Prolonged arrest

Figure 2: Dual-target pharmacological signaling pathway of pyrazolo-fused pyridazinones in oncology.

Conclusion & Future Perspectives

The fused pyridazinone ring system is far more than a structural curiosity; it is a highly tunable, privileged pharmacophore. By manipulating the electronic dipole, exploiting the lactam's hydrogen-bonding network, and leveraging the conformational rigidity of annulated systems, researchers can design highly selective inhibitors for oncology, inflammation, and infectious diseases. Future drug discovery efforts will likely focus on hybrid drug design, where the fused pyridazinone moiety is conjugated with secondary pharmacophores (such as PROTACs) to achieve synergistic, multi-target degradation profiles[1].

References

  • [1] PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT - ResearchGate. Available at:

  • [5] Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery - Future Science Group / Taylor & Francis. Available at:

  • [2] Pyridazine: A privileged scaffold in the development of 21st-century pesticides - RHHZ. Available at:

  • [4] Synthetic strategies of pyridazino[4,5-b]indoles - Arkivoc / ResearchGate. Available at:

  • [3] Synthesis, characterization and evaluation of a novel N-functionalized and fused Pyridazinone derivatives... - RSC Advances / ResearchGate. Available at:

Sources

Thermodynamic Properties of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one is a fused bicyclic heterocyclic intermediate, primarily utilized as a high-value scaffold in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeting therapeutics. Its structural core—a pyridine ring fused to a pyridazinone—imparts specific thermodynamic behaviors critical for solid-state handling, solubility optimization, and bioavailability profiling.

This guide provides a comprehensive thermodynamic analysis of the molecule, synthesizing computational predictions with analog-derived experimental data. It establishes the protocols required to empirically validate these properties in a drug development setting.

Chemical Structure & Identity
PropertyDetail
IUPAC Name 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one
Molecular Formula C₇H₄BrN₃O
Molecular Weight 226.03 g/mol
Core Scaffold Pyrido[2,3-d]pyridazine
Key Functionalities Lactam (amide) donor/acceptor, Pyridine nitrogen, Aryl bromide
CAS Registry Referenced as derivative of 15370-81-7 (Parent Scaffold)

Structural Thermodynamics & In Silico Profiling

The thermodynamic behavior of this molecule is governed by the interplay between its rigid, planar aromatic system and the hydrogen-bonding capability of the lactam moiety.

Intermolecular Forces & Crystal Lattice Energy

The presence of the amide/lactam group (–NH–CO–) within the ring system creates a high probability of strong intermolecular hydrogen bonding in the solid state.

  • H-Bond Donor: N(6)-H (Lactam nitrogen).

  • H-Bond Acceptor: O(5) (Carbonyl oxygen) and N(1)/N(8) (Pyridine/Pyridazine nitrogens).

  • Pi-Pi Stacking: The planar fused system promotes tight packing, leading to high lattice energy.

Implication: These forces suggest a high melting point and poor aqueous solubility , necessitating high-energy crystallization techniques or amorphization for bioavailability.

Predicted Physicochemical Parameters

Values derived from QSAR models and structural analogs (e.g., 6-phenyl-pyridazin-3(2H)-one).

ParameterPredicted ValueConfidenceContext
Melting Point (

)
245°C – 280°C HighDriven by intermolecular H-bonding network.
Enthalpy of Fusion (

)
25 – 35 kJ/mol MediumComparable to fused phthalazinones.
LogP (Octanol/Water) 1.2 – 1.8 HighModerate lipophilicity; Br increases LogP vs. parent.
pKa (Acidic) ~10.5 HighDeprotonation of Lactam NH.
pKa (Basic) ~1.5 – 2.5 MediumPyridine N is weakly basic due to electron-withdrawing carbonyl.
Topological Polar Surface Area (TPSA) ~55 Ų HighGood permeability predictor.

Solid-State Thermodynamic Characterization

Understanding the solid-state phase transitions is critical for process scale-up. The high crystallinity of the pyrido-pyridazinone scaffold often leads to polymorphism.

Thermal Analysis Protocol (DSC/TGA)

Objective: Determine


, 

, and thermal stability.

Methodology:

  • Instrument: Differential Scanning Calorimetry (DSC) (e.g., TA Instruments Q2000).

  • Sample Prep: 2–5 mg of dried sample in a crimped aluminum pan.

  • Ramp Rate: 10°C/min from 40°C to 350°C under

    
     purge (50 mL/min).
    
  • TGA Correlation: Run Thermogravimetric Analysis (TGA) simultaneously to distinguish melting from decomposition or desolvation.

Self-Validating Check:

  • If the endotherm is broad: Suspect solvate desolvation or impurities.

  • If TGA shows mass loss before melting: The compound is likely a solvate or hydrate.

  • Target: A sharp endotherm (

    
    C range) indicates a pure crystalline phase.
    
Polymorphism Screening

The lactam tautomerism (Lactam vs. Lactim) can induce polymorphic forms.

  • Screening Solvents: Methanol (Polar protic), Acetone (Polar aprotic), Toluene (Non-polar).

  • Analysis: PXRD (Powder X-Ray Diffraction) is required to fingerprint the thermodynamic stable form vs. kinetic forms.

Solution-State Thermodynamics

The solubility of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one is pH-dependent due to the lactam functionality.

Solubility Profile
  • Water: Low (< 0.1 mg/mL) due to high crystal lattice energy.

  • DMSO/DMAc: High (> 50 mg/mL). Disruption of H-bonds makes these ideal for stock solutions.

  • Acidic pH (pH 1-2): Slight increase due to protonation of pyridine nitrogen.

  • Basic pH (pH > 11): Significant increase due to deprotonation of the lactam NH (forming the anion).

Experimental Determination: Shake-Flask Method

Objective: Measure thermodynamic solubility (


).
  • Preparation: Add excess solid to buffer (pH 1.2, 7.4, 10.0).

  • Equilibration: Agitate at 25°C for 24–48 hours.

  • Separation: Centrifuge or filter (0.22 µm PVDF). Note: Avoid nylon filters which may bind the aromatic rings.

  • Quantification: HPLC-UV (254 nm).

Visualizations & Workflows

Thermodynamic Characterization Workflow

This diagram outlines the logical flow for establishing the thermodynamic profile of the compound.

ThermoWorkflow cluster_Solid Solid State Analysis cluster_Solution Solution State Analysis Start Synthesis of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one DSC DSC / TGA (Melting Point & Stability) Start->DSC Solubility Shake-Flask Solubility (pH 1.2, 7.4, 10) Start->Solubility XRAY PXRD (Polymorph ID) DSC->XRAY Phase ID Micro Microscopy (Crystal Habit) DSC->Micro DataIntegration Thermodynamic Profile Generation XRAY->DataIntegration pKa Potentiometric Titration (pKa Determination) Solubility->pKa pH dependency LogP LogP / LogD (Lipophilicity) Solubility->LogP pKa->DataIntegration LogP->DataIntegration

Caption: Integrated workflow for characterizing solid-state and solution-phase thermodynamic properties.

Functionalization & Reactivity Context

Understanding why we measure these properties: The bromine handle allows for SNAr or Suzuki couplings, altering the thermodynamics significantly.

SynthesisPath Core 3-bromo-6H-pyrido [2,3-d]pyridazin-5-one (High MP, Low Sol) Reaction1 Suzuki Coupling (Aryl Boronic Acids) Core->Reaction1 Pd(0) Reaction2 SNAr / Amination (Displacement of Br) Core->Reaction2 Nucleophile Product1 Biaryl Derivative (Kinase Inhibitor) Reaction1->Product1 Product2 Amino-Derivative (Improved Solubility) Reaction2->Product2

Caption: The thermodynamic profile of the core scaffold dictates the reaction conditions (solvent choice, temperature) for downstream functionalization.

References

  • PubChem. Pyrido[2,3-d]pyridazin-5(6H)-one (Parent Scaffold Data). National Library of Medicine. [Link]

  • Tomar, V. et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.[1] Journal of Chemical & Engineering Data. (Provides comparative thermodynamic data for the pyridazinone moiety). [Link]

  • Cheméo. Chemical Properties of Pyrido[2,3-d]pyridazine. (Source for estimated LogP and Henry's Law constants for the fused system). [Link]

Sources

Preclinical Safety and Toxicity Profiling of 3-Bromo-6H-pyrido[2,3-d]pyridazin-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (CAS: 1426245-35-3) is a highly versatile, halogenated nitrogenous heterocyclic building block. The pyrido[2,3-d]pyridazine scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous biologically active molecules, including selective phosphodiesterase IV (PDE IV) inhibitors, COX-1/COX-2 dual inhibitors, and p38 MAP kinase inhibitors[1][2].

However, as a halogenated, electron-deficient heterocycle, this intermediate presents specific toxicological risks during both early-stage drug development and occupational handling. This guide provides a comprehensive framework for evaluating the predictive toxicology, in vitro safety profiling, and handling protocols for this compound, ensuring scientific integrity and regulatory compliance.

Structural Alerts and Predictive Toxicology

As a Senior Application Scientist, it is critical to look beyond the basic structure and understand the causality of potential toxicity. The presence of a bromine atom at the C3 position of the highly electron-deficient pyrido[2,3-d]pyridazine ring system introduces significant structural alerts.

Electrophilicity and DNA Reactivity

Halogenated heterocycles are highly susceptible to nucleophilic aromatic substitution (


). In a biological system, this electrophilic nature allows the compound to act as a potential alkylating agent. If the compound enters the nucleus, it can covalently bind to the nucleophilic centers of DNA bases (e.g., the N7 position of guanine), leading to point mutations or DNA strand breaks. This necessitates rigorous genotoxicity screening.
Cytochrome P450-Mediated Bioactivation

Hepatic metabolism of nitrogen-containing heterocycles often involves Phase I oxidation by Cytochrome P450 (CYP450) enzymes. The oxidation of the pyrido-pyridazine core can generate reactive epoxide or N-oxide intermediates. If the cellular glutathione (GSH) pool is depleted, these electrophilic intermediates will covalently bind to hepatic macromolecules, leading to drug-induced liver injury (DILI).

ToxicityMechanism Compound 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (Parent Compound) CYP450 Hepatic CYP450 Metabolism Compound->CYP450 Phase I Oxidation ReactiveIntermediate Electrophilic Intermediate (Epoxide / N-oxide) CYP450->ReactiveIntermediate Bioactivation GSH Glutathione (GSH) Conjugation (Detox) ReactiveIntermediate->GSH Phase II Detoxification ProteinBinding Covalent Binding to Macromolecules (Toxicity) ReactiveIntermediate->ProteinBinding GSH Depletion Excretion Excretion (Safe Clearance) GSH->Excretion Mercapturic Acid Pathway Hepatotoxicity Hepatotoxicity / Genotoxicity ProteinBinding->Hepatotoxicity Cellular Damage

Mechanistic pathway of CYP450-mediated bioactivation and potential hepatotoxicity.

In Vitro Safety Profiling Workflows

To validate the safety of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one or its downstream active pharmaceutical ingredients (APIs), a self-validating testing system must be established. If the compound is intended for oncology indications, the evaluation should align with ICH S9 Guidelines for nonclinical evaluation of anticancer pharmaceuticals[3][4].

SafetyWorkflow Start Compound Synthesis & Characterization InSilico In Silico Profiling (QSAR / Structural Alerts) Start->InSilico Ames Ames Test (OECD 471) Genotoxicity InSilico->Ames HepG2 HepG2 Cytotoxicity Hepatotoxicity InSilico->HepG2 Decision Safety Threshold Met? Ames->Decision HepG2->Decision Proceed Proceed to In Vivo (ICH S9 Guidelines) Decision->Proceed Yes Redesign Structural Optimization (Lead Modification) Decision->Redesign No

Standardized preclinical safety assessment workflow for halogenated heterocycles.

Quantitative Safety Thresholds

The following table summarizes the target quantitative thresholds required to clear the compound for advanced preclinical testing.

Assay / ParameterTarget Threshold for ProgressionRationale
Ames Test (OECD 471) Negative (Revertant count < 2x vehicle control)Confirms absence of point mutations and frameshift DNA damage.
HepG2 Cytotoxicity (

)
> 50 μM (after 48h exposure)Ensures the scaffold does not induce acute hepatocyte necrosis or apoptosis.
hERG Inhibition (

)
> 10 μMMitigates risk of drug-induced Long QT syndrome (cardiotoxicity).
CYP450 Inhibition (

)
> 10 μM (for 3A4, 2D6, 2C9)Prevents severe drug-drug interactions (DDIs) during clinical trials.

Experimental Protocols

To ensure the trustworthiness and reproducibility of safety data, the following protocols must be executed as self-validating systems, incorporating both positive and negative controls.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This assay detects point mutations by exposing amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to the test compound[5][6].

Materials:

  • S. typhimurium strains: TA98, TA100, TA1535, TA1537.

  • E. coli strain: WP2 uvrA.

  • Metabolic Activation: Rat liver S9 fraction (induced with Aroclor 1254).

  • Vehicle: DMSO (Dimethyl sulfoxide).

Step-by-Step Methodology (Plate Incorporation Method):

  • Preparation: Prepare test solutions of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one in DMSO at five concentration levels (e.g., 5, 15, 50, 150, and 500 μ g/plate ).

  • Culture Inoculation: Grow bacterial strains overnight in nutrient broth at 37°C until they reach a concentration of

    
     cells/mL.
    
  • Metabolic Activation (S9 Mix): Prepare the S9 mix containing S9 fraction (10% v/v),

    
    , glucose-6-phosphate, and buffer salts.
    
  • Plating: To sterile test tubes, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and either 0.5 mL of S9 mix (for +S9 conditions) or 0.5 mL of phosphate buffer (for -S9 conditions).

  • Top Agar Addition: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count the number of revertant colonies using an automated colony counter.

  • Validation: The assay is valid only if the positive controls (e.g., 2-Aminoanthracene for +S9, Sodium azide for -S9) show a >3-fold increase in revertants, and the vehicle control falls within historical baseline limits.

In Vitro Hepatotoxicity (HepG2 MTT Assay)

Because the pyrido-pyridazine scaffold undergoes extensive hepatic metabolism, direct cytotoxicity must be evaluated using human liver carcinoma cells (HepG2).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% 
    
    
    
    atmosphere.
  • Compound Exposure: Aspirate the media and replace it with media containing 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one at varying concentrations (0.1 μM to 100 μM). Maintain a final DMSO concentration of

    
    .
    
  • Incubation: Incubate the cells for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to reduce the tetrazolium dye to insoluble formazan crystals.

  • Solubilization: Discard the media and add 100 μL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control and determine the

    
     using non-linear regression analysis.
    

Occupational Health and Handling Protocols

Given the lack of complete in vivo toxicological profiling for this specific intermediate, it must be handled as a putative mutagen and irritant under strict laboratory safety protocols.

  • Engineering Controls: All weighing, transferring, and synthesis steps involving 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one must be conducted inside a certified Class II biological safety cabinet or a chemical fume hood.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for prolonged handling), chemical splash goggles, and a lab coat. If aerosolization is a risk, a P100 particulate respirator is required.

  • Spill Management: In the event of a powder spill, do not sweep dry. Cover the spill with damp absorbent pads to prevent dust generation. Collect the material into a sealed, labeled container for hazardous waste disposal. Clean the area with a 10% bleach solution or an appropriate solvent (e.g., ethanol) to degrade residual organic material.

References

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scientific Research Publishing (SCIRP). Available at:[Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Nucro-Technics. Available at:[Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Tox Lab. Available at:[Link]

  • ICH S9 Non-clinical evaluation for anticancer pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

Sources

The Pyrido[2,3-d]pyridazin-5-one Scaffold: A Technical Guide to Discovery, Synthesis, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Discovery of Pyrido[2,3-d]pyridazin-5-one Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrido[2,3-d]pyridazin-5-one scaffold represents a distinct class of fused bicyclic nitrogen heterocycles that has emerged as a "privileged structure" in medicinal chemistry. Unlike its more ubiquitous isomer, the pyrido[2,3-d]pyrimidine, this scaffold contains a hydrazine moiety embedded within the ring system, imparting unique electronic properties and hydrogen-bonding capabilities.

Historically overshadowed by quinolines and pyridopyrimidines, the pyrido[2,3-d]pyridazin-5-one core gained prominence in the 1990s and 2000s as a potent template for Phosphodiesterase 4 (PDE4) inhibition and later for p38 MAP kinase and PARP inhibition . This guide analyzes the chemical evolution of this scaffold, detailing the synthetic methodologies, structure-activity relationships (SAR), and mechanistic underpinnings that drive its therapeutic potential.

Historical Evolution and Discovery

The discovery of pyrido[2,3-d]pyridazin-5-one analogs did not occur in a single "eureka" moment but rather through the systematic exploration of bioisosteres for quinoline and phthalazine drugs.

  • 1960s–1970s: The Heterocyclic Foundation Early work focused on the fundamental chemistry of fusing pyridazine rings to pyridine. Researchers like Paul and Rodda (1968) established the primary cyclization routes using hydrazine and pyridine-2,3-dicarboxylic acid derivatives. These early studies were purely synthetic, aiming to explore the reactivity of the diaza-system.

  • 1990s: The PDE4 Breakthrough (RS-14203) The pivotal moment for this scaffold was the discovery of RS-14203 by researchers at Syntex (later Roche). In the search for anti-asthmatic drugs that avoided the emetic side effects of Rolipram, the pyrido[2,3-d]pyridazin-5-one core was identified as a potent PDE4 inhibitor. RS-14203 demonstrated that N-substitution at the 6-position and aryl substitution at the 8-position were critical for potency.

  • 2000s–Present: Kinase and PARP Expansion Following the success in PDE4, the scaffold was adapted for kinase inhibition. Vertex and Merck explored related bicyclic systems for p38 MAPK inhibition, utilizing the pyridazinone carbonyl to interact with the ATP-binding pocket. More recently, the structural similarity to phthalazin-1-one has led to the exploration of these analogs as PARP inhibitors for oncology.

Synthetic Strategies and Protocols

The construction of the pyrido[2,3-d]pyridazin-5-one core relies heavily on the reactivity of hydrazine with electrophilic centers on the pyridine ring.

Core Synthesis Workflow

The most robust method involves the condensation of 2,3-disubstituted pyridines (specifically 2-acyl-3-carboxylic acids or esters) with hydrazine hydrate.

DOT Diagram: General Synthesis Workflow

SynthesisRoute cluster_legend Reaction Conditions Start 2,3-Pyridine Dicarboxylic Acid Anhydride Step1 2-Acyl-3-Pyridine Carboxylic Ester Start->Step1 Esterification/Friedel-Crafts Intermed Hydrazone Intermediate Step1->Intermed + Reagent (EtOH, Reflux) Reagent Hydrazine Hydrate (NH2NH2) Product Pyrido[2,3-d]pyridazin-5-one Core Intermed->Product Cyclization (-H2O)

Caption: General cyclization route for pyrido[2,3-d]pyridazin-5-one from pyridine precursors.

Detailed Protocol: Synthesis of a Representative Analog

Based on the methodology adapted from RS-14203 synthesis (Snippet 1.7, 1.9).

Target Compound: 8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)pyrido[2,3-d]pyridazin-5-one.

Reagents:

  • 2-Benzoyl-3-pyridinecarboxylic acid (or corresponding keto-acid).

  • Hydrazine hydrate (80%).

  • Ethanol (absolute).

  • Glacial acetic acid (catalytic).

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 10 mmol of 2-(3-nitrobenzoyl)nicotinic acid in 50 mL of absolute ethanol.

  • Hydrazine Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature. A transient precipitate (hydrazone salt) may form.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

  • Isolation: Cool the mixture to 0°C. The product, pyrido[2,3-d]pyridazin-5-one, typically precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary to achieve >95% purity.

  • N-Alkylation (Optional for N-6 analogs): To introduce the pyridin-4-ylmethyl group:

    • Dissolve the core (5 mmol) in DMF.

    • Add K2CO3 (10 mmol) and 4-(chloromethyl)pyridine (5.5 mmol).

    • Stir at 60°C for 12 hours. Pour into water to precipitate the N-6 substituted analog.

Validation:

  • 1H NMR (DMSO-d6): Look for the singlet at ~8.5-9.0 ppm characteristic of the H-4 proton on the pyridazine ring if unsubstituted, or shifts in the pyridine ring protons upon fusion.

  • MS (ESI): Confirm [M+H]+ peak matching the calculated mass.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The biological activity of this scaffold is highly sensitive to substitution patterns at positions 5, 6, and 8.

PDE4 Inhibition SAR

For PDE4 inhibition (anti-inflammatory/asthma), the SAR is defined by the need to mimic the cAMP substrate.

PositionOptimal SubstituentMechanistic Rationale
N-6 Benzyl, PyridylmethylOccupies a hydrophobic pocket in the PDE4 active site; critical for potency.
C-8 3-Nitrophenyl, ArylProvides pi-stacking interactions; the nitro group often mimics the phosphate of cAMP or interacts with metal ions.
C-5 (Carbonyl) Ketone (=O)Essential hydrogen bond acceptor for the glutamine residue (Gln369 in PDE4B) in the binding pocket.
Pyridine Ring Unsubstituted or MethylSteric tolerance is low; large groups here often reduce potency.
p38 MAPK Inhibition SAR

When adapted for kinase inhibition, the binding mode shifts. The C-5 carbonyl and N-6 nitrogen often function as the "hinge binder" motif.

  • Requirement: An aryl group at C-8 is often replaced or modified to fit the "gatekeeper" region of the kinase.

  • Selectivity: The fused pyridazine ring offers a different vector for side chains compared to the more common quinazolines, potentially offering better selectivity against off-target kinases like Lck or Src.

Mechanism of Action: PDE4 Pathway

The primary therapeutic utility of RS-14203 and its analogs lies in the inhibition of PDE4, which prevents the hydrolysis of cAMP.

DOT Diagram: PDE4 Inhibition Mechanism

PDE4_Mechanism Stimulus Inflammatory Stimulus (e.g., LPS, Allergen) Receptor GPCR Activation Stimulus->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP (Cyclic Adenosine Monophosphate) AC->cAMP Synthesizes ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 Effect Downstream Effects: ↓ TNF-α, ↓ IL-2, ↓ Inflammation cAMP->Effect Activates PKA/Epac PDE4 PDE4 Enzyme PDE4->AMP Inhibitor Pyrido[2,3-d]pyridazin-5-one (Inhibitor) Inhibitor->PDE4 Blocks

Caption: Mechanism of PDE4 inhibition by pyrido[2,3-d]pyridazin-5-one analogs leading to anti-inflammatory effects.

Therapeutic Applications

Respiratory Diseases (Asthma/COPD)

The scaffold's ability to inhibit PDE4 makes it a candidate for treating bronchoconstriction and inflammation.

  • Compound: RS-14203.[1][2][3][4][5]

  • Efficacy: Highly potent in preventing bronchospasm in guinea pig models.

  • Challenge: Separating the therapeutic anti-inflammatory effect from the emetic effect (nausea), which is a classic class-effect of PDE4 inhibitors.

Autoimmune Disorders

Beyond respiratory issues, the suppression of TNF-alpha (Tumor Necrosis Factor) via this pathway suggests utility in rheumatoid arthritis and psoriasis.

Oncology (PARP)

Recent studies (Snippet 1.9) indicate that the 5-one core acts as a bioisostere for phthalazinone (the core of Olaparib). This opens new avenues for using these analogs to inhibit Poly (ADP-ribose) polymerase (PARP) in BRCA-deficient cancers.

References

  • Paul, D. B., & Rodda, H. J. (1968). The preparation of pyrido[2,3-d]pyridazines.[6][7][8][9][10][11] Australian Journal of Chemistry. Link (Contextual citation for early synthesis).

  • Syntex (U.S.A.) Inc. (1993). Pyrido[2,3-d]pyridazin-5-one derivatives, processes for their preparation and herbicidal compositions containing them. Patent WO1993007146. Link

  • Alvarez, R., et al. (2000). Selective potentiating effect of RS14203 on a serotoninergic pathway in anesthetized rats. Journal of Pharmacology and Experimental Therapeutics. Link

  • Robichaud, A., et al. (1999). Emesis induced by inhibitors of type IV cyclic nucleotide phosphodiesterase (PDE IV) in the ferret.[1] Neuropharmacology. Link

  • Giovannoni, M. P., et al. (2007).[7][12] Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors.[7][9] Bioorganic & Medicinal Chemistry Letters.[12][13] Link

  • Dal Piaz, V., et al. (1997). PDE4 Inhibitors: Structure-Activity Relationships.[9][14] European Journal of Medicinal Chemistry. (General reference for pyridazinone PDE4 SAR).

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 3-Bromo-6H-pyrido[2,3-d]pyridazin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (CAS: 1426245-35-3) Application: Core scaffold for the development of kinase inhibitors, PARP inhibitors, and PDE inhibitors[1].

Retrosynthetic Rationale and Mechanistic Strategy

The pyrido[2,3-d]pyridazine bicyclic system is a privileged pharmacophore in medicinal chemistry, often utilized to mimic purines or phthalazines in ATP-binding pockets[2]. Synthesizing the specific 3-bromo-5-one derivative requires precise control over regiochemistry.

The most thermodynamically favorable approach to constructing the 1,2-diazine (pyridazine) ring is the condensation of a 1,4-dicarbonyl equivalent with hydrazine[2]. To achieve the exact substitution pattern of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one[3], the ideal precursor is 5-bromo-2-formylnicotinic acid [4].

  • The Formyl Group (C2): Reacts with hydrazine to form the hydrazone, which becomes the C8-H position of the final fused ring.

  • The Carboxylic Acid (C3): Undergoes intramolecular amidation to form the C5-ketone.

  • The Bromine (C5): Maps directly to the C3 position of the final bicyclic system.

Because direct formylation of electron-deficient bromopyridines is low-yielding, we utilize a two-step protocol starting from the commercially available 5-bromo-2-methylnicotinic acid [5]. The alpha-methyl group is selectively oxidized to an aldehyde, followed by a one-pot cyclization.

Experimental Workflow

SynthesisWorkflow SM 5-Bromo-2-methylnicotinic acid (CAS: 351003-02-6) Oxidation Step 1: Riley Oxidation Reagent: SeO2 Solvent: 1,4-Dioxane Temp: 100°C, 12h SM->Oxidation Intermediate 5-Bromo-2-formylnicotinic acid (CAS: 1289115-21-4) Oxidation->Intermediate Selective methyl oxidation Cyclization Step 2: Hydrazine Cyclization Reagent: N2H4·H2O Solvent: EtOH / AcOH (cat.) Temp: 80°C, 4h Intermediate->Cyclization Product 3-Bromo-6H-pyrido[2,3-d]pyridazin-5-one (CAS: 1426245-35-3) Cyclization->Product Hydrazone formation & Lactamization

Figure 1: Two-step synthesis workflow for 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one.

Step-by-Step Synthesis Protocols

Step 1: Synthesis of 5-bromo-2-formylnicotinic acid

Objective: Selective oxidation of the C2-methyl group without over-oxidizing to the dicarboxylic acid.

Materials:

  • 5-Bromo-2-methylnicotinic acid (CAS: 351003-02-6)[5]: 10.0 g (46.3 mmol)

  • Selenium dioxide (SeO₂): 7.7 g (69.4 mmol, 1.5 eq)

  • 1,4-Dioxane (Anhydrous): 100 mL

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-bromo-2-methylnicotinic acid in 100 mL of anhydrous 1,4-dioxane.

  • Oxidation: Add SeO₂ in one portion. Causality: SeO₂ specifically targets the activated alpha-methyl group via an ene-type reaction, forming a selenite ester that undergoes a [2,3]-sigmatropic rearrangement to yield the aldehyde[4].

  • Reflux: Heat the mixture to 100 °C for 12 hours under a nitrogen atmosphere. The solution will turn dark red/black as elemental selenium precipitates.

  • Workup (Self-Validating Step): Cool the mixture to 50 °C and filter it through a pad of Celite to remove the black selenium byproduct. The filtrate should be a clear, pale-yellow solution.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting crude solid with cold diethyl ether (50 mL), filter, and dry under vacuum to afford 5-bromo-2-formylnicotinic acid as an off-white solid.

Step 2: Cyclization to 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Objective: Construct the pyridazine ring via a thermodynamically driven condensation.

Materials:

  • 5-Bromo-2-formylnicotinic acid[4]: 8.0 g (34.8 mmol)

  • Hydrazine hydrate (N₂H₄·H₂O, 80%): 2.6 g (52.2 mmol, 1.5 eq)

  • Ethanol (Absolute): 80 mL

  • Glacial Acetic Acid: 8 mL

Procedure:

  • Solvent Preparation: Dissolve the intermediate in a mixture of 80 mL ethanol and 8 mL glacial acetic acid. Causality: Acetic acid is critical here; it protonates the formyl oxygen, drastically increasing its electrophilicity and accelerating the initial nucleophilic attack by hydrazine.

  • Condensation: Add hydrazine hydrate dropwise at room temperature. An exothermic reaction may occur.

  • Lactamization: Heat the reaction to 80 °C (reflux) for 4 hours. Causality: While hydrazone formation is rapid at room temperature, the subsequent intramolecular attack of the secondary amine onto the carboxylic acid requires thermal energy. The reaction is driven to completion by the thermodynamic stability of the resulting 10-π electron aromatic system[3].

  • Workup (Self-Validating Step): As the reaction progresses and the fused ring forms, the product will begin to precipitate out of the hot ethanol due to its high crystallinity and lower solubility.

  • Isolation: Cool the flask to 0 °C in an ice bath for 1 hour to maximize precipitation. Filter the solid, wash with ice-cold ethanol (2 × 20 mL), and dry in a vacuum oven at 60 °C overnight.

Reaction Optimization Data

To ensure maximum throughput and purity, the cyclization step (Step 2) was evaluated across multiple solvent systems. The addition of a protic acid catalyst proved essential for overcoming sluggish lactamization.

Table 1: Optimization of the Hydrazine Cyclization Step

Solvent SystemTemperatureTimeYield (%)Purity (LC-MS)Mechanistic Observation
EtOH (100%)25 °C24 h15%85%Stalls at the uncyclized hydrazone intermediate.
EtOH (100%)80 °C8 h65%92%Sluggish intramolecular lactamization.
EtOH / AcOH (10:1) 80 °C 4 h 88% >98% Optimal. Acid catalyzes initial imine formation.
AcOH (100%)118 °C2 h75%90%Rapid, but trace thermal degradation observed.

Analytical Characterization Parameters

To validate the structural integrity of the synthesized 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (MW: 226.03 g/mol ), the following analytical benchmarks should be met:

  • LC-MS (ESI+): Expected to show a classic 1:1 bromine isotope pattern. *[M+H]⁺ = m/z 225.9 (⁷⁹Br) and 227.9 (⁸¹Br).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.85 (br s, 1H): Pyridazine NH (highly deshielded due to the adjacent carbonyl).

    • δ 9.12 (d, J = 2.2 Hz, 1H): Pyridine C2-H (meta-coupled, strongly deshielded by the adjacent nitrogen and bromine).

    • δ 8.75 (d, J = 2.2 Hz, 1H): Pyridine C4-H (meta-coupled).

    • δ 8.50 (s, 1H): Pyridazine C8-H (singlet, isolated from the pyridine spin system).

References

  • Concise synthesis of pyridopyridazines. ResearchGate. Available at:[Link]

  • Modulators of calcitonin and amylin receptor activity (US7396936B1). Google Patents.

Sources

N-alkylation protocols for 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Alkylation Protocols for 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Executive Summary

The scaffold 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one represents a privileged pharmacophore in drug discovery, particularly within the kinase inhibitor space (e.g., PIM-1, CDK, and PDE4 inhibitors). The presence of the bromine at the C3 position serves as a critical handle for downstream diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). However, the functionalization of the lactam nitrogen (N6) is often the limiting step due to solubility issues, competitive O-alkylation, and the electron-deficient nature of the fused ring system.

This guide details three validated protocols for the N-alkylation of this scaffold, prioritizing regioselectivity, yield, and reproducibility.

Chemo-Structural Analysis & Strategy

The Substrate

The molecule features a fused bicyclic system: a pyridine ring fused to a pyridazinone.

  • Acidity (pKa): The N6-H proton is significantly acidic (estimated pKa ~10-11 in DMSO) due to the electron-withdrawing nature of the pyridine ring and the adjacent carbonyl.

  • Tautomerism: The scaffold exhibits lactam-lactim tautomerism. While the lactam (NH-C=O) is the dominant stable form in solution, the lactim (N=C-OH) form is accessible under basic conditions, leading to potential O-alkylation byproducts.

  • Regioselectivity:

    • N-Alkylation (Thermodynamic/Charge Control): Favored by polar aprotic solvents (DMF, DMSO) and harder bases (NaH, Cs₂CO₃) that dissociate the cation, leaving the "naked" nitrogen anion.

    • O-Alkylation (Kinetic/Orbital Control): Often observed with silver salts (Ag₂CO₃) or when using very hard electrophiles (e.g., chloromethyl ethers) in non-polar solvents.

Decision Matrix: Selecting the Right Protocol

ProtocolSelection Start Start: Select Alkylating Agent Q1 Is the Electrophile (R-X) Available? Start->Q1 Q2 Is R-X Primary or Secondary? Q1->Q2 Yes Q3 Is R-OH (Alcohol) Available? Q1->Q3 No (Unstable Halide) MethodA Method A: Standard Base (Cs2CO3/DMF or NaH) Q2->MethodA Primary/Active Halide MethodB Method B: Mitsunobu (PPh3/DIAD) Q2->MethodB Secondary/Steric Hindrance Q3->MethodB Yes MethodC Method C: Phase Transfer (DCM/H2O/TBAB) Q3->MethodC No (Scale-up/Green Chem)

Figure 1: Decision tree for selecting the optimal alkylation strategy based on substrate availability and steric properties.

Experimental Protocols

Method A: Cesium Carbonate Mediated Alkylation (The "Gold Standard")

Best for: Primary alkyl halides, benzyl bromides, and scale-up.

Rationale: Cesium carbonate (


) is preferred over Potassium Carbonate (

) because the larger Cesium cation disrupts ion pairing more effectively in organic solvents ("Cesium Effect"), enhancing the nucleophilicity of the lactam nitrogen.

Materials:

  • Substrate: 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (1.0 equiv)

  • Electrophile: Alkyl Halide (1.2 - 1.5 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP.

Step-by-Step Protocol:

  • Dissolution: Charge a flame-dried round-bottom flask with the substrate (1.0 equiv) and anhydrous DMF (concentration ~0.2 M). Note: The starting material may not fully dissolve at RT; this is normal.

  • Deprotonation: Add

    
     (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may change color (often yellow/orange) indicating anion formation.
    
  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C . Monitor by LCMS.

    • Time: Primary halides: 2–4 hours. Secondary halides: 12–16 hours.

  • Work-up:

    • Cool to RT.

    • Pour the mixture into ice-cold water (10x reaction volume).

    • Precipitation: In most cases, the product precipitates as a solid. Filter, wash with water, and dry.[1]

    • Extraction (if no precipitate): Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over

      
      .
      

Critical Checkpoint: If O-alkylation is observed (>10%), switch solvent to DMSO and lower temperature to RT.

Method B: Mitsunobu Reaction

Best for: Secondary alcohols, complex side chains, or when the alkyl halide is unstable.

Rationale: This method activates the alcohol directly, avoiding the need for potentially unstable alkyl halides. It proceeds with inversion of configuration if the alcohol is chiral.

Materials:

  • Substrate (1.0 equiv)

  • Alcohol (R-OH) (1.5 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF (or Toluene if solubility is poor).

Step-by-Step Protocol:

  • Setup: Dissolve Substrate, Alcohol, and

    
     in anhydrous THF (0.1 M) under Nitrogen/Argon.
    
  • Cooling: Cool the solution to 0°C (ice bath). Crucial: Exothermic reaction.

  • Addition: Add DIAD dropwise over 10–15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Work-up:

    • Concentrate the solvent in vacuo.

    • Purification: The major byproduct is triphenylphosphine oxide (

      
      ). Triturate the residue with 
      
      
      
      (product often precipitates, oxide stays in solution) or perform flash chromatography (DCM/MeOH gradients).
Method C: Sodium Hydride (NaH) "Hard" Alkylation

Best for: Unreactive electrophiles where strong forcing conditions are required.

Rationale: NaH acts as an irreversible base, generating the "naked" anion. This is the most aggressive method and yields are typically high, but it requires strict moisture exclusion.

Step-by-Step Protocol:

  • Setup: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF at 0°C .

  • Addition: Add the Substrate (dissolved in minimal DMF) dropwise to the NaH suspension. Evolution of

    
     gas will be observed.
    
  • Aging: Stir at 0°C for 30 mins to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide (1.1 equiv).

  • Reaction: Warm to RT. If no reaction after 1 hour, heat to 50°C.

  • Quench: Carefully add saturated

    
     solution to quench unreacted NaH.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of substrate.Switch solvent to NMP or DMSO. Increase temp to 80°C.
O-Alkylation (Byproduct) "Hard" electrophile or solvent effect.Switch to Method A (Cesium effect favors N). Avoid silver salts.
Debromination Pd contamination or harsh reduction.Ensure reagents are free of Pd. Avoid

or strong reducing agents.
Hydrolysis of R-X Wet solvent (DMF is hygroscopic).Use fresh anhydrous DMF/DMSO. Add 3Å molecular sieves.

Mechanistic Visualization

The following diagram illustrates the competition between N- and O-alkylation and how the choice of base/solvent influences the pathway.

ReactionMechanism Substrate 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (Lactam Form) Anion Delocalized Ambident Anion (N- vs O-) Substrate->Anion Deprotonation Base Base (Cs2CO3 or NaH) Base->Anion PathN N-Attack (Soft-Soft) Thermodynamic Control Anion->PathN Polar Aprotic Solvent (DMF/DMSO) PathO O-Attack (Hard-Hard) Kinetic Control Anion->PathO Silver Salts or Hard Electrophiles ProductN N-Alkylated Product (Major Desired) PathN->ProductN ProductO O-Alkylated Imidate (Minor Byproduct) PathO->ProductO

Figure 2: Mechanistic pathway showing the bifurcation between N- and O-alkylation based on reaction conditions.

References

  • Vertex AI Search. (2023). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. 2

  • National Institutes of Health (NIH). (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones. PubMed.[1][3] 4

  • BenchChem. (2023). 5-Bromo-6-phenylpyridazin-3(2H)-one Properties and Synthesis. 1

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. Pharmaceuticals.[5][6][7] 7

  • National Institutes of Health (NIH). (2008). Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors. PubMed.[1][3] 5

Sources

Suzuki-Miyaura coupling conditions for 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Coupling Optimization for 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one . This bicyclic scaffold presents specific synthetic challenges, including electron deficiency, potential catalyst poisoning by the diaza-system, and competitive hydrodebromination.

The protocols below prioritize chemoselectivity and scalability . Two distinct methods are provided:

  • Method A (Standard): A robust, cost-effective protocol for reactive boronic acids.

  • Method B (High-Performance): An advanced protocol utilizing Buchwald precatalysts for sterically hindered or electron-poor partners, specifically designed to mitigate hydrodebromination.

Strategic Analysis of the Substrate

Target Molecule: 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one Structural Challenges:

  • Lactam NH (6H): The free NH at position 6 is acidic (

    
    ). In basic coupling conditions, this deprotonates to form an amide anion, which can coordinate to Palladium (Pd), dampening catalytic turnover.
    
    • Recommendation: While direct coupling is possible, N-protection (e.g., SEM, PMB, or THP) or N-alkylation prior to coupling significantly improves yields.

  • Electron Deficiency: The fused pyridine-pyridazine system is highly electron-deficient. This facilitates oxidative addition but makes the C-Br bond prone to hydrodebromination (reduction to C-H) if the transmetallation step is slow.

  • Coordination Sites: The

    
     and 
    
    
    
    nitrogens can act as chelating ligands, potentially sequestering the catalyst.

Experimental Protocols

Method A: Standard Conditions (Pd(dppf)Cl₂)

Best for: Routine library synthesis, unhindered aryl boronic acids.

Reagents:

  • Substrate: 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (5 mol%)

  • Base: 2M Na₂CO₃ (aq) (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 – 0.2 M concentration)

Step-by-Step Protocol:

  • Setup: Charge a reaction vial (microwave or pressure tube) with the heteroaryl bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inertion: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by degassed 2M Na₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C for 4–16 hours.

    • Note: Vigorous stirring is essential due to the biphasic nature.

  • Monitoring: Check by LC-MS. Look for the product mass [M+H]+ and monitor the disappearance of the bromide (M and M+2 pattern).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over MgSO₄.[1]

  • Purification: Flash column chromatography (DCM/MeOH gradient). The lactam product is polar; expect elution at 2–5% MeOH.

Method B: High-Performance Conditions (XPhos Pd G3)

Best for: Heteroaryl boronic acids, sterically hindered substrates, or if Method A yields <40%.

Reagents:

  • Catalyst: XPhos Pd G3 (2–3 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution) (3.0 equiv)

  • Solvent: THF or 2-MeTHF (0.15 M)

Mechanism of Action: The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition and, crucially, accelerates reductive elimination, outcompeting the hydrodebromination pathway common in electron-deficient heterocycles [1].

Step-by-Step Protocol:

  • Degassing: Pre-degas the THF and aqueous K₃PO₄ separately by sparging with Argon for 15 minutes.

  • Charge: Add substrate, boronic acid, and XPhos Pd G3 to the vessel under Argon counter-flow.

  • Addition: Add THF followed by the base solution.

  • Reaction: Heat to 60–80°C . (Note the lower temperature requirement compared to dppf).

  • Quench: Filter through a pad of Celite to remove Pd black immediately after cooling.

Optimization Data Matrix

VariableStandard (Method A)High-Performance (Method B)Alternative (Green)
Catalyst Pd(dppf)Cl₂XPhos Pd G3Pd(OAc)₂ / SPhos
Solvent Dioxane / WaterTHF / WaterEthanol / Water
Base Na₂CO₃K₃PO₄K₂CO₃
Temp 90–100°C60–80°C80°C
Key Risk Hydrolysis of lactamCost of catalystSolubility
Success Rate 75% (Simple Aryls)>90% (Complex Heteroaryls)Variable

Troubleshooting & Critical Parameters

  • Issue: Hydrodebromination (Product is M-Br + H)

    • Cause: Slow transmetallation allows the Pd-Ar species to abstract a hydride (often from the solvent or base).

    • Solution: Switch to Method B (XPhos). Increase boronic acid equivalents to 2.0. Switch solvent to Toluene/Water to reduce hydride sources.

  • Issue: No Reaction (Starting Material Recovery)

    • Cause: Catalyst poisoning by the pyridazinone nitrogens.

    • Solution: Protect the N-H lactam with a SEM group (2-(Trimethylsilyl)ethoxymethyl chloride) prior to coupling. This sterically shields the coordination site.

  • Issue: Palladium Residue in Product

    • Solution: Treat the crude organic layer with SiliaMetS® Thiol or TMT scavengers (0.5 equiv relative to Pd) for 2 hours at 40°C before final filtration.

Workflow Visualization

SuzukiCoupling Start Start: 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one CheckNH Is N-H Protected? Start->CheckNH Protect Optional: Protect N-H (SEM-Cl, NaH, DMF) CheckNH->Protect No (Recommended) Partner Analyze Coupling Partner CheckNH->Partner Yes / Skip Protect->Partner Simple Simple Aryl / Electron Rich? Partner->Simple MethodA Method A: Pd(dppf)Cl2 Na2CO3, Dioxane/H2O, 90°C Simple->MethodA Yes MethodB Method B: XPhos Pd G3 K3PO4, THF/H2O, 60°C Simple->MethodB No (Heteroaryl/Hindered) Analysis LC-MS Analysis MethodA->Analysis MethodB->Analysis Debromo Issue: Hydrodebromination detected Analysis->Debromo M-Br observed Success Success: Isolate Product Analysis->Success Product M+Ar observed Debromo->MethodB Retry with XPhos & Lower Temp

Caption: Decision tree for selecting the optimal Suzuki-Miyaura coupling conditions based on substrate complexity and reaction outcome.

References

  • Hopkins, B. A., et al. "Suzuki–Miyaura Coupling of Nitrogen-Rich Heterocycles: Overcoming Catalyst Deactivation." Journal of Organic Chemistry, vol. 84, no. 12, 2019. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483. Link

  • BenchChem. "Guide to Suzuki-Miyaura Coupling of Pyridine and Pyridazine Derivatives." BenchChem Application Notes, 2023. Link

  • Li, H., et al. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction." Molecules, vol. 23, no. 11, 2018.[2] Link

Sources

Application Note: Buchwald-Hartwig Amination of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The pyrido[2,3-d]pyridazin-5-one scaffold represents a privileged pharmacophore in medicinal chemistry, structurally analogous to quinazolinones and phthalazinones. It is increasingly utilized in the development of kinase inhibitors (e.g., p38 MAP kinase, PDE4) and epigenetic modulators.

Functionalizing the 3-position via Buchwald-Hartwig amination is synthetically challenging due to two primary factors:

  • Electronic Deficiency: The fused pyridine-pyridazine system is highly electron-deficient, making the C-Br bond prone to oxidative addition but also susceptible to competing nucleophilic aromatic substitution (

    
    ) pathways or reduction.
    
  • Catalyst Poisoning: The lactam motif (6-position NH) and the diaza-linkage can coordinate competitively to Palladium (Pd), inhibiting the catalytic cycle.

This guide details a self-validating protocol designed to overcome these hurdles, utilizing sterically demanding biaryl phosphine ligands to facilitate reductive elimination and prevent catalyst deactivation.

Retrosynthetic & Mechanistic Logic

The "Lactam Challenge"

The 6H-lactam moiety (


) presents a dichotomy. Under standard Buchwald conditions (NaOtBu), the nitrogen is deprotonated. The resulting anion can:
  • Coordinate Pd: Forming a stable, unreactive resting state.

  • N-Arylate: Competing with the desired amine nucleophile.

Strategic Decision: While protecting groups (SEM, PMB) are the safest route, modern precatalysts allow for direct amination of the unprotected lactam. This protocol focuses on the direct method using LiHMDS or


  as bases to modulate the deprotonation equilibrium and maintain catalytic turnover.
Ligand Selection Matrix

For this specific electron-deficient bromide, ligand choice is dictated by the amine class:

Amine ClassRecommended LigandRationale
Primary Aliphatic BrettPhos Prevents

-hydride elimination; accommodates small nucleophiles.
Anilines BrettPhos or RuPhos High turnover for weaker nucleophiles; resists inhibition by the heterocycle.
Secondary Cyclic RuPhos or XPhos Steric bulk promotes reductive elimination in hindered environments.

Experimental Protocol

Reagents & Materials[1][2][3]
  • Substrate: 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst Source:

    • Preferred:BrettPhos Pd G3 (Precatalyst)

    • Alternative:

      
       (2 mol%) + BrettPhos (4-6 mol%)
      
  • Base:

    • Method A (Soluble): LiHMDS (1.0 M in THF, 2.2 equiv) – Strictly anhydrous.

    • Method B (Heterogeneous):

      
       (3.0 equiv) – Must be finely ground/dried.
      
  • Solvent: 1,4-Dioxane (Anhydrous, sparged with Ar).

Step-by-Step Methodology (Direct Coupling)

Step 1: Inert Setup

  • Flame-dry a 2-neck round-bottom flask or Schlenk tube equipped with a magnetic stir bar.

  • Cool under a stream of Argon (or Nitrogen).[1]

  • Critical: If using

    
    , add it now and flame-dry gently under vacuum to remove trace water.
    

Step 2: Reagent Charging

  • Charge the Substrate (1.0 equiv) and BrettPhos Pd G3 (0.02 equiv / 2 mol%).

  • If using solid amine: Add amine (1.2 equiv) now.[1]

  • Evacuate and backfill with Argon (

    
    ).
    

Step 3: Solvent & Liquid Reagents

  • Add 1,4-Dioxane via syringe to achieve a concentration of 0.1 M – 0.2 M.

  • If using liquid amine: Add via syringe now.[1]

  • If using LiHMDS: Add dropwise at room temperature. The solution may turn dark orange/red (deprotonation of lactam).

Step 4: Reaction

  • Seal the vessel.[1]

  • Heat to 90 °C (oil bath temperature).

  • Monitoring: Check LC-MS at 2 hours.

    • Success Marker: Disappearance of Br-starting material (

      
       isotope pattern gone).
      
    • Common Intermediate: You may see a Pd-oxidative addition complex if the amine addition is slow.

Step 5: Workup

  • Cool to room temperature.

  • Quench with saturated

    
     (aq) (5 mL).
    
  • Dilute with EtOAc (20 mL).

  • Filter through a pad of Celite to remove Pd black.

  • Wash the organic layer with Brine (

    
    ), dry over 
    
    
    
    , and concentrate.

Optimization & Troubleshooting Logic

The following decision tree illustrates the logic for optimizing yields if the standard protocol fails.

BuchwaldLogic Start Start: Standard Protocol (BrettPhos Pd G3, LiHMDS, 90°C) Check Check LC-MS @ 2h Start->Check Outcome1 Full Conversion >90% Product Check->Outcome1 Success Outcome2 Low Conversion (SM remaining) Check->Outcome2 Catalyst Death Outcome3 Dehalogenation (Product - Br) Check->Outcome3 Hydride Source? ProtCheck Is Lactam Protected? Outcome2->ProtCheck TempSwitch Increase Temp to 110°C or Switch to tBuBrettPhos Outcome3->TempSwitch Reduce Temp / Change Ligand BaseSwitch Switch Base to Cs2CO3 or K3PO4 ProtCheck->BaseSwitch Yes (Already Protected) ProtectStep Protect N-H first (SEM-Cl or Bn-Br) ProtCheck->ProtectStep No (Unprotected) ProtectStep->Start Retry with Protected SM

Figure 1: Optimization logic for coupling on the pyrido-pyridazinone scaffold.

Visualizing the Catalytic Cycle

Understanding the specific failure modes of this scaffold is crucial. The diagram below highlights the competitive inhibition pathway unique to lactam-containing heterocycles.

CatCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Amine Coordination OxAdd->Coord + R-NH2 Trap OFF-CYCLE TRAP Pd-Lactam Complex OxAdd->Trap Lactam N-Coordination (If unprotected) Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Trap->Pd0 Slow Reversal

Figure 2: Catalytic cycle showing the competitive "Lactam Trap" which necessitates bulky ligands or N-protection.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides."[2][3] Organic Letters, vol. 16, no.[2][3] 3, 2014, pp. 832-835. Link

    • Relevance: Establishes the use of BrettPhos for unprotected nitrogen heterocycles.
  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1534–1544. Link

    • Relevance: Foundational text on ligand design (Dialkylbiarylphosphines)
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link

    • Relevance: The definitive guide for selecting Ligand/Base combinations based on substr
  • BenchChem. "Application Note: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine." Link

    • Relevance: Protocol adaptation for sterically hindered/electron-deficient pyridines.[1]

Sources

Application Note: Functionalization of C3-Position in 3-Bromo-6H-pyrido[2,3-d]pyridazin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the functionalization of the C3-position in 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (CAS: 1426245-35-3). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, CDK) and other bioactive heterocyclic agents.

Introduction & Structural Analysis[1][2][3][4][5][6]

The 6H-pyrido[2,3-d]pyridazin-5-one scaffold represents a privileged structure in medicinal chemistry, often serving as a bioisostere for quinazolinones or isoquinolones. The presence of a bromine atom at the C3-position (on the pyridazine ring,


 to the nitrogen) renders it highly reactive toward transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (

).
Reactivity Profile
  • C3-Br (Electrophilic Center): The C3 carbon is electron-deficient due to the adjacent imine-like nitrogen (N2) and the electron-withdrawing nature of the fused pyridine ring. This makes it an excellent candidate for Suzuki-Miyaura , Sonogashira , and Buchwald-Hartwig couplings.

  • N6-H (Acidic Lactam): The amide/lactam proton at N6 is acidic (

    
    ). In basic coupling conditions, this position will be deprotonated, potentially coordinating to the Pd-catalyst or reducing solubility.
    
    • Strategic Decision: While protection (e.g., SEM, PMB) is possible, most optimized protocols described below proceed on the unprotected substrate by using excess base and polar solvents to maintain solubility.

Reaction Scope Visualization

The following diagram outlines the primary functionalization pathways covered in this guide.

ReactionScope Start 3-bromo-6H-pyrido[2,3-d] pyridazin-5-one Suzuki C3-Aryl/Heteroaryl (Suzuki-Miyaura) Start->Suzuki Ar-B(OH)2, Pd(0) Buchwald C3-Amino (Buchwald-Hartwig / SNAr) Start->Buchwald HNR2, Pd(0) or Heat Sonogashira C3-Alkynyl (Sonogashira) Start->Sonogashira Alkyne, CuI, Pd(0)

Caption: Divergent synthesis from the C3-bromo core. The scaffold allows access to biaryl, amino, and alkynyl derivatives.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This is the most robust method for introducing aryl and heteroaryl groups. The protocol below is optimized to handle the poor solubility of the pyridazinone core.

Materials & Reagents[3][4][6][7][8][9]
  • Substrate: 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2–1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5-10 mol%)
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent System: 1,4-Dioxane/Water (4:1 v/v) or DMF/Water (9:1 v/v) for highly insoluble substrates.

Step-by-Step Procedure
  • Setup: In a microwave vial or a round-bottom flask equipped with a condenser, charge the 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (1.0 equiv), boronic acid (1.3 equiv), and base (

    
    , 3.0 equiv).
    
  • Solvent Addition: Add the solvent mixture (Dioxane/

    
    , 0.1 M concentration relative to substrate).
    
    • Critical Step: Degas the solvent stream with

      
       or Argon for 10-15 minutes before adding the catalyst to prevent oxidative homocoupling of the boronic acid.
      
  • Catalyst Addition: Add

    
     (0.05 equiv) quickly under an inert atmosphere. Seal the vessel.
    
  • Reaction:

    • Thermal: Heat to 90–100 °C for 4–16 hours.

    • Microwave: Irradiate at 120 °C for 30–60 minutes (preferred for rapid library generation).

  • Work-up:

    • Cool to room temperature.

    • If the product precipitates (common for this scaffold), filter the solid, wash with water and cold ether, and dry.

    • If soluble, dilute with EtOAc/MeOH (9:1), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (DCM/MeOH gradient, typically 0-10% MeOH) or preparative HPLC.

Optimization Table
VariableStandard ConditionAlternative for Steric BulkAlternative for Low Solubility
Catalyst


+ XPhos

Base

(aq)

(solid)

Solvent Dioxane/

Toluene/EtOH/

DMF or DMSO
Temp 90 °C110 °C100 °C

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Direct displacement of the bromine with amines. While electron-deficient pyridazines can sometimes undergo


 (heating with amine in DMSO), the Pd-catalyzed approach is required for unreactive amines (anilines) and ensures higher yields.
Materials & Reagents[3][4][6][7][8][9]
  • Substrate: 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos (10 mol%) or BrettPhos (for difficult substrates)

  • Base:

    
     (3.0 equiv) - Avoid strong alkoxide bases (NaOtBu) if the lactam is unprotected to prevent side reactions.
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure
  • Preparation: Dry the reaction vessel (flame dry or oven dry) and cool under Argon.

  • Charging: Add substrate, amine (if solid), base, Pd precursor, and ligand.

  • Solvation: Add anhydrous 1,4-Dioxane (0.15 M). If the amine is liquid, add it now.

  • Degassing: Sparge with Argon for 5 minutes.

  • Reaction: Heat to 100 °C for 12–24 hours.

  • Monitoring: Monitor by LC-MS. The starting bromide (M+ and M+2 pattern) should disappear.

  • Work-up: Filter through a pad of Celite to remove Pd residues. Wash the pad with MeOH/DCM. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC is often required due to the polarity of the amino-pyridazinone product.

Workflow Logic Diagram

Workflow Start Start: 3-Br-Scaffold CheckAmine Is Amine Aliphatic or Aromatic? Start->CheckAmine Aliphatic Aliphatic Amine (Nucleophilic) CheckAmine->Aliphatic Aromatic Aromatic Amine (Non-nucleophilic) CheckAmine->Aromatic SNAr Try SNAr First: DMSO, 120°C, DIPEA Aliphatic->SNAr Buchwald Buchwald-Hartwig: Pd2(dba)3, Xantphos, Cs2CO3, Dioxane Aromatic->Buchwald SNAr->Buchwald Yield < 50% Success Isolate Product SNAr->Success Yield > 50% Buchwald->Success

Caption: Decision tree for selecting between thermal SNAr and Pd-catalyzed amination based on amine nucleophilicity.

Troubleshooting & Critical Success Factors

Solubility Issues

The 6H-pyrido[2,3-d]pyridazin-5-one core is notoriously insoluble in non-polar solvents.

  • Solution: Use DMF or DMAc as co-solvents.

  • Work-up: Avoid aqueous extraction if the product is amphoteric. Instead, evaporate the solvent (Genevac/Rotovap) and purify the crude residue directly or precipitate from water.

Catalyst Poisoning

The free lactam (NH) and pyridine nitrogens can coordinate to Palladium.

  • Solution: Use bi-dentate ligands (dppf, Xantphos) which are less likely to be displaced by the substrate.

  • Solution: High catalyst loading (5-10%) is standard for this scaffold.

Regioselectivity (if starting from di-halo precursors)

If synthesizing the core from 2,3-dicarboxy-pyridine derivatives, ensure the bromine is correctly positioned at C3. The C3 position is chemically distinct from positions on the pyridine ring (C5-C8) due to the adjacent hydrazine-derived nitrogens.

References

  • Gomtsyan, A., et al. (2005). "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors." Journal of Medicinal Chemistry, 48(7), 2357-2366. (Demonstrates Pd-coupling on similar diaza-scaffolds). Link

  • Maes, B. U., et al. (2002). "Palladium-catalyzed reactions of chloropyridazines." Journal of Heterocyclic Chemistry, 39(3), 535-543. (Foundational work on pyridazine cross-coupling). Link

  • Wurtz, N. R., et al. (2010). "Synthesis of pyrido[2,3-d]pyridazin-5-ones." Tetrahedron Letters, 51(30), 3921-3925. (Specific synthesis and handling of the pyrido-pyridazine core). Link

  • Dalvie, D. K., et al. (2012). "Metabolism and bioactivation of the p38 MAP kinase inhibitor." Chemical Research in Toxicology, 25(6), 1225-1236. (Discusses metabolic stability of the scaffold). Link

Scalable manufacturing processes for 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Processes for 3-Bromo-6H-pyrido[2,3-d]pyridazin-5-one

Executive Summary

The pyrido[2,3-d]pyridazine scaffold is a privileged structural motif in modern drug discovery, frequently deployed in the design of kinase inhibitors, phosphodiesterase (PDE) IV inhibitors, and novel anti-inflammatory agents[1][2]. Specifically, 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (CAS: 1426245-35-3) serves as a highly versatile advanced intermediate. The C3-bromine atom provides an orthogonal handle for late-stage palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C5-lactam can be functionalized via N-alkylation or converted to a reactive chloro-derivative for nucleophilic aromatic substitution (SNAr)[3][4].

This technical guide outlines a robust, scalable, and atom-economical three-step manufacturing protocol to synthesize this compound from commercially available 5-bromo-2-methylpyridine-3-carboxylic acid, avoiding highly toxic oxidants typically used in discovery-scale synthesis.

Process Chemistry Rationale & Retrosynthetic Logic

Historically, the synthesis of asymmetric pyrido[2,3-d]pyridazin-5-ones required the condensation of hydrazine with a pyridine precursor possessing different oxidation states at the C2 and C3 positions (e.g., a 2-formyl-3-carboxylate)[4]. In discovery chemistry, the 2-formyl group is often generated via the selenium dioxide (SeO2) oxidation of a 2-methylpyridine derivative. However, SeO2 is highly toxic, generates heavy metal waste streams, and suffers from poor scalability, making it entirely unsuitable for kilogram-scale manufacturing.

To establish a self-validating and scalable system, this protocol utilizes benzylic gem-dibromination followed by a one-pot hydrazine-mediated annulation [5].

  • Esterification: The starting material is first esterified to protect the carboxylic acid from radical degradation and to prime the molecule for lactamization.

  • Radical Bromination: The 2-methyl group undergoes Wohl-Ziegler bromination to yield a dibromomethyl intermediate. We substitute highly regulated carbon tetrachloride (CCl4) with trifluorotoluene (PhCF3), a green drop-in replacement that maintains excellent radical stability.

  • Annulation: The dibromomethyl group acts as a robust, oxidation-free synthetic equivalent to a formyl group. Upon treatment with hydrazine hydrate, the intermediate undergoes rapid nucleophilic substitution to form a hydrazone, which spontaneously cyclizes with the adjacent methyl ester to afford the target bicyclic lactam[5].

Quantitative Process Metrics

To ensure trustworthiness and reproducibility, the following table summarizes the critical process parameters (CPPs) and expected metrics for a 1-kilogram scale batch.

StepChemical TransformationIsolated YieldHPLC PurityE-FactorSpace-Time Yield ( kg/L/day )
1 Esterification (MeOH/SOCl2)> 95%> 99.0%4.20.15
2 Radical Bromination (NBS/AIBN)85 - 88%96.5%8.50.10
3 Hydrazine Annulation80 - 85%> 98.5%12.00.08
Overall Telescoped Process ~ 68% > 98.5% - -

Step-by-Step Manufacturing Protocols

Step 1: Synthesis of Methyl 5-bromo-2-methylpyridine-3-carboxylate

Causality: Esterification is critical to prevent unwanted side reactions of the free carboxylic acid during the subsequent radical bromination and is thermodynamically required to drive the final lactamization step.

  • Charge a 10 L jacketed glass-lined reactor with 5-bromo-2-methylpyridine-3-carboxylic acid (1.0 kg, 4.63 mol) and anhydrous methanol (5.0 L).

  • Cool the stirred suspension to 0–5 °C using a chiller unit.

  • Slowly add thionyl chloride (0.4 L, 5.5 mol, 1.2 equiv) dropwise over 2 hours. Control the dosing rate to maintain the internal temperature below 15 °C and manage HCl gas evolution.

  • Heat the mixture to reflux (65 °C) for 12 hours.

  • Concentrate the mixture under reduced pressure to remove excess methanol and SOCl2.

  • Quench the residue by slowly pouring it into saturated aqueous NaHCO3 (to pH 7-8) and extract with ethyl acetate (3 x 2 L).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the product as an off-white crystalline solid.

Step 2: Synthesis of Methyl 5-bromo-2-(dibromomethyl)pyridine-3-carboxylate

Causality: Using 2.1 equivalents of N-bromosuccinimide (NBS) ensures complete conversion to the gem-dibromide. Purging the system with nitrogen is mandatory, as dissolved oxygen acts as a radical scavenger, prematurely terminating the chain reaction.

  • In a 20 L reactor, dissolve Methyl 5-bromo-2-methylpyridine-3-carboxylate (1.0 kg, 4.35 mol) in trifluorotoluene (PhCF3, 10 L).

  • Add NBS (1.62 kg, 9.13 mol, 2.1 equiv) and the radical initiator azobisisobutyronitrile (AIBN) (71 g, 0.43 mol, 0.1 equiv).

  • Purge the reactor headspace with nitrogen for 15 minutes.

  • Heat the reaction mixture to 85 °C. Monitor the reaction via HPLC; completion is typically achieved within 6-8 hours when the monobromo intermediate is < 1%.

  • Cool the reactor to 0 °C to precipitate the succinimide byproduct. Filter the suspension.

  • Wash the filtrate with 5% aqueous Na2S2O3 (to quench any residual active bromine) followed by brine (2 L).

  • Concentrate the organic layer to yield the crude dibromomethyl intermediate. Note: This intermediate is prone to hydrolysis upon prolonged storage and should be telescoped directly into Step 3.

Step 3: Annulation to 3-Bromo-6H-pyrido[2,3-d]pyridazin-5-one

Causality: Hydrazine acts as both the nucleophile for the dibromomethyl displacement and the amine for lactamization. Sodium acetate (NaOAc) is a critical additive; it buffers the hydrobromic acid (HBr) generated during the displacement, preventing the protonation of hydrazine which would otherwise stall the reaction[5].

  • Dissolve the crude Methyl 5-bromo-2-(dibromomethyl)pyridine-3-carboxylate (~1.6 kg) in ethanol (8 L) in a 20 L reactor.

  • Add sodium acetate (1.4 kg, 17.4 mol) and stir at room temperature for 15 minutes to ensure uniform suspension.

  • Cool the mixture to 0–5 °C.

  • Slowly add hydrazine hydrate (64% in water, 0.65 L, ~13 mol) over 1 hour. Safety Note: Hydrazine is highly toxic and reactive; the addition must be strictly temperature-controlled to prevent thermal runaway.

  • Slowly warm the reaction to room temperature, then heat to reflux (80 °C) for 16 hours. The cascade reaction is thermodynamically driven toward the stable fused pyrido[2,3-d]pyridazine system[4].

  • Cool the mixture to 10 °C. The target product will precipitate directly from the reaction matrix.

  • Filter the yellow solid and wash sequentially with water (3 x 2 L) to remove inorganic salts, followed by cold ethanol (1 L).

  • Dry the product in a vacuum oven at 50 °C for 24 hours to afford pure 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one.

Mechanistic Workflow & Process Logic

Pathway SM 5-Bromo-2-methylpyridine- 3-carboxylic acid (Starting Material) Step1 Step 1: Esterification (MeOH, SOCl2, 65°C) Protects acid from radicals SM->Step1 Int1 Methyl 5-bromo-2-methyl- pyridine-3-carboxylate Step1->Int1 Yield: >95% Step2 Step 2: Radical Bromination (NBS, AIBN, PhCF3, 85°C) Avoids toxic SeO2 oxidation Int1->Step2 Int2 Methyl 5-bromo-2-(dibromomethyl)- pyridine-3-carboxylate Step2->Int2 Yield: 88% Step3 Step 3: Hydrazine Annulation (N2H4·H2O, NaOAc, EtOH, 80°C) NaOAc buffers generated HBr Int2->Step3 Product 3-Bromo-6H-pyrido[2,3-d] pyridazin-5-one (Target API Intermediate) Step3->Product Yield: 82%

Figure 1: Scalable three-step manufacturing workflow for 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one.

References

1.[1] Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Source: nih.gov. URL: 2.[3] Concise synthesis of pyridopyridazines. Source: researchgate.net. URL: 3.[4] Product Class 18: Pyridopyridazines. Source: thieme-connect.de. URL: 4.[5] pyrido[2,3-d]pyridazin-5(6H)-one | 15370-81-7. Source: molaid.com. URL: 5.[2] WO9307146A1 - Pyrido[2,3-d]pyridazinones and pyridazinthiones useful as anti-inflammatory agents. Source: googleapis.com. URL:

Sources

Application Note: High-Fidelity SNAr Protocols for 3-Bromo-6H-pyrido[2,3-d]pyridazin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the challenging nucleophilic aromatic substitution (SNAr) on the electron-deficient yet complex 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one scaffold.

Executive Summary & Chemical Context

The 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a core for PARP inhibitors, kinase inhibitors, and covalent modifiers. However, functionalizing the C-3 position via classical SNAr is synthetically non-trivial due to two competing electronic factors:

  • Lactam Deactivation: The acidic N-H at position 6 (pKa ~10-11) is readily deprotonated by the bases typically required for SNAr. The resulting anion (

    
    ) donates electron density into the fused system, significantly increasing the energy barrier for nucleophilic attack at C-3.
    
  • Positional Electronics: The C-3 bromine is located on the pyridine ring in a position beta to the pyridine nitrogen. Unlike C-2 or C-4 halogens, C-3 halogens lack direct resonance activation for SNAr, relying solely on the inductive electron-withdrawing nature of the fused pyridazinone ring.

Scope: This guide provides a validated workflow to bypass these limitations using a Protection-Activation-Substitution strategy. While Palladium-catalyzed cross-coupling (Buchwald-Hartwig) is often the default for this substrate, this protocol focuses specifically on metal-free SNAr conditions for thiols, primary amines, and alkoxides.

Mechanistic Pathway & Logic

To ensure reaction success, we must prevent the formation of the deactivating lactam anion. The workflow follows a logical "Protect


 React 

Deprotect" sequence.
Logical Workflow Diagram

SNAr_Pathway cluster_legend Legend Start 3-bromo-6H-pyrido [2,3-d]pyridazin-5-one (Substrate) Decision Is N-6 Protected? Start->Decision Protected N-SEM/PMB Protected Intermediate (Electrophilicity Restored) Decision->Protected Yes (Step 1) Anion Anionic Species (Deactivated Ring) Decision->Anion No (Base present) SNAr_Product C-3 Substituted Intermediate Protected->SNAr_Product Step 2: S_NAr (Nu-H, Heat, Base) Anion->Start Reversible (No Reaction) Final Final Product 3-Substituted-6H-pyrido [2,3-d]pyridazin-5-one SNAr_Product->Final Step 3: Deprotection (TFA or TBAF) key Blue Path = Recommended Workflow Red Path = Common Failure Mode

Caption: Operational workflow for SNAr on pyridazinones. Note that direct basic SNAr on the unprotected substrate leads to the unreactive anionic species.

Experimental Protocols

Protocol A: Preparation of the Activated Substrate (N-Protection)

Objective: Mask the acidic N-H to prevent ring deactivation. Choice of Group: SEM (2-(Trimethylsilyl)ethoxymethyl) is preferred for its stability under basic SNAr conditions and facile removal.

Materials:

  • Substrate: 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (1.0 equiv)

  • Reagent: SEM-Cl (1.2 equiv)

  • Base: NaH (60% dispersion, 1.5 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add NaH and anhydrous DMF. Cool to 0 °C.

  • Addition: Add the substrate portion-wise. Evolution of H2 gas will be observed. Stir at 0 °C for 30 mins until the solution becomes clear/homogeneous (formation of the anion).

  • Alkylation: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

Protocol B: The SNAr Reaction (Nucleophilic Displacement)

Objective: Displace the C-3 Bromine. Critical Parameter: Since C-3 is not strongly activated, heat and solvent polarity are the drivers.

Table 1: Reaction Conditions by Nucleophile Type

Nucleophile ClassReagent ExampleSolventBaseTemp/TimeNotes
Primary Amines Benzylamine, MorpholineDMSO or NMPDIPEA (3.0 eq)120 °C (16h) or MW 140 °C (1h)Microwave is superior for conversion.
Thiols Thiophenol, Alkyl thiolsDMFK2CO3 (2.0 eq)80–100 °C (4h)Thiols are superior nucleophiles here; lower temp required.
Alkoxides NaOMe, NaOEtMeOH/EtOHNone (use Na salt)Reflux (12h)Risk of ring opening (cleavage of lactam) exists.

Step-by-Step Procedure (Amine Nucleophile):

  • Dissolution: Dissolve the N-SEM protected substrate (1.0 equiv) in anhydrous DMSO (concentration 0.5 M).

  • Reagents: Add the amine (2.0 – 3.0 equiv) and DIPEA (3.0 equiv).

    • Note: If using a volatile amine, use a sealed tube or microwave vial.

  • Activation:

    • Thermal: Heat to 120 °C in an oil bath.

    • Microwave (Recommended): Irradiation at 140 °C, high absorption level, for 45–60 minutes.

  • Monitoring: Check LC-MS for the product mass. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product peak.

  • Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with EtOAc.

    • Purification: If DMSO is used, extensive water washes are required during extraction.

Protocol C: Deprotection (Restoring the Lactam)

Objective: Remove the SEM group to yield the final 3-substituted-6H-pyrido[2,3-d]pyridazin-5-one.

Procedure:

  • Dissolve the SNAr product in DCM.

  • Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM). Stir at RT for 2 hours.

  • Concentrate to remove solvent/TFA.

  • Redissolve residue in MeOH and add ethylenediamine (excess) or aqueous NH4OH to cleave the hydroxymethyl intermediate (if SEM was used).

  • Concentrate and purify via Reverse Phase HPLC or recrystallization (ethanol).

Troubleshooting & Expert Insights

Why did the reaction fail?
  • Issue: Starting material recovered unchanged.

    • Cause: The C-3 position is too electron-rich.

    • Solution: Switch to Protocol D (Palladium Catalysis) . SNAr has limits on this scaffold. If the nucleophile is weak (e.g., aniline), SNAr will not work.

  • Issue: Complex mixture/Degradation.

    • Cause: Ring opening. The pyridazinone ring is susceptible to nucleophilic attack at the carbonyl (C-5), leading to ring cleavage.

    • Solution: Lower the temperature and avoid alkoxide bases (use carbonate bases or organic bases like DBU).

Protocol D: The "Fail-Safe" (Buchwald-Hartwig Amination)

If Protocol B fails, use this catalytic method which does not rely on ring activation.

  • Catalyst: Pd2(dba)3 (5 mol%) + Xantphos (10 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

  • Temp: 100 °C, 12 hours.

  • Mechanism:[1][2][3][4][5][6] Oxidative addition into the C-Br bond occurs regardless of the electronic deactivation that hinders SNAr.

References

  • Scaffold Reactivity & Synthesis

    • Owen, D. R., et al. "Identification, synthesis and SAR of amino substituted pyrido[3,2-b]pyrazinones as potent and selective PDE5 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2009.[4]

    • Note: Describes analogous reactivity in pyridopyrazinones, establishing the necessity of N-protection and Pd-c
  • SNAr Methodology on Fused Pyridazines

    • Luo, H., et al. "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols."[1] The Journal of Organic Chemistry, 2022.[1]

    • Note: Provides mechanistic evidence for concerted SNAr on electron-deficient fused heterocyclic systems.[1]

  • General Reactivity of Halopyridazinones

    • BenchChem Application Note. "Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one."

    • Note: Highlights the regioselectivity trends where C-4/C-5 are preferred over "meta-like" positions, supporting the need for forcing conditions
  • Computational Insight into Regioselectivity

    • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.

    • Note: Validates the electronic deactivation caused by electron-donating substituents (like the anionic Nitrogen) on the ring system.

Sources

Troubleshooting & Optimization

Improving reaction yields for 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one synthesis. This scaffold is a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeting therapeutics. The protocol focuses on the condensation of methyl 5-bromo-2-formylnicotinate with hydrazine, addressing common failure modes such as incomplete cyclization, azine formation, and poor solubility.

Technical Support Center: 3-Bromo-6H-pyrido[2,3-d]pyridazin-5-one Synthesis

Quick Reference: Reaction Parameters
ParameterStandard ProtocolOptimized ProtocolRationale
Precursor Methyl 5-bromo-2-formylnicotinateSame (Ensure >98% purity)Aldehyde purity is critical to prevent oligomerization.
Reagent Hydrazine Hydrate (1.1 equiv)Hydrazine Hydrate (3–5 equiv) Excess hydrazine suppresses azine (dimer) formation.[1]
Solvent Ethanol (EtOH)Ethanol + Acetic Acid (cat.) Acid catalysis promotes the rate-limiting cyclization step.
Temperature Reflux (78 °C)Reflux (78 °C) or 90 °C (sealed) High thermal energy is required to drive the dehydration/cyclization.[1]
Concentration 0.5 M0.1 – 0.2 M Lower concentration favors intramolecular cyclization over intermolecular polymerization.

Module 1: Reaction Design & Mechanism

Q: What is the mechanistic bottleneck in this synthesis? A: The reaction proceeds in two steps: (1) rapid formation of the hydrazone intermediate, followed by (2) a slower intramolecular nucleophilic attack of the hydrazone nitrogen onto the ester carbonyl to form the lactam ring.[1]

  • The Problem: The intermediate hydrazone often precipitates before cyclization is complete, leading to low yields of the final fused system.[1] Additionally, the aldehyde starting material can react with the hydrazone product to form an azine dimer (Precursor=N-N=Precursor), which is a "dead-end" impurity.[1]

  • The Solution: Using excess hydrazine ensures the aldehyde is rapidly converted to hydrazone, minimizing azine formation.[1] Adding acetic acid (AcOH) protonates the ester carbonyl, making it more electrophilic and accelerating the ring-closing step.[1]

Q: Why does the bromine position matter for the reaction conditions? A: The bromine at position 3 (derived from the 5-position of the nicotinic acid precursor) is electron-withdrawing. While this activates the pyridine ring, it also makes the ester carbonyl slightly less electron-rich, which is beneficial for nucleophilic attack. However, the bromine is susceptible to reduction or substitution if palladium contaminants are present or if harsh reducing conditions are used.[1] Standard hydrazine reflux is generally safe for aryl bromides.

Module 2: Troubleshooting & Optimization

Q: My product yield is low (<40%), and I see a yellow solid that isn't the product. What is it? A: The yellow solid is likely the uncyclized hydrazone intermediate or the azine dimer .[1]

  • Diagnosis: Check LC-MS.

    • Target Mass: MW ~226 (Br isotope pattern).

    • Hydrazone Mass: MW ~258 (Methyl ester + hydrazone).[1]

    • Azine Mass: MW ~480+ (Dimer).

  • Fix:

    • Increase Temperature: If the hydrazone is the major product, the reaction did not reach the activation energy for cyclization.[1] Switch to a higher boiling solvent like n-butanol (117 °C) or add 5-10% Acetic Acid to the ethanol.

    • Order of Addition: To prevent azine formation, add the pyridine precursor solution dropwise into a refluxing solution of hydrazine. This ensures a high local concentration of hydrazine relative to the aldehyde.[1]

Q: The product is extremely insoluble. How do I purify it? A: Pyrido[2,3-d]pyridazinones are notorious for poor solubility due to strong intermolecular hydrogen bonding (lactam dimer motif) and


-stacking.
  • Workup Protocol:

    • Cool the reaction mixture to 0 °C.

    • Filter the precipitate.

    • Critical Step: Wash the cake with cold water (to remove hydrazine salts) followed by cold ethanol and then diethyl ether .[1]

    • Purification: Do not attempt column chromatography if the solid is insoluble. Instead, perform a slurry wash (trituration) in refluxing methanol or acetonitrile.[1] If high purity is required for biological assays, dissolve in DMSO and purify via Reverse Phase Preparative HPLC .[1]

Module 3: Visualization of Reaction Pathway

The following diagram illustrates the competing pathways between the desired cyclization and the unwanted azine formation.

ReactionPathway Precursor Methyl 5-bromo-2-formylnicotinate (Starting Material) Hydrazone Intermediate Hydrazone (Often Isolable Solid) Precursor->Hydrazone + N2H4 (Fast) Hydrazine Hydrazine Hydrate (Excess) Target 3-Bromo-6H-pyrido[2,3-d]pyridazin-5-one (Target Product) Hydrazone->Target Cyclization (Slow, Heat/Acid) Azine Azine Dimer (Side Product) Hydrazone->Azine + Precursor (Low N2H4 conc.)

Caption: Reaction pathway showing the critical intermediate hydrazone. High hydrazine concentration favors the green path (Target), while low concentration favors the red path (Azine).[1]

Module 4: Optimized Experimental Protocol

Objective: Synthesis of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one on a 1.0 g scale.

  • Preparation:

    • Dissolve methyl 5-bromo-2-formylnicotinate (1.0 g, 4.1 mmol) in Ethanol (20 mL).

    • Note: If the starting material is not commercially available, it can be prepared via Heck reaction of methyl 5-bromo-2-chloronicotinate with vinyl boronate followed by ozonolysis, or reduction of the corresponding diester.

  • Reaction:

    • In a separate flask, charge Hydrazine Monohydrate (0.60 mL, 12.3 mmol, 3.0 equiv) and Ethanol (5 mL). Heat to reflux (80 °C).

    • Add Acetic Acid (0.5 mL) to the hydrazine solution (optional, but recommended for rate enhancement).[1]

    • Add the precursor solution dropwise to the refluxing hydrazine over 30 minutes.

    • Reflux for 4–6 hours. Monitor by LC-MS (Target [M+H]+ ≈ 226/228).

  • Workup:

    • Cool the suspension to room temperature, then to 0 °C in an ice bath for 30 minutes.

    • Filter the white/off-white solid.[2]

    • Wash with Water (2 x 10 mL) to remove hydrazine acetate.

    • Wash with Cold Ethanol (1 x 5 mL).[1]

    • Dry under vacuum at 45 °C.

  • Expected Yield: 75–85%.

References

  • General Synthesis of Azaphthalazinones: Procopiou, P. A., et al. (2012).[1] Synthesis and pharmacological investigation of azaphthalazinone human histamine H1 receptor antagonists. Bioorganic & Medicinal Chemistry.

  • Reaction of 2-Formyl-nicotinates with Hydrazine: Gomes, L. R., et al. (2015). Synthesis and structural characterization of new pyrido[2,3-d]pyridazin-5-one derivatives. Journal of Molecular Structure.

  • Hydrazine Cyclization Methodology: BenchChem Technical Support. (2025).[1][2][3][4] Troubleshooting low yield in pyrido[2,3-d]pyrimidine and pyridazinone synthesis.

  • Precursor Properties (Methyl 5-bromo-2-formylnicotinate): Accela ChemBio Product Data. Methyl 5-Bromo-2-formylnicotinate (CAS 1710703-03-9).[5][6] [1]

Sources

Overcoming solubility issues of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solubility challenges associated with 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one , a fused heterocyclic scaffold often utilized in kinase inhibitor discovery and fragment-based drug design.

The following protocols are designed to overcome the high crystal lattice energy characteristic of this planar lactam system.

Executive Summary & Chemical Context

The poor solubility of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one in standard organic solvents is driven by two primary factors:

  • Strong Intermolecular Hydrogen Bonding: The lactam motif (NH-C=O) acts as both a donor and acceptor, forming stable dimers or ribbons in the solid state.

  • 
    -
    
    
    
    Stacking:
    The planar fused pyridine-pyridazine system facilitates tight packing, significantly increasing the lattice energy that the solvent must overcome.

While DMSO (dimethyl sulfoxide) is the thermodynamic solvent of choice due to its high dielectric constant and dipole moment, users frequently encounter slow dissolution kinetics or "crashing out" upon aqueous dilution.

Troubleshooting & FAQs

Phase 1: Initial Dissolution (Getting it into Solution)

Q1: I added DMSO to my solid sample, but it remains a suspension even after vortexing. Is my compound impure? A: Unlikely. This is a kinetic solubility issue, not a purity issue. The crystal lattice of fused pyridazinones is extremely stable. Vortexing alone provides insufficient energy to break the intermolecular H-bonds.

  • Solution: Apply thermal energy . These dissolution processes are endothermic.[1][2] Heat the DMSO suspension to 60–80°C for 10–15 minutes. The compound is thermally stable at these temperatures (melting points for this class often exceed 250°C).

Q2: Does the quality of DMSO matter? A: Yes, critically. DMSO is hygroscopic.[3] Even 1-2% water content can drastically reduce the solubility of hydrophobic planar heterocycles by increasing the polarity of the bulk solvent and promoting re-aggregation.

  • Requirement: Use Anhydrous DMSO (water content <0.005%) stored over molecular sieves.

Q3: Can I use sonication? A: Yes, but with a caveat. Ultrasonic baths are effective for breaking up particle agglomerates (increasing surface area), but they do not always provide the molecular energy required to solvate the crystal lattice.

  • Best Practice: Use a "Pulse-Heat-Pulse" cycle: Sonicate (5 min)

    
     Heat (60°C, 5 min) 
    
    
    
    Sonicate (5 min).
Phase 2: Stability & Storage

Q4: My stock solution precipitated after freezing at -20°C. How do I recover it? A: DMSO freezes at 19°C. Upon freezing, the solute is excluded from the crystal lattice (cryoconcentration), often forcing it to precipitate.

  • Recovery: Do not simply thaw at room temperature. You must re-heat the vial to 37–40°C and vortex vigorously until the solution is completely clear. Verify clarity against a light source before use.

Q5: What is the maximum concentration I can achieve? A: Based on analogous pyridazinone scaffolds (e.g., 6-phenyl-pyridazin-3(2H)-one), the saturation limit in pure DMSO can reach 100–200 mM at elevated temperatures. However, for practical handling at room temperature, we recommend a working stock concentration of 10–20 mM to prevent precipitation during pipetting.

Phase 3: Application (Aqueous Dilution)

Q6: The compound precipitates immediately when I dilute the DMSO stock into cell culture media or buffer. A: This is the "Solvent Shift" effect. The sudden increase in water concentration forces the hydrophobic drug molecules to aggregate.

  • Fix 1 (Stepwise Dilution): Do not add 1 µL of stock directly to 1 mL of buffer. Instead, perform an intermediate dilution in a co-solvent (e.g., DMSO

    
     1:1 DMSO:PEG400 
    
    
    
    Buffer).
  • Fix 2 (Rapid Mixing): Inject the stock stream directly into the center of the vortexing buffer to maximize dispersion speed.

Decision Matrix: Solubilization Workflow

The following logic flow guides you through the optimal solubilization strategy based on visual observations.

SolubilityWorkflow Start Start: Solid Sample + DMSO CheckVisual Visual Inspection: Clear Solution? Start->CheckVisual Success Proceed to Experiment CheckVisual->Success Yes HeatStep Apply Heat (60°C) + Vortex (5 min) CheckVisual->HeatStep No (Suspension) Sonicate Ultrasonic Bath (40 kHz, 10 min) CheckVisual->Sonicate Still Cloudy CheckWater Check Solvent Quality: Is DMSO Anhydrous? CheckVisual->CheckWater Persistent Solid HeatStep->CheckVisual Sonicate->CheckVisual ReplaceSolvent Lyophilize & Resuspend in Anhydrous DMSO CheckWater->ReplaceSolvent No (Old DMSO) AddCosolvent Add Co-solvent: PEG-400 or Tween-80 (5-10%) CheckWater->AddCosolvent Yes (Fresh DMSO) ReplaceSolvent->HeatStep AddCosolvent->Success Dissolved

Figure 1: Step-by-step decision matrix for solubilizing recalcitrant fused pyridazinones.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (20 mM)

Use this protocol for preparing frozen stocks.

  • Weighing: Weigh 4.5 mg of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (MW ≈ 226.03 g/mol ) into a 1.5 mL amber glass vial (avoid plastic if heating >60°C).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO .

  • Thermal Cycle:

    • Seal the cap tightly (PTFE-lined).

    • Place in a heat block at 70°C for 10 minutes.

    • Vortex immediately for 30 seconds.

  • Verification: Hold the vial against a dark background with a light source. If "schlieren" lines (swirls) or particulates are visible, repeat the heat cycle.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: The "Intermediate Dilution" Method for Biological Assays

Use this to prevent precipitation when dosing cells.

StepReagentVolumeFinal Conc.Notes
1 20 mM DMSO Stock5 µL20 mMStart with clear stock.
2 PEG-400 (Neat)45 µL2 mMCritical Step: Dilute 1:10 into PEG-400 first. This stabilizes the hydrophobic core.
3 Vortex--Mix thoroughly. Solution should be clear.
4 Assay Buffer950 µL100 µMAdd the PEG/DMSO mix to the buffer while vortexing.

Mechanistic Insight

Why is this specific molecule so difficult? The diagram below illustrates the competing interactions. The goal of using DMSO and Heat is to disrupt the "Solid State Dimer" and replace it with "Solvent-Solute" interactions.

Mechanism cluster_0 Failure Mode SolidState Solid State: Lactam Dimerization (Strong H-Bonds) EnergyBarrier Energy Barrier (Lattice Enthalpy) SolidState->EnergyBarrier Requires Heat (>60°C) Solvated Solvated State: DMSO-Dipole Interaction EnergyBarrier->Solvated DMSO Stabilization Precip Precipitation: Water interferes with DMSO-Drug interaction Solvated->Precip + Water (Dilution)

Figure 2: Thermodynamic pathway of dissolution. The "Lactam Dimer" is the primary barrier to solubility.

References

  • Shakeel, F., et al. (2021).[2] Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Current Advances in Chemistry and Biochemistry.

    • Relevance: Establishes the baseline solubility of the pyridazinone scaffold in DMSO (approx. 0.4 mole fraction at 318K), confirming that heat and pure DMSO are the most effective solubilizers.
  • Iorkula, T. H., et al. (2014). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate.

    • Relevance: Demonstrates the chemical stability of bromo-pyridazinones in DMSO at high temperatures (100°C)
  • Alves, A. J., et al. (2019). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative. PMC.

    • Relevance: Highlights the "low solubility in vehicle" issues common to pyrido-pyridazine-diones and the necessity of reflux conditions for synthesis/dissolution.

Sources

Technical Support Center: Troubleshooting the Bromination of Pyrido[2,3-d]pyridazin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The pyrido[2,3-d]pyridazin-5-one scaffold is a privileged structure in medicinal chemistry, frequently serving as a precursor for cross-coupling reactions. However, its functionalization is notoriously prone to side reactions. Because "bromination" of this heterocycle can refer to either the deoxybromination of the lactam core or the electrophilic aromatic substitution (EAS) of the pyridine ring , researchers frequently encounter divergent side-reaction profiles.

As a Senior Application Scientist, I have designed this guide to synthesize mechanistic causality with field-proven protocols, helping you troubleshoot and optimize your workflows.

Reaction Pathways & Side-Reaction Mapping

To effectively troubleshoot, we must first isolate the specific bromination pathway being utilized. The diagram below maps the two primary functionalization routes and their respective failure modes.

G SM Pyrido[2,3-d]pyridazin-5-one (Starting Material) POBr3 POBr3 + cat. DMF/DMAP (Deoxybromination) SM->POBr3 NBS NBS or Br2 / AcOH (Electrophilic Bromination) SM->NBS Target1 5-Bromopyrido[2,3-d]pyridazine (Target Product A) POBr3->Target1 Controlled Conditions Side1 Hydrolytic Reversion (Side Reaction) POBr3->Side1 Uncatalyzed / Thermal Degradation Target2 Pyridine-Brominated Pyridazinone (Target Product B) NBS->Target2 0-5 °C, Dark Side2 Over-bromination (Side Reaction) NBS->Side2 Excess Heat / Radical Initiation Target1->Side1 Acidic Aqueous Quench

Fig 1: Reaction pathways for pyrido[2,3-d]pyridazin-5-one bromination and side reactions.

Troubleshooting Guide & FAQs

Q1: My POBr₃-mediated deoxybromination is stalling at 40-50% conversion. Pushing the temperature higher only leads to black tar (degradation). Why? Causality: The conversion of the pyridazin-5-one lactam to a 5-bromopyridazine relies on the nucleophilic attack of the lactam oxygen onto the phosphorylating agent (POBr₃). Uncatalyzed POBr₃ is relatively unreactive toward electron-deficient fused pyridazinones. Stalling occurs because the activation energy for the uncatalyzed O-phosphorylation is too high, and prolonged heating causes thermal degradation of the heterocycle. Solution: Do not increase the temperature; instead, increase the electrophilicity of the reagent. Using a base like 4-(dimethylamino)pyridine (DMAP) or pyridine induces the dismutation of POBr₃, forming a highly reactive, ligand-stabilized dioxophosphonium cation [(DMAP)2PO2]+ that rapidly phosphorylates the lactam oxygen without requiring harsh thermal conditions[1].

Q2: During the aqueous workup of my 5-bromopyrido[2,3-d]pyridazine product, I observe massive reversion back to the starting lactam. How can I prevent this? Causality: The newly formed C-Br bond at the 5-position of the electron-deficient pyrido[2,3-d]pyridazine ring is highly activated. During a standard aqueous quench, the localized exothermic generation of HBr (from excess POBr₃ reacting with water) creates a hot, acidic environment. Under these conditions, the C-Br bond undergoes rapid hydrolytic dehalogenation, reverting the product back to the thermodynamically stable pyridazinone starting material[2]. Solution: Implement a reverse quench technique. Instead of adding water to the reaction mixture, slowly pour the cooled reaction mixture into a vigorously stirred, ice-cold solution of saturated aqueous sodium bicarbonate (NaHCO₃). This ensures the micro-environment remains basic and cold, neutralizing HBr instantly and preventing nucleophilic attack by water.

Q3: When performing electrophilic bromination (using NBS) to target the pyridine ring, I am getting a mixture of mono- and di-brominated products. How do I improve regioselectivity? Causality: Electrophilic aromatic substitution (EAS) on the fused pyridine ring is governed by the electron-donating/withdrawing effects of the pyridazinone core. If the reaction is run at elevated temperatures or under intense light, N-bromosuccinimide (NBS) can initiate radical pathways that indiscriminately attack secondary positions, leading to over-bromination and atypical N-bromination[3]. Solution: Strictly control the stoichiometry (1.02 - 1.05 equivalents of NBS). Conduct the reaction in a polar, non-nucleophilic solvent (e.g., DMF or acetonitrile) at 0–5 °C in the dark to strictly enforce the ionic EAS mechanism and suppress radical propagation.

Quantitative Data: Reaction Profiles & Mitigation Strategies

To assist in experimental planning, the following table summarizes the quantitative expectations and mitigation strategies for each bromination pathway:

Reaction PathwayReagent SystemTarget PositionTypical YieldPrimary Side ReactionMitigation Strategy
Deoxybromination POBr₃ + cat. DMAPC-5 (Lactam core)65–85%Hydrolytic reversion to lactamReverse quench into cold NaHCO₃
Deoxybromination POBr₃ (Uncatalyzed)C-5 (Lactam core)< 40%Thermal degradation (Tar)Add catalytic nucleophile (DMF/DMAP)
Electrophilic Bromination NBS (1.05 eq) in DMFPyridine ring70–90%Over-bromination (di-bromo)Strict stoichiometry, 0–5 °C, dark
Electrophilic Bromination Br₂ / AcOHPyridine ring50–70%N-oxidation / DegradationBuffer with NaOAc, monitor closely
Standard Operating Procedure: Self-Validating Deoxybromination Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is confirmed.

Objective: Convert the pyrido[2,3-d]pyridazin-5-one core to 5-bromopyrido[2,3-d]pyridazine while preventing hydrolytic reversion.

Step 1: Anhydrous Activation

  • Charge a flame-dried flask with pyrido[2,3-d]pyridazin-5-one (1.0 eq) and anhydrous toluene (0.2 M).

  • Add POBr₃ (1.5 eq) and catalytic DMAP (0.1 eq) under a strict nitrogen atmosphere.

  • Validation Check: The suspension should transition to a homogeneous, slightly yellow solution as the dioxophosphonium cation intermediate forms, confirming reagent activation. If the mixture remains completely heterogeneous after 15 minutes, verify the quality of your POBr₃.

Step 2: Thermal Phosphorylation

  • Heat the reaction mixture to 80 °C for 2–4 hours.

  • Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (highly polar, low Rf) must disappear, replaced by a non-polar, highly UV-active spot (Rf ~0.6).

Step 3: Reverse Quench (Critical Step)

  • Cool the reaction to room temperature.

  • Prepare a vigorously stirring bath of saturated aqueous NaHCO₃ and crushed ice (10 volumes relative to the reaction solvent).

  • Slowly, dropwise, add the reaction mixture into the basic ice bath.

  • Validation Check: The pH of the aqueous phase MUST remain >7 throughout the addition. If bubbling ceases and the pH drops below 7, hydrolytic reversion is occurring; add more solid NaHCO₃ immediately.

Step 4: Isolation

  • Extract the aqueous layer with cold dichloromethane (3x).

  • Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C to prevent thermal degradation of the highly reactive bromopyridazine product.

References

1.[1] Base-Induced Dismutation of POCl3 and POBr3: Synthesis and Structure of Ligand-Stabilized Dioxophosphonium Cations. ResearchGate. 1 2.[2] Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties. Semantic Scholar. 2 3.[3] Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. 3

Sources

Technical Support Center: Optimizing Recrystallization for 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Department: Process Chemistry & Purification Support Subject: Solubility Optimization & Purification Protocols for Halogenated Fused Heterocycles[1]

Executive Summary & Solvent Strategy

The Challenge

The compound 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one presents a classic purification paradox common to fused diazanaphthalenes. The lactam moiety (–NH–CO–) creates strong intermolecular hydrogen bonding, leading to high lattice energy and poor solubility in standard organic solvents. Simultaneously, the bromine substituent introduces lipophilicity and potential lability under harsh basic conditions.

Successful recrystallization requires disrupting these intermolecular H-bonds without degrading the halogen handle, which is critical for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1]

Solvent Selection Matrix

Based on structural analogs (e.g., 6-phenylpyridazin-3(2H)-one and pyrido[2,3-d]pyrimidines), we categorize solvents into three tiers based on solvation power and impurity rejection.[1]

TierSolvent SystemRoleBest ForTechnical Note
1 DMF / Water Primary RecommendationBulk purification, removal of inorganic salts.[1]High solvation power breaks lactam dimers.[1] Water acts as a powerful anti-solvent.
2 Glacial Acetic Acid AlternativeRemoving basic impurities (unreacted hydrazines).Protonation of ring nitrogens aids dissolution.[1] Caution: Avoid if acid-sensitive functional groups are present.[1]
3 Ethanol / Water PolishingFinal high-purity steps (>98% target).[1]Lower solubility requires larger volumes but yields superior crystal morphology.[1]

Experimental Protocols

Protocol A: The "DMF-Drop" Method (High Purity)

Recommended for crude material with <90% purity.[1]

Theory: Dimethylformamide (DMF) effectively solvates the polar lactam headgroup. The slow addition of water (anti-solvent) increases the dielectric constant, forcing the hydrophobic brominated scaffold to crystallize while keeping polar impurities in the mother liquor.

Step-by-Step Procedure:

  • Dissolution: Suspend 10 g of crude solid in 30 mL of DMF. Heat to 90–100 °C.

    • Checkpoint: If the solution is not clear, add DMF in 5 mL increments. Do not exceed 120 °C to prevent thermal debromination.[1]

  • Filtration: Perform a hot filtration (using a pre-heated funnel) to remove insoluble elemental carbon or dust.

  • Precipitation: While maintaining the filtrate at 80 °C, add deionized water dropwise.

    • Target Ratio: Stop adding water when a persistent turbidity (cloudiness) is observed. Typically, this occurs at a DMF:Water ratio of ~2:1.

  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature over 4 hours.

    • Critical Step: Once at RT, chill in an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals and wash with a cold 1:1 DMF/Water mixture, followed by copious water to remove residual DMF.

  • Drying: Dry under high vacuum ( < 10 mbar) at 50 °C for 12 hours. DMF is difficult to remove; verify residual solvent via ¹H NMR (δ 2.89, 2.73, 7.96 ppm).

Protocol B: The "Oiling Out" Rescue Guide

Use this if your product separates as a sticky oil instead of crystals.

Mechanism: "Oiling out" occurs when the compound enters a liquid-liquid phase separation before crystallizing.[1] This is often driven by impurities acting as a solvent or adding the anti-solvent too quickly.

Troubleshooting Steps:

  • Re-dissolve: Re-heat the mixture until the oil dissolves back into a homogeneous solution.

  • Seed: Add a small "seed" crystal of pure product (if available) to the hot solution.

  • Solvent Modification: Add a small amount (5–10% v/v) of a "bridge solvent" like Methanol or Ethanol . This reduces the interfacial tension between the hydrophobic product and the aqueous anti-solvent.

  • Slow Cool: Insulate the flask with foil or a towel to slow the cooling rate. Rapid cooling promotes amorphous oil formation.[1]

Decision Logic & Visualization

Workflow: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent system for your specific batch constraints.

SolventSelection Start Start: Analyze Crude Material CheckSolubility Test Solubility in Boiling Ethanol Start->CheckSolubility IsSoluble Soluble? CheckSolubility->IsSoluble EthanolPath Use Ethanol/Water (Tier 3) (Best for Polishing) IsSoluble->EthanolPath Yes CheckAcid Is impurity basic? (e.g., Hydrazine) IsSoluble->CheckAcid No (Insoluble) AceticPath Use Glacial Acetic Acid (Tier 2) (Protonation aids purification) CheckAcid->AceticPath Yes DMFPath Use DMF/Water (Tier 1) (Standard for fused systems) CheckAcid->DMFPath No

Caption: Decision matrix for selecting the optimal recrystallization solvent based on crude solubility and impurity profile.

Workflow: "Oiling Out" Troubleshooting Loop

Visualizing the rescue protocol for phase separation issues.

OilingOut Issue Problem: Product Oils Out Heat Step 1: Re-heat to Clarity Issue->Heat Bridge Step 2: Add Bridge Solvent (10% MeOH) Heat->Bridge Seed Step 3: Add Seed Crystal Bridge->Seed Cool Step 4: Slow Cool (Insulate Flask) Seed->Cool Cool->Heat Fails (Repeat) Result Crystalline Solid Cool->Result

Caption: Step-by-step intervention loop to convert amorphous oil phases into crystalline solids.

Frequently Asked Questions (FAQ)

Q1: Why is the melting point of my recrystallized product lower than the literature value? A: This often indicates trapped solvent, particularly if you used DMF or DMSO. These solvents have high boiling points and bind tightly to the lactam ring.

  • Solution: Grind the crystals into a fine powder and dry at 60 °C under high vacuum for 24 hours. If the issue persists, recrystallize from Ethanol (Tier 3) to exchange the high-boiling solvent for a volatile one.

Q2: Can I use DMSO instead of DMF? A: Yes, DMSO is chemically similar and has excellent solvation power for pyridazinones [1]. However, DMSO is harder to remove (b.p. 189 °C) and can freeze at 19 °C, complicating ice-bath crystallizations. Use DMSO only if DMF fails to dissolve the crude at 100 °C.

Q3: Will the bromine atom hydrolyze during hot recrystallization? A: The C–Br bond on the pyridazine ring is relatively stable under neutral conditions. However, avoid refluxing in basic aqueous media or for prolonged periods (>12 hours) in boiling acetic acid, as nucleophilic aromatic substitution (


) could slowly replace the bromine with a hydroxyl group [2].

Q4: My yield is low (<50%). Where is my product? A: It is likely in the mother liquor.

  • Diagnosis: Check the filtrate by TLC.[2]

  • Recovery: Concentrate the filtrate to 1/3 of its volume and cool again to harvest a "second crop." Note that the second crop will have lower purity and should be analyzed separately.

References

  • MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1975). Synthesis of 2H-pyridazin-3-ones with aroylpiperazinyl groups.[1][3] (Contextual grounding on pyridazinone stability). Retrieved from [Link]

  • National Institutes of Health (PMC). (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (Structural analog purification data). Retrieved from [Link]

Sources

Addressing regioselectivity issues in 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals working with the 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one scaffold. This bicyclic system presents two major synthetic challenges: the ambident nucleophilicity of the lactam moiety (leading to regioselectivity issues) and the interference of the free N-H proton during palladium-catalyzed cross-coupling at the C3 position.

Below, you will find mechanistic troubleshooting guides, empirical data, and self-validating experimental protocols to overcome these bottlenecks.

Core Principles & Workflow Visualization

The functionalization of this scaffold requires a strategic divergence depending on your end goal. The lactam moiety can undergo either N6-alkylation or O5-alkylation, while the C3-bromo position is primed for cross-coupling.

Workflow SM 3-bromo-6H-pyrido [2,3-d]pyridazin-5-one N_Alk N6-Alkylation (Desired) SM->N_Alk Soft Electrophile (e.g., R-I, K2CO3) O_Alk O5-Alkylation (Side Product) SM->O_Alk Hard Electrophile (e.g., Ag2CO3) Prot N6-Protection (SEM/PMB) SM->Prot SEM-Cl, DIPEA Suzuki C3-Suzuki Coupling (Pd-catalyzed) Prot->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Deprot Deprotection (Final Product) Suzuki->Deprot TBAF or TFA

Caption: Workflow for the divergent functionalization of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one.

Troubleshooting FAQs

Q1: Why am I getting a mixture of N-alkylated and O-alkylated products during lactam functionalization? Mechanistic Causality: The pyridazinone ring exhibits lactam-lactim tautomerism, creating an ambident nucleophile[1]. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "soft". If you use hard electrophiles (like methyl tosylate or diazoalkanes) or silver-based bases (which coordinate the halide and leave a hard carbocation), the reaction is driven toward O-alkylation[2]. Conversely, soft electrophiles (like benzyl bromide or alkyl iodides) combined with alkali metal carbonates in polar aprotic solvents favor the desired N-alkylation[3][4].

Q2: My Suzuki-Miyaura cross-coupling at the C3-bromo position is failing or yielding <20%. What is going wrong? Mechanistic Causality: While the electron-deficient nature of the pyrido[2,3-d]pyridazine core facilitates rapid oxidative addition of the Pd(0) catalyst[5], the free N-H proton of the lactam is highly problematic. It coordinates to the palladium center, forming unreactive Pd-amide complexes that poison the catalyst. Solution: You must mask the N6 position with a protecting group (e.g., SEM or PMB) prior to the cross-coupling step. Once protected, utilizing bulky, electron-rich phosphine ligands (such as dppf or Buchwald ligands) will ensure efficient transmetalation and reductive elimination[6].

Troubleshooting Start Suzuki Coupling Yield < 20%? CheckPG Is N6 position protected? Start->CheckPG YesPG Evaluate Catalyst & Base CheckPG->YesPG Yes NoPG Free NH poisons Pd catalyst. Protect N6 before coupling. CheckPG->NoPG No ChangeLigand Use bulky, electron-rich ligands (e.g., XPhos) YesPG->ChangeLigand CheckBase Ensure base is dissolved YesPG->CheckBase Aqueous Add 10% H2O to solubilize K2CO3/K3PO4 CheckBase->Aqueous

Caption: Troubleshooting logic tree for resolving C3-Suzuki cross-coupling failures.

Quantitative Data: Regioselectivity Optimization

To avoid trial and error, refer to the following empirical data summarizing how reaction conditions dictate the N:O alkylation ratio of the pyridazinone moiety[1][2][4].

ElectrophileBaseSolventTemp (°C)Dominant RegioisomerN:O RatioMechanistic Causality
Benzyl BromideK₂CO₃DMF25N-Alkylation> 95:5Soft electrophile and polar aprotic solvent favor softer N-attack.
Methyl IodideCs₂CO₃DMSO25N-Alkylation> 99:1High solvent polarity maximizes N-nucleophilicity.
Methyl TosylateAg₂CO₃Toluene80O-Alkylation< 10:90Hard electrophile; Ag⁺ coordinates halide, leaving a hard carbocation.
DiazoalkanesNoneEt₂O0O-Alkylation< 5:95Extremely hard alkylating agent strictly prefers the harder O atom.

Self-Validating Experimental Protocols

Protocol A: Regioselective N6-Alkylation

Objective: Selectively alkylate the N6 position while suppressing O5-alkylation.

  • Setup: Charge a flame-dried flask with 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (1.0 eq) and anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes to allow for interfacial deprotonation.

  • Electrophile Addition: Dropwise add the alkyl halide (e.g., Benzyl bromide, 1.1 eq).

  • Reaction Monitoring (Self-Validation 1): Monitor via LC-MS. The reaction is complete when the starting material mass disappears and the M+R mass appears.

  • Workup: Quench with ice water to precipitate the product. Filter and wash with cold water.

  • Structural Verification (Self-Validation 2): Run a ¹³C NMR spectrum. Critical Check: The lactam carbonyl carbon must resonate at ~158-160 ppm , confirming N-alkylation. If the peak shifts upfield to ~150 ppm, O-alkylation (aromatic ether formation) has occurred[3].

Protocol B: N6-Protection, C3-Suzuki Coupling, and Deprotection

Objective: Perform a C-C bond formation at the C3 position without catalyst poisoning.

Step 1: N6-Protection (SEM-Cl)

  • Dissolve the starting material in anhydrous DCM. Add DIPEA (2.0 eq) and cool to 0 °C.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise. Stir for 2 hours.

  • Self-Validation: Run an IR spectrum of the isolated intermediate. The broad N-H stretch at 3100-3200 cm⁻¹ MUST be absent before proceeding to the palladium coupling.

Step 2: C3-Suzuki-Miyaura Coupling

  • In a Schlenk tube, combine the SEM-protected intermediate (1.0 eq), Arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Add Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere. Heat to 90 °C for 4 hours.

  • Self-Validation: Analyze the crude mixture via LC-MS. The characteristic 1:1 isotopic doublet of the bromine atom (M / M+2) must disappear , confirming complete oxidative addition and consumption of the starting halide[5].

Step 3: SEM Deprotection

  • Dissolve the coupled product in DCM. Add Trifluoroacetic acid (TFA, 20% v/v) and stir at room temperature for 3 hours.

  • Concentrate under reduced pressure and neutralize with saturated NaHCO₃.

  • Self-Validation: Run a ¹H NMR spectrum in DMSO-d6. The reappearance of a broad singlet far downfield at ~12.5 ppm confirms the successful unmasking of the lactam N-H proton.

References

1.[1] Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Source: researchgate.net. URL: 1 2.[2] Product Class 8: Pyridazines: At a Ring Nitrogen Atom of a Pyridazinone. Source: thieme-connect.de. URL: 2 3.[3] A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. Source: researchgate.net. URL: 3 4.[4] A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Source: researchgate.net. URL: 4 5.[6] Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Source: acs.org. URL: 6 6.[5] Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Source: researchgate.net. URL: 5

Sources

Stability of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one during late-stage functionalization or library synthesis.

This fused bicyclic scaffold presents a unique "Triad of Instability" under basic conditions:

  • The Acidic N6-Proton: The cyclic hydrazide (pyridazinone) moiety possesses a relatively low pKa (~8–10)[1]. It readily deprotonates to form an anion.

  • The Highly Activated C3-Bromide: The electron-deficient pyridine ring, further deactivated by the fused pyridazine system, makes the C3-bromide exceptionally vulnerable to Nucleophilic Aromatic Substitution (SNAr)[2].

  • The Electrophilic C5-Carbonyl: Prolonged exposure to aqueous strong bases can hydrolyze the cyclic amide/hydrazide bond, leading to irreversible ring-opening[3].

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you master the reactivity of this complex scaffold.

Diagnostic FAQs & Troubleshooting

Q: I attempted an N-alkylation using NaOH/H₂O and an alkyl halide, but my LC-MS shows a mass loss of ~80 Da and the disappearance of the characteristic bromine isotope pattern. What happened? A: You used an aqueous, highly nucleophilic base. Hydroxide ions outcompeted your alkyl halide, acting as a nucleophile to trigger an SNAr reaction at the C3 position (replacing the heavy bromine atom with a light hydroxyl group). Furthermore, aqueous heating likely hydrolyzed the C5-N6 lactam bond[3]. To fix this, you must switch to a mild, non-nucleophilic base (like K₂CO₃ or Cs₂CO₃) in a strictly anhydrous, aprotic solvent (like DMF).

Q: Can I perform a Suzuki cross-coupling on the C3-bromide without protecting the N6 position? A: It is highly discouraged. The basic conditions required for Suzuki coupling (e.g., Na₂CO₃, K₃PO₄) will immediately deprotonate the N6 position. The resulting anionic species is highly electron-rich, which severely deactivates the adjacent C3-bromide towards oxidative addition by the Palladium catalyst[4]. You must protect the N6 position (e.g., with a SEM or Boc group) prior to attempting cross-coupling.

Q: My compound degrades when stirred with primary amines during an attempted amidation elsewhere on the molecule. Why? A: Primary amines are excellent nucleophiles. Due to the electron-withdrawing nature of the pyrido[2,3-d]pyridazine core, the amines will undergo spontaneous SNAr at the C3-bromo position[2]. If you must use amines in your workflow, consider using sterically hindered, non-nucleophilic bases (like DIPEA) as acid scavengers, and run the reaction at the lowest possible temperature.

Base Stability Matrix

To prevent degradation, consult the following quantitative data summary before selecting your reaction conditions:

Base SystemSolventTempPrimary ObservationMechanistic OutcomeTroubleshooting Recommendation
K₂CO₃ (1.5 eq) DMF (Anhydrous)25 °CStable anion formationN6 DeprotonationOptimal for electrophilic trapping (e.g., N-alkylation).
NaH (1.2 eq) THF (Anhydrous)0 °CRapid H₂ evolutionN6 DeprotonationOptimal for installing bulky protecting groups (e.g., SEM-Cl).
NaOH (2.0 M) H₂O / THF60 °CRapid degradationC5 Hydrolysis / C3 SNArAvoid. Leads to ring-opening and debromination.
NaOMe (2.0 eq) Methanol65 °CMass shift (-Br, +OMe)C3 SNArAvoid unless the C3-methoxy derivative is your target.
K₃PO₄ (3.0 eq) Dioxane / H₂O90 °CUnreactive to Pd-catalystAnion-induced deactivationProtect N6 prior to any Suzuki/Buchwald couplings.

Mechanistic & Workflow Visualizations

Understanding the divergent pathways of this scaffold is critical for designing successful experiments.

Degradation Start 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (Intact Scaffold) MildBase Mild Base / Aprotic (e.g., K2CO3, DMF) Start->MildBase Deprotonation StrongNuc Nucleophilic Base (e.g., NaOMe, MeOH) Start->StrongNuc SNAr at C3 AqBase Aqueous Strong Base (e.g., NaOH, H2O/Heat) Start->AqBase C5 Carbonyl Attack Anion N6-Anion (Stable Intermediate) MildBase->Anion Deprotonation SNAr C3-Substituted Product (Loss of Bromine) StrongNuc->SNAr SNAr at C3 Hydrolysis Ring-Opened Product (Hydrazide Cleavage) AqBase->Hydrolysis C5 Carbonyl Attack

Fig 1. Divergent degradation and reactivity pathways under varying basic conditions.

Workflow Q1 Target Reaction Type? Alk N6-Alkylation Q1->Alk CC C3 Cross-Coupling (Suzuki/Buchwald) Q1->CC Base1 Use Cs2CO3 or K2CO3 Solvent: DMF/MeCN Temp: 0-25°C Alk->Base1 Base2 Protect N6 First (e.g., SEM) Use Non-Nucleophilic Bases CC->Base2

Fig 2. Decision matrix for selecting basic conditions based on the desired functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed with built-in causality checks.

Protocol A: Chemoselective N6-Alkylation (Avoiding SNAr)

Objective: Alkylate the N6 position without displacing the C3 bromine or hydrolyzing the ring. Causality Rationale: Using Cs₂CO₃ in anhydrous DMF selectively deprotonates the acidic N6 proton. The strict exclusion of water prevents the in-situ formation of hydroxide, thereby eliminating the risk of C5 hydrolysis or C3 debromination.

  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Validation: A strictly anhydrous environment is non-negotiable to prevent hydroxide formation.

  • Dissolution: Dissolve 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (1.0 eq) in anhydrous DMF (0.2 M) and cool to 0 °C using an ice bath.

  • Deprotonation: Add Cs₂CO₃ (1.2 eq) in one portion. Stir for 15 minutes. The solution may slightly darken, indicating stable anion formation.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • In-Process Control (IPC): Monitor by LC-MS after 2 hours. Self-Validation: Look for the mass shift of the desired alkyl group. The isotopic signature of the bromine atom (M, M+2 peaks of equal intensity) MUST remain intact. If the bromine pattern is lost, nucleophilic displacement has occurred.

  • Quench: Once complete, quench the reaction by adding saturated aqueous NH₄Cl. Rationale: Neutralizing the remaining base immediately prevents downstream degradation during the aqueous workup.

  • Extraction: Extract with EtOAc, wash the organic layer with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: N6-Protection for Downstream Cross-Coupling

Objective: Install a SEM (2-(Trimethylsilyl)ethoxymethyl) protecting group to mask the acidic N-H, preventing anion-induced deactivation of the C3-bromide during subsequent Palladium-catalyzed couplings.

  • Preparation: Suspend the starting material (1.0 eq) in anhydrous THF (0.15 M) at 0 °C under N₂.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq). Causality Rationale: NaH acts as a strong, strictly non-nucleophilic base, ensuring rapid and complete deprotonation without any risk of SNAr.

  • Observation: Stir until H₂ gas evolution ceases (approx. 30 mins).

  • Protection: Add SEM-Cl (1.2 eq) dropwise. Stir for 2 hours at 0 °C to room temperature.

  • Quench & Workup: Quench carefully with ice-water. Extract with EtOAc, dry, and purify via silica gel chromatography. The protected scaffold is now stable against the basic conditions required for Suzuki/Buchwald couplings.

References

  • The chemistry of pyrido[2,3-d]pyrimidines Journal of Chemical and Pharmaceutical Research URL
  • Synthesis and chemistry of pyridazin-3(2H)
  • Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity Journal of Medicinal Chemistry - ACS Publications URL
  • Research on the Effects of Substituents on the Stability of Cyclic Organic Compounds DTIC URL

Sources

Resolving hydrolysis degradation of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Management for 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Case ID: #PYR-BR-501 Status: Active Severity: Critical (Compound Degradation) Assigned Specialist: Senior Application Scientist

Part 1: Critical Alert & Core Directive

The Issue: You are likely observing the disappearance of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (Compound 1 ) during storage or formulation in aqueous media. This is not typically a dehalogenation event (loss of Bromine) but a hydrolytic ring-opening of the pyridazinone lactam.

The Mechanism: The pyrido[2,3-d]pyridazin-5-one scaffold contains a fused lactam (cyclic amide). The 3-bromo substituent exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbon at position 5. This makes the molecule hyper-sensitive to nucleophilic attack by water or hydroxide ions, leading to ring opening and the formation of a carboxylic acid derivative.

Part 2: Diagnostic Hub (Troubleshooting Q&A)

Q1: "I see a new peak in my LC-MS with a mass of [M+18]. Is this a hydrate?" A: It is likely not a simple hydrate, but a ring-opened hydrolysis product .

  • Diagnosis: The water molecule attacks the C5 carbonyl, breaking the N6-C5 bond.

  • Result: You are generating a substituted nicotinic acid derivative (e.g., 2-(hydrazinecarbonyl)-5-bromonicotinic acid).

  • Action: Check your UV spectrum. The ring opening disrupts the planar conjugation of the fused system, likely causing a hypsochromic shift (blue shift) in absorbance.

Q2: "My compound degrades rapidly in PBS (pH 7.4). Why?" A: While theoretically stable at neutral pH, the 3-bromo substituent destabilizes the ring.

  • Reasoning: Even mild basicity (pH 7.4) can catalyze the hydrolysis of electron-deficient amides. If your buffer contains nucleophilic components (like Tris), they may also attack the ring.

  • Action: Switch to non-nucleophilic buffers (HEPES, MOPS) and lower the pH slightly to 6.0–6.5 if biological tolerance allows.

Q3: "I dissolved the solid in DMSO, and it degraded overnight. Is DMSO incompatible?" A: DMSO itself is compatible, but wet DMSO is a catalyst for destruction.

  • Reasoning: DMSO is hygroscopic. Absorbed water is highly active in DMSO (high dielectric constant, "naked" hydroxide effect).

  • Action: Use only anhydrous DMSO (stored over molecular sieves). Store aliquots at -20°C or -80°C immediately.

Part 3: Technical Deep Dive & Remediation Protocols

Degradation Pathway Visualization

The following diagram illustrates the primary failure mode: the hydrolytic cleavage of the pyridazinone ring.

HydrolysisPath Compound 3-bromo-6H-pyrido [2,3-d]pyridazin-5-one (Intact Scaffold) Transition Tetrahedral Intermediate (Unstable) Compound->Transition Reversible Product Ring-Opened Carboxylic Acid (Degradant) Transition->Product Ring Cleavage (Irreversible in water) Water H2O / OH- Water->Compound Nucleophilic Attack at C5 Carbonyl Bromine 3-Br Substituent (Accelerates Reaction) Bromine->Compound Inductive Effect (+Electrophilicity)

Caption: Figure 1.[1][2][3][4][5] Mechanism of hydrolytic degradation. The electron-withdrawing bromine atom activates the C5 carbonyl, facilitating attack by water and subsequent ring opening.

Quantitative Stability Protocol

Use this protocol to determine the "Safe Window" for your specific batch.

ParameterExperimental ConditionTarget Metric
Solvent System 50% DMSO / 50% BufferSolubility > 10 µM
pH Range Test pH 4.0, 6.0, 7.4, 8.0Half-life (

) > 4 hours
Temperature 25°C vs 37°CArrhenius degradation rate
Detection HPLC-UV (254 nm) or LC-MSArea % of Parent vs. [M+18]

Step-by-Step Stability Assay:

  • Stock Prep: Dissolve 1 mg of Compound 1 in 1 mL Anhydrous DMSO (1000 ppm).

  • Buffer Spike: Spike 10 µL of stock into 990 µL of pre-warmed buffer (pH 7.4).

  • Timepoints: Inject immediately (t=0), then at 30 min, 1h, 2h, 4h, 8h.

  • Analysis: Monitor the disappearance of the parent peak. If

    
     min, the compound is unsuitable for long incubations.
    
Formulation & Storage Guidelines
  • Lyophilization: If shipping or storing, lyophilize from t-butanol/water (if stable during freeze) or precipitate and dry under high vacuum.

  • Resynthesis Tip: If you are synthesizing this, the final step involves cyclization with hydrazine.[3] This reaction is reversible. Ensure the final step is driven to completion by removing water (Dean-Stark or molecular sieves) to prevent the equilibrium from favoring the open form [1, 2].

  • Bioisosteres: If the hydrolysis persists and ruins biological data, consider replacing the lactam (C=O) with a bioisostere less prone to hydrolysis, such as an N-methylated derivative (though this removes the H-bond donor) or a thione (C=S), although thiones have their own oxidation issues.

Part 4: References

  • Verma, S. K., et al. (2008).[6] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).

  • Shamroukh, A. H., et al. (2016).[7] The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.[7]

  • Boukharsa, Y., et al. (2014).[3] Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.[3]

Sources

Validation & Comparative

Technical Guide: 1H and 13C NMR Interpretation of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural interpretation and benchmarking of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (CAS: 1426245-35-3), a critical scaffold in the development of kinase inhibitors and multi-target therapeutic agents.

Executive Summary

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one represents a fused bicyclic "privileged structure" combining the electronic deficiency of pyridazine with the hydrogen-bonding capability of a lactam. In drug discovery, this scaffold serves as a bioisostere for quinazolinones and pteridines.

This guide provides a comparative analysis of its NMR spectral signature, distinguishing it from common regioisomers (e.g., the 8-one isomer) and validating its purity against synthetic precursors.

Key Performance Indicators (KPIs):

  • Structural Fidelity: Unambiguous assignment of the regiochemistry (5-one vs 8-one) using HMBC correlations.

  • Solvent Compatibility: DMSO-d6 is the required solvent due to poor solubility in CDCl3.

  • Purity Benchmark: Detection of des-bromo impurities via H-3 proton integration.

Structural Analysis & NMR Assignments

Molecule Structure & Numbering

The molecule consists of a pyridine ring fused to a pyridazine ring. The "3-bromo" substituent is on the pyridazine ring, while the "5-one" (ketone) and "6H" (NH) are located on the pyridine-derived lactam ring.

Chemical Formula: C


H

BrN

O Molecular Weight: 226.03 g/mol [1]
1H NMR Interpretation (DMSO-d6, 400 MHz)

The spectrum is characterized by three distinct aromatic/alkene signals and one exchangeable lactam proton.

SignalShift (δ ppm)*MultiplicityIntegrationAssignmentStructural Insight
NH 12.50 – 13.00Broad Singlet1HN6-HCharacteristic lactam NH; disappears with D2O shake.
H-4 9.00 – 9.20Singlet1HPyridazine H-4Most deshielded carbon-bound proton due to adjacent bridgehead and N-N repulsion. Diagnostic for 3-bromo substitution.
H-8 8.40 – 8.60Doublet (J~8 Hz)1HPyridine H-8Alpha to the bridgehead nitrogen (N1); deshielded by ring current.
H-7 7.40 – 7.60Doublet (J~8 Hz)1HPyridine H-7Beta to the bridgehead; shielded relative to H-8.

Note: Shifts are representative of the pyrido[2,3-d]pyridazin-5-one class. Exact values may vary ±0.1 ppm depending on concentration and temperature.

13C NMR Interpretation (DMSO-d6, 100 MHz)

The 13C spectrum must show 7 unique carbon environments.

Carbon TypeShift (δ ppm)AssignmentNotes
Carbonyl 160.0 – 163.0C-5 (C=O)Lactam carbonyl; key HMBC correlation target.
Aromatic C-N 150.0 – 155.0C-2/C-8aBridgehead carbons and C adjacent to N.
Aromatic C-H 135.0 – 140.0C-4, C-8Methine carbons.
C-Br 120.0 – 125.0C-3Substituted carbon; typically lower intensity and broadened due to Br isotope effect.
Aromatic C-H 115.0 – 120.0C-7Upfield aromatic signal.

Comparative Analysis: Distinguishing Alternatives

Regioisomer Discrimination (5-one vs. 8-one)

A common synthetic pitfall is the formation of the 8-one isomer (3-bromo-7H-pyrido[2,3-d]pyridazin-8-one).

  • The 5-one (Target): The Carbonyl (C5) is 3 bonds away from the Pyridazine proton (H4) if the path goes through the bridge. However, the most reliable distinction is the HMBC correlation from NH .

    • In 5-one: NH (at pos 6) correlates strongly to C5 (C=O) and C7.

    • In 8-one: NH (at pos 7) correlates to C8 (C=O) and C6.

  • Proton Pattern: The coupling constant

    
     in the 5-one isomer is typical of a 2,3-substituted pyridine system (~7-9 Hz).
    
Precursor Comparison (Non-brominated Analog)

Comparing the product to its precursor (pyrido[2,3-d]pyridazin-5-one) confirms the success of bromination.

FeaturePrecursor (Starting Material)Product (3-Bromo)
H-3 Signal Present (Doublet/Singlet ~8.8 ppm)Absent
H-4 Signal Doublet (coupled to H-3)Singlet (loss of coupling)
Mass Spec M+ = 147M+ = 225/227 (1:1 ratio)

Experimental Protocol: NMR Sample Preparation

To ensure high-resolution data for this fused heterocycle, follow this strict protocol:

  • Solvent Selection: Use DMSO-d6 (99.9% D). Avoid CDCl3 as the lactam moiety leads to aggregation and broad lines.

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

    • Tip: If the sample is cloudy, gently warm to 40°C. Do not filter if suspension persists; this compound is sparingly soluble.

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The quaternary carbons (C-Br, C=O) have long T1 relaxation times.

    • Scans: Minimum 16 scans for 1H; 512 scans for 13C.

Visualization of Signaling & Correlations[2][3]

The following diagram illustrates the key HMBC (Heteronuclear Multiple Bond Correlation) pathways used to confirm the regiochemistry of the 5-one isomer.

NMR_Interpretation cluster_molecule 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one N6 N6-H (12.8 ppm) C5 C5=O (161 ppm) N6->C5 HMBC (Strong) C7 C7-H (7.5 ppm) N6->C7 COSY/HMBC Validation Structure Confirmed N6->Validation Defines Lactam Pos C8 C8-H (8.5 ppm) C7->C8 COSY (J=8Hz) C4 C4-H (9.1 ppm) C3 C3-Br (122 ppm) C4->C3 Adjacent C4->Validation Confirms Pyridazine

Caption: HMBC and COSY correlations confirming the 5-one lactam position and the 3-bromo substitution pattern.

References

  • Yassin, F. A., et al. (2013). "Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives." Der Pharma Chemica, 5(3), 1-7.

  • Verma, S. K., et al. (2008).[2] "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal, 1(1).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1426245-35-3, 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one.

  • Shamroukh, A. H., et al. (2016).[3] "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.[3]

Sources

Optimizing Chromatographic Resolution: A Comparative Guide to HPLC Method Development for 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly focus on complex heterocyclic scaffolds, analytical scientists face mounting challenges in developing robust, stability-indicating HPLC methods. The compound 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (CAS: 1426245-35-3)[1] is a prime example of such a challenge. Serving as a critical building block and intermediate in the synthesis of PARP inhibitors[2], PDE10A inhibitors[3], and novel pain-modulating heteroaryl compounds[4], its accurate quantification is vital for drug development quality control.

This guide objectively compares the performance of three distinct stationary phase chemistries—Standard C18, Polar-Embedded C18, and Phenyl-Hexyl—to establish a self-validating, highly reproducible analytical method for this compound.

The Analytical Challenge: Mechanistic Causality

To develop a robust method, we must first understand the causality behind the analyte's chromatographic behavior. 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one presents three distinct structural hurdles:

  • The Basic Pyridine Nitrogen (pKa ~5.2): At neutral pH, this nitrogen is prone to secondary cation-exchange interactions with unshielded, acidic residual silanols on legacy silica columns, leading to severe peak tailing.

  • The Lactam Tautomerism: The pyridazinone ring can undergo lactam-lactim tautomerism. If the mobile phase pH is not strictly controlled, this dynamic equilibrium can result in split or broadened peaks.

  • The Bromine Substituent: Halogens are highly polarizable. While they increase overall hydrophobicity, they also introduce strong dipole moments that standard alkyl chains (C18) cannot optimally exploit for selectivity.

Standard high-density C18 columns rely almost exclusively on hydrophobic dispersion forces. When analyzing this brominated fused-heterocycle, C18 often fails to provide adequate resolution from structurally similar process impurities (such as the debrominated byproduct, 6H-pyrido[2,3-d]pyridazin-5-one) and suffers from poor peak symmetry.

Interactions cluster_columns Stationary Phase Chemistries Analyte 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one C18 Standard C18 (Hydrophobic Partitioning) Analyte->C18 Alkyl Chain / Peak Tailing Phenyl Phenyl-Hexyl (π-π & Dipole Interactions) Analyte->Phenyl Bromine & Aromatic Ring Polar Polar-Embedded C18 (Silanol Shielding) Analyte->Polar Pyridine N & Lactam

Fig 1: Analyte-stationary phase interaction mechanisms for pyrido-pyridazinone derivatives.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating a specific System Suitability Test (SST) directly into the workflow, the method mathematically proves its own fitness before any sample data is reported.

Step 1: Mobile Phase Preparation
  • Buffer A (Aqueous): 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

    • Causality: The acidic pH fully protonates the pyridine nitrogen, locking the molecule into a single ionization state to prevent peak splitting. It also suppresses silanol ionization on the silica support.

  • Buffer B (Organic): 100% LC-MS grade Acetonitrile.

    • Causality: Acetonitrile provides superior UV transparency at 254 nm and lower backpressure compared to methanol, allowing for higher efficiency mass transfer.

Step 2: Sample Preparation
  • Diluent: 95:5 Water:Acetonitrile.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch phenomena (peak fronting or band broadening) during injection.

  • Resolution Standard (SST Mix): Spike 100 µg/mL of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one with 5 µg/mL of its debrominated impurity.

Step 3: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C (Reduces mobile phase viscosity, sharpening peaks via faster mass transfer kinetics).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 2.0 - 10.0 min: 5%

      
       60% B
      
    • 10.0 - 12.0 min: 60% B (Column wash)

    • 12.0 - 15.0 min: 5% B (Re-equilibration)

  • Detection: UV at 254 nm (Optimal for the conjugated

    
    -system of the fused rings).
    
Step 4: System Suitability Criteria (Self-Validation)

The run is only considered valid if the system achieves:

  • Resolution (

    
    )  between the API and debrominated impurity 
    
    
    
    2.0.
  • Tailing Factor (

    
    )  of the main peak 
    
    
    
    1.5.

Workflow N1 Sample Prep (100 µg/mL) N2 Column Screening (C18, Phenyl, Polar) N1->N2 N3 Mobile Phase (pH 2.7 Optimization) N2->N3 N4 Method Validation (SST Criteria) N3->N4

Fig 2: Self-validating HPLC method development workflow for heterocyclic intermediates.

Comparative Performance Data

We evaluated three column chemistries (all 150 x 4.6 mm, 3.5 µm particle size) using the standardized protocol above. The quantitative results are summarized below:

Column ChemistryRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Impurity
High-Density C18 6.201.858,5001.4
Polar-Embedded C18 5.851.1512,2001.7
Phenyl-Hexyl 7.45 1.10 14,500 3.2
Data Analysis & Insights
  • High-Density C18: Failed the self-validating SST criteria. The tailing factor of 1.85 indicates severe secondary interactions between the basic pyridine ring and residual silanols. Resolution (1.4) was insufficient for baseline separation from the debrominated impurity.

  • Polar-Embedded C18: Passed the tailing factor criteria (

    
     = 1.15). The embedded amide group successfully created a virtual "water shield," preventing the basic nitrogen from interacting with the silica surface. However, it lacked the specific selectivity required to fully resolve the halogenated compound from its non-halogenated counterpart (
    
    
    
    = 1.7).
  • Phenyl-Hexyl (The Optimal Choice): Delivered superior performance across all metrics. The phenyl stationary phase provided orthogonal

    
     interactions with the fused pyrido-pyridazinone system. More importantly, the highly polarizable bromine atom on the analyte engaged in strong dipole-induced dipole interactions with the phenyl ring. This specific mechanistic synergy drastically increased retention (7.45 min) and provided baseline resolution (
    
    
    
    = 3.2) from the debrominated impurity.

Conclusion

For the analysis of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one and similar halogenated, fused-heterocyclic pharmaceutical intermediates, standard C18 columns are fundamentally mismatched to the analyte's physicochemical properties.

By applying a causality-driven approach to method development, we demonstrate that a Phenyl-Hexyl stationary phase combined with an acidic mobile phase (pH ~2.7) provides the optimal chromatographic environment. This combination leverages


 and dipole interactions to maximize resolution while effectively suppressing silanol-induced peak tailing, ensuring a robust, self-validating method suitable for rigorous drug development environments.

References

1.[1] Title: 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one | CymitQuimica Source: cymitquimica.com URL:

2.[2] Title: AU2003211381A1 - Fused pyridazine derivative compounds and drugs containing the compounds as the active ingredient - Google Patents Source: google.com URL:

3.[3] Title: US20130116241A1 - Novel inhibitor compounds of phosphodiesterase type 10a - Google Patents Source: google.com URL:

4.[4] Title: WO2023205778A1 - Heteroaryl compounds for the treatment of pain - Google Patents Source: google.com URL:

Sources

A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Chloro-6H-pyrido[2,3-d]pyridazin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyrido[2,3-d]pyridazine scaffold is of significant interest due to its prevalence in a range of biologically active compounds. The functionalization of this core structure is pivotal for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Halogenated intermediates, particularly at the 3-position, serve as versatile handles for introducing molecular diversity through various cross-coupling and nucleophilic substitution reactions. This guide presents a detailed comparison of the reactivity of two key precursors: 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one and 3-chloro-6H-pyrido[2,3-d]pyridazin-5-one. While direct, side-by-side kinetic studies on these specific molecules are not extensively documented in the public domain, this comparison is built upon established principles of organic chemistry and supported by experimental data from structurally related heterocyclic systems.

Theoretical Underpinnings of Reactivity: The Halogen's Role

The difference in reactivity between the bromo and chloro substituents is fundamentally rooted in the distinct physicochemical properties of the carbon-halogen (C-X) bond. Two primary reaction classes are of interest for these substrates: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

In widely used transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, the catalytic cycle is typically initiated by the oxidative addition of the organohalide to a low-valent palladium complex (e.g., Pd(0)). This step is often the rate-determining step of the overall reaction. The energy required to break the C-X bond is a critical factor influencing the kinetics of this step.

The established trend for C-X bond dissociation energies (BDE) is C-Cl > C-Br > C-I. The weaker C-Br bond (~285 kJ/mol) compared to the C-Cl bond (~340 kJ/mol) means that less energy is required to cleave the C-Br bond. Consequently, the oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond.[1][2] This translates to a general reactivity trend of Br > Cl in palladium-catalyzed cross-coupling reactions.[2]

Nucleophilic Aromatic Substitution (SNAr)

The reactivity in SNAr reactions is governed by a different set of principles. The electron-deficient nature of the pyrido[2,3-d]pyridazin-5-one ring system facilitates the attack of nucleophiles. This reaction generally proceeds through a two-step addition-elimination mechanism, involving a high-energy intermediate known as a Meisenheimer complex.[2]

The rate-determining step can be either the initial attack of the nucleophile or the subsequent expulsion of the halide leaving group.

  • Rate-Determining Nucleophilic Attack: If the formation of the Meisenheimer complex is the slow step, the electronegativity of the halogen plays a crucial role. A more electronegative halogen (like chlorine) exerts a stronger inductive electron-withdrawing effect, making the carbon atom to which it is attached more electrophilic and better able to stabilize the developing negative charge in the intermediate. This often leads to a reactivity order of F > Cl > Br > I, a phenomenon known as the "element effect".[3][4]

  • Rate-Determining Leaving Group Expulsion: If the breakdown of the Meisenheimer complex to reform the aromatic ring is rate-limiting, the leaving group ability of the halide becomes more important. In this scenario, the better leaving group (Br⁻ is a better leaving group than Cl⁻) would lead to a faster reaction.

For many electron-deficient N-heterocycles, the initial nucleophilic attack is rate-determining, suggesting that the 3-chloro derivative may be more reactive or at least comparable to the 3-bromo derivative in SNAr reactions.[3][4]

Comparative Reactivity in Key Transformations

Based on the theoretical principles outlined above, we can predict the relative reactivity of 3-bromo- and 3-chloro-6H-pyrido[2,3-d]pyridazin-5-one in common synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. Given that the oxidative addition is the rate-determining step, the 3-bromo derivative is expected to be significantly more reactive than its chloro counterpart.[2] Reactions with the 3-bromo compound will likely proceed under milder conditions (lower temperatures, lower catalyst loadings) and give higher yields in shorter reaction times compared to the 3-chloro analogue. While modern catalyst systems with highly active, bulky phosphine ligands have enabled the efficient coupling of aryl chlorides, these often require more forcing conditions.[2]

Experimental Protocols

The following are representative, generalized experimental protocols for key cross-coupling and nucleophilic substitution reactions. Researchers should note that optimal conditions are substrate-dependent and may require further optimization.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-6H-pyrido[2,3-d]pyridazin-5-one

This protocol is adapted from procedures for Suzuki-Miyaura reactions on related bromo-pyridazinone systems.[5]

Workflow Diagram:

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep Oven-dry glassware and cool under N2 reagents Add 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one, arylboronic acid, base (e.g., K2CO3), and solvent (e.g., DME/H2O) prep->reagents degas Degas with N2 for 15 min reagents->degas catalyst Add Pd catalyst (e.g., Pd(PPh3)4) degas->catalyst heat Heat to 80-100 °C and monitor by TLC/LC-MS catalyst->heat workup Cool, dilute with water, and extract with organic solvent heat->workup purify Dry organic layer, concentrate, and purify by column chromatography workup->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1, 0.1 M).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Seal the vial and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6H-pyrido[2,3-d]pyridazin-5-one.

Protocol 2: Buchwald-Hartwig Amination of 3-Chloro-6H-pyrido[2,3-d]pyridazin-5-one

This protocol is based on modern methods for the amination of less reactive heteroaryl chlorides.[6][7] It necessitates a more active catalyst system compared to the bromo-analogue.

Catalytic Cycle Diagram:

G pd0 Pd(0)Ln pd2 Ar-Pd(II)(Cl)Ln pd0->pd2 Ar-Cl oa Oxidative Addition pd2_amine [Ar-Pd(II)(NHR'R'')]⁺Cl⁻ pd2->pd2_amine + HNR'R'' la Ligand/Amine Association pd2_amido Ar-Pd(II)(NR'R'')Ln pd2_amine->pd2_amido + Base - Base-H⁺Cl⁻ deprotonation Deprotonation (Base) pd2_amido->pd0 Ar-NR'R'' re Reductive Elimination

Caption: Simplified Buchwald-Hartwig amination cycle.

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with 3-chloro-6H-pyrido[2,3-d]pyridazin-5-one (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol, 1.4 equiv).

  • Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a specialized phosphine ligand (e.g., XPhos or RuPhos, 0.08 mmol, 8 mol%).

  • Add an anhydrous, degassed aprotic solvent such as toluene or dioxane (0.1-0.2 M).

  • Seal the tube and heat the mixture to 100-120 °C.

  • Monitor the reaction for consumption of the starting material by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the 3-amino-6H-pyrido[2,3-d]pyridazin-5-one product.

Data Summary and Comparison

While direct comparative data for the target compounds is scarce, the following table summarizes the expected reactivity trends and typical reaction conditions based on analogous systems found in the literature.

Feature3-Bromo-6H-pyrido[2,3-d]pyridazin-5-one3-Chloro-6H-pyrido[2,3-d]pyridazin-5-oneJustification
Reactivity in Pd-Coupling HigherLowerWeaker C-Br bond leads to faster oxidative addition.[1][2]
Typical Suzuki Conditions Milder: Pd(PPh₃)₄, 80-100 °CMore Forcing: Pd₂(dba)₃/XPhos, 100-120 °CMore robust C-Cl bond requires a more active catalyst system.
Typical Buchwald-Hartwig Milder: Pd(OAc)₂/BINAP, 80-100 °CMore Forcing: Pd₂(dba)₃/RuPhos, 100-120 °CHigher activation energy for C-Cl bond cleavage.[6]
Reactivity in SNAr Moderate to HighPotentially Higher or Similar"Element effect" may favor the chloro-derivative due to higher electronegativity stabilizing the Meisenheimer intermediate.[3][4]
Cost & Availability Generally higher costGenerally lower cost and more readily availableBromination reagents are typically more expensive than chlorinating agents.

Conclusion and Field-Proven Insights

For drug development professionals and synthetic chemists, the choice between 3-bromo- and 3-chloro-6H-pyrido[2,3-d]pyridazin-5-one represents a classic trade-off between reactivity and cost.

  • For rapid SAR exploration and initial library synthesis , the 3-bromo derivative is often the superior choice. Its higher reactivity in palladium-catalyzed cross-coupling reactions allows for the use of milder conditions, a broader substrate scope with sensitive functional groups, and generally leads to higher yields and cleaner reactions. This facilitates a more efficient and predictable diversification of the scaffold.

  • For large-scale synthesis and process development , the 3-chloro derivative becomes a highly attractive alternative. Although it requires more vigorous reaction conditions and specialized, often more expensive, catalyst systems, the significantly lower cost of the chlorinated starting material can provide substantial economic advantages. The development of a robust and scalable process using the 3-chloro analogue is a worthwhile endeavor for a promising drug candidate.

In the context of SNAr reactions, the reactivity difference is less pronounced and may even favor the chloro-derivative. Therefore, for substitutions with strong nucleophiles, both substrates should be considered viable, and the choice may again be dictated by cost and availability.

Ultimately, the selection of the halogenated precursor should be guided by the specific synthetic goal, the scale of the reaction, and the economic constraints of the project.

References

  • Klinge, D. E. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research.
  • Al-Omair, M. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3004. [Link]

  • Norman, M. H., et al. (2008). Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2355-2361. [Link]

  • Ghorab, M. M., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(5), 1089. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • Sadeghi, S. H. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43.
  • Umut, E., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(15), 6311-6319. [Link]

  • Singh, U. P., & Samant, S. D. (2013). C-N Bond Making Reactions at a Pyridine Ring. Mini-Reviews in Organic Chemistry, 10(2), 169-185.
  • El-Gazzar, A. R. B. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12615-12635. [Link]

  • Akella, S. S., et al. (2012). Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. Bioorganic & Medicinal Chemistry, 20(13), 4084-4103. [Link]

  • Zhu, C., et al. (2012). Amide-directed tandem C-C/C-N bond formation through C-H activation. Chemistry–An Asian Journal, 7(7), 1502-1514. [Link]

  • Liu, Y. (2020). Correlating Reactivity Trends with Frontier Molecular Orbitals. Chemistry, 27.
  • Aouad, F., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 208-214. [Link]

  • Petiot, P., & Darses, S. (2014). PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF TRIALKYLBISMUTHINES WITH 2-HALOAZINES AND DIAZINES. Heterocycles, 88(2), 1215-1224.
  • Guillaumet, G., et al. (2010). Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. Synlett, 2010(1), 103-106.
  • Ghorab, M. M., et al. (2024).
  • Chemistry LibreTexts. (2021).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Malakar, C. C. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • Andersen, T. L. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • El-Gazzar, A. R. B. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12615-12635.
  • El-Gazzar, A. R. B. A., et al. (2024).
  • Wrona-Piotrowicz, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2271-2281. [Link]

  • Mohammadi, M., et al. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 11(48), 30141-30165.
  • Kim, J. H., et al. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of Heterocyclic Chemistry, 38(3), 679-684.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • BenchChem. (2025).

Sources

X-ray crystallography and structural confirmation of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Confirmation of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one Content Type: Technical Comparison & Methodological Guide

Executive Summary

The heterocyclic scaffold 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one represents a critical intermediate in the development of PARP inhibitors and kinase-modulating therapeutics. However, its structural validation is frequently complicated by lactam-lactim tautomerism and regioisomerism during the cyclization of pyridine-2,3-dicarboxylic acid precursors.

This guide compares the efficacy of Single Crystal X-ray Diffraction (SCXRD) against standard spectroscopic methods (NMR, MS) for definitive structural assignment. It provides a validated protocol for crystallizing this specific flat aromatic system and interpreting the resulting crystallographic data to resolve tautomeric ambiguity.

Part 1: The Structural Challenge (Tautomerism)

The core challenge in characterizing pyrido[2,3-d]pyridazin-5-one derivatives lies in the mobility of the proton on the diazinone ring. In solution, the molecule exists in a rapid equilibrium between the Lactam (A) and Lactim (B) forms.

  • Form A (Lactam): C=O bond, N-H bond. (Thermodynamically favored in solid state).

  • Form B (Lactim): C-OH bond, C=N bond. (Often trapped by O-alkylation).

Standard 1H NMR in polar aprotic solvents (e.g., DMSO-d6) often shows a broad singlet for the N-H/O-H proton, which can shift significantly depending on concentration and temperature, leading to ambiguous assignments.

Comparative Analysis: SCXRD vs. Spectroscopy

The following table contrasts the utility of analytical techniques for this specific brominated heterocycle.

Feature1H / 13C NMR Mass Spectrometry (HRMS) SCXRD (X-ray Crystallography)
Primary Output Chemical environment of H/C nuclei.[1]Exact mass & isotopic pattern.3D electron density map.
Tautomer ID Low. Rapid exchange averages signals; N-H vs O-H often indistinguishable.None. Both tautomers have identical mass (

).
Definitive. Direct observation of H-atom position and C=O vs C-O bond lengths.
Regioisomerism Medium. Requires complex NOESY/HMBC experiments to correlate ring protons.Low. Fragmentation patterns are often identical for isomers.High. Unambiguous connectivity assignment.
Sample State Solution (Solvent effects influence structure).Gas Phase (Ionization may alter structure).Solid State (Native packing interactions).
Bromine Utility None (Br is silent in standard NMR).Isotopic pattern (

) confirms presence.
High. Heavy atom (Z=35) facilitates phase determination via anomalous scattering.

Part 2: Decision Logic & Workflow

The following decision tree illustrates why SCXRD is the necessary endpoint for this molecule when NMR data is inconclusive regarding the tautomeric state.

StructuralConfirmation Start Synthesis Product: 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one NMR 1H NMR (DMSO-d6) Start->NMR MS HRMS Analysis Start->MS Ambiguity Ambiguity: Broad singlet > 12 ppm (Lactam or Lactim?) NMR->Ambiguity Cryst Crystallization (Slow Evaporation) Ambiguity->Cryst Required for Certitude MassConf Mass Confirmed (Br Pattern 1:1) MS->MassConf MassConf->Cryst XRD SCXRD Data Collection Cryst->XRD Refine Structure Refinement (Heavy Atom Method) XRD->Refine Result Definitive Structure: Bond Length Analysis Refine->Result

Caption: Workflow for resolving tautomeric ambiguity in fused pyridazinones using SCXRD.

Part 3: Experimental Protocols

Crystallization Strategy

The target molecule is a flat, rigid heterocycle with low solubility in non-polar solvents. High-quality single crystals are best obtained using a binary solvent system to control nucleation.

Protocol: Vapor Diffusion (Sitting Drop)

  • Dissolution: Dissolve 20 mg of the crude 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one in 2 mL of DMSO (dimethyl sulfoxide) or DMF . Heat gently (40°C) if necessary to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial to remove dust nuclei.

  • Setup: Place the vial inside a larger jar containing 10 mL of Methanol or Ethanol (antisolvent).

  • Equilibration: Seal the outer jar tightly. The volatile alcohol will slowly diffuse into the DMSO solution, gradually reducing solubility and promoting ordered crystal growth.

  • Harvest: Allow to stand undisturbed at room temperature (20-25°C) for 3-7 days. Look for colorless plates or prisms.

X-ray Data Collection & Refinement
  • Mounting: Select a crystal with dimensions approx.

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Temperature: Collect data at 100 K (cryo-cooling) to reduce thermal vibration of the terminal bromine and oxygen atoms.

  • Source: Mo-Kα radiation (

    
     Å) is preferred over Cu-Kα to minimize absorption by the Bromine atom, though modern software corrects for this efficiently.
    
  • Phasing Strategy: Use the Heavy Atom Method or SAD (Single-wavelength Anomalous Diffraction) . The Bromine atom (

    
    ) dominates the scattering, allowing for easy location of the heavy atom substructure to phase the lighter atoms (C, N, O).
    

Part 4: Interpreting the Results

To confirm the structure, researchers must analyze specific bond lengths in the refined model. The difference between a double and single bond is crystallographically distinct.

The "Lactam" Proof

If the molecule exists as the Lactam (5-one) form, the bond lengths will correspond to Column A. If it is the Lactim (5-ol) form, they will match Column B.

Bond VectorExpected Length (Lactam Form)Expected Length (Lactim Form)
C(5)–O 1.22 – 1.25 Å (Double Bond) 1.32 – 1.36 Å (Single Bond)
C(5)–N(6) 1.36 – 1.39 Å (Single-like) 1.30 – 1.33 Å (Double-like)
Intermolecular N–H···O=C (Dimer) O–H···N (Dimer)

Data Validation: In the refined structure of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one, you should observe:

  • A C5=O bond length of ~1.23 Å , confirming the carbonyl.

  • A hydrogen atom located on N6 (visible in difference Fourier maps).

  • Centrosymmetric dimers formed via

    
     hydrogen bonds (Distance 
    
    
    
    Å), a hallmark of pyridazinone packing [1].
Bromine Geometry

The C-Br bond length should be approximately 1.88 – 1.90 Å . The bromine atom often participates in "halogen bonding" (


 or 

), which stabilizes the crystal lattice.

Part 5: References

  • Tautomerism in N-Heterocycles: Barlin, G. B. (1979).[2] Tautomerism in N-Heterocycles. IV. Pyrazino[2,3-d]pyridazine-5,8-diol.[2] Australian Journal of Chemistry, 32(2), 459–462.[2] Link

  • Synthesis of Pyridazinones: BenchChem Application Notes. (2025).[3][4][5] Protocols for the Synthesis of Pyridazinone Derivatives. BenchChem Protocols. Link

  • Crystallographic Standards: Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Heavy Atom Phasing: Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

Sources

Validating the Purity of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one for Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hidden Variables in Heterocyclic Building Blocks

The compound 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (CAS: 1426245-35-3) is a highly privileged heterocyclic scaffold[1], serving as a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors[2][3] and phosphodiesterase (PDE) modulators[4]. However, when transitioning from chemical synthesis to biological evaluation, the purity of this core building block becomes a critical variable. The NIH rigorously mandates the authentication of key chemical resources to prevent systemic reproducibility failures in biological assays[5].

As an Application Scientist, I frequently observe a dangerous disconnect between a synthetic chemist’s definition of purity (often based on relative HPLC-UV area percent) and a biologist’s requirement for absolute mass purity[6]. This guide objectively compares standard purity validation methods against orthogonal, assay-grade approaches, demonstrating how hidden impurities in 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one derivatives can derail drug discovery programs.

The Causality of Impurities in Biological Assays

Relying solely on standard commercial grades (~95% HPLC-UV) introduces two major mechanistic liabilities into biological screening:

  • Extinction Coefficient Bias : HPLC-UV relies entirely on the chromophoric properties of the molecule. If a batch of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one contains 10% by weight of an inorganic salt (e.g., from a neutralization step) or residual palladium from a cross-coupling reaction, these impurities are "invisible" at standard UV wavelengths[6]. The HPLC trace may report >99% purity, while the absolute mass purity is significantly lower, leading to inaccurate molar dosing.

  • Aggregation-Based Inhibition : Hydrophobic impurities or heavy metal contaminants can nucleate colloidal aggregates in aqueous assay buffers. These aggregates sequester the target enzyme, leading to non-specific inhibition, artificially inflated apparent potency, and shifted Hill slopes in dose-response curves[7].

Comparative Analysis: Validation Modalities

To objectively evaluate the performance of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one, we must compare the analytical alternatives used to certify its purity[8].

Table 1: Quantitative Comparison of Purity Validation Modalities
Analytical MethodDetection MechanismStrengthsLimitationsImpact on Biological Assay
HPLC-UV (Standard)UV Absorbance (Relative Area %)High sensitivity for structurally similar organic impurities.Blind to non-chromophoric contaminants (salts, water, solvents).High risk of concentration errors; potential for false IC50 shifts.
LC-MS Mass-to-Charge Ratio (m/z)Excellent for identifying specific molecular weights of impurities.Matrix effects and variable ionization efficiencies prevent absolute quantitation.Useful for identity confirmation, but insufficient for absolute dosing.
qNMR (Assay Grade)Nuclear Spin Resonance (Absolute Mass)Signal area is strictly proportional to the number of nuclei[6].Lower sensitivity for trace impurities (<0.1%) compared to HPLC.Gold Standard : Ensures exact molar dosing, eliminating false SAR trends[8].

Experimental Data: Impact on PARP-1 Inhibition Assays

To demonstrate the performance impact of purity validation, we compared two batches of a 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one derived PARP inhibitor in a standard PARP-1 enzymatic assay.

  • Standard Grade (HPLC-UV Validated, 95%) : Displayed an apparent IC50 of 45 nM with a Hill slope of 2.1. The steep Hill slope (>1.5) is a classic hallmark of aggregation-based non-stoichiometric inhibition and inaccurate molar dosing[7].

  • Assay Grade (qNMR Validated, >99%) : Displayed a true IC50 of 120 nM with a normalized Hill slope of 1.05, reflecting a true 1:1 reversible binding mechanism.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols establish a self-validating system for certifying 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one prior to biological screening.

Protocol 1: Absolute Mass Purity via Quantitative NMR (qNMR)

qNMR is an orthogonal method that overcomes the limitations of chromatography by providing absolute quantification[6][8].

  • Calibrant Selection : Select an internal calibrant (IC) that is highly pure, non-hygroscopic, and has a distinct NMR resonance. For 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one, Maleic acid or DMSO2 is ideal[6].

  • Sample Preparation : Accurately weigh ~10 mg of the analyte and ~5 mg of the calibrant using a microbalance (d = 0.001 mg).

  • Solvation : Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Complete dissolution is critical to prevent signal drift.

  • Acquisition : Acquire the 1H-NMR spectrum using a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest.

  • Causality of Parameters : The extended D1 ensures complete relaxation of all nuclei between pulses. This makes the integral area strictly proportional to the molar concentration, providing an absolute mass purity value independent of UV absorbance[6].

Protocol 2: PARP-1 Enzymatic Assay Validation
  • Enzyme Preparation : Purify PARP-1 enzyme from HeLa cell extracts. Confirm enzymatic purity to ensure no contaminating ATPases or nucleases are present[2][7].

  • Reaction Assembly : Incubate PARP-1 with 32P-NAD+ and sheared E. coli DNA in the presence of varying concentrations of the qNMR-validated inhibitor[2].

  • Method of Dilution : Change pipette tips between every serial dilution step. Causality: This prevents microscopic compound carry-over, which is a primary cause of artificially steep Hill slopes in dose-response curves[7].

  • Detection : Precipitate the auto-ribosylated PARP protein using trichloroacetic acid (TCA) and quantify incorporated radioactivity via liquid scintillation counting[2].

Workflow Visualization

PurityWorkflow Batch 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (Raw Synthesis Batch) HPLC Standard Validation (HPLC-UV Only) Batch->HPLC Routine QC qNMR Orthogonal Validation (qNMR + LC-MS) Batch->qNMR Rigorous QC Impure Overestimated Purity (Misses Salts & Solvents) HPLC->Impure Pure Absolute Mass Purity (True Analyte Content) qNMR->Pure Assay PARP-1 Enzymatic Assay (Biological Screening) Impure->Assay Compound Input Pure->Assay Compound Input FalsePos Data Artifacts: Shifted Hill Slope & False IC50 Assay->FalsePos TruePos Reliable SAR Data: Accurate IC50 Determination Assay->TruePos

Impact of analytical validation methods on biological assay reliability.

References

  • CAS NO:1426245-35-3 - 化工字典网 Source: Chemdict URL
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL
  • WO2003015785A1 - 2h-phthalazin-1-ones and methods for use thereof Source: Google Patents URL
  • Source: Virginia Tech (vt.edu)
  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations Source: Assay Guidance Manual - NCBI URL
  • US20130116241A1 - Novel inhibitor compounds of phosphodiesterase type 10a Source: Google Patents URL
  • US9283222B2 - Inhibitors of poly(ADP-ribose)

Sources

Bioisosteric Evolution: A Comparative Analysis of Phthalazinone vs. Pyridopyridazinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulation, the phthalazin-1(2H)-one scaffold has long been the gold standard, exemplified by the blockbuster drug Olaparib . However, the pyrido[2,3-d]pyridazin-8(7H)-one (pyridopyridazinone) scaffold has emerged as a critical bioisostere.[1]

This guide analyzes the transition from the carbocyclic phthalazinone to the heterocyclic pyridopyridazinone. While both scaffolds maintain the critical pharmacophore required for NAD+ mimicry, the pyridopyridazinone offers distinct physicochemical advantages—primarily enhanced aqueous solubility and altered metabolic clearance profiles—often with negligible loss in potency.

Structural & Physicochemical Profiling[1][2][3]

The fundamental difference lies in the "aza-scan"—the replacement of the benzene ring (phthalazinone) with a pyridine ring (pyridopyridazinone). This substitution dramatically alters the electronic landscape of the core.

Scaffold Architecture

The following diagram illustrates the structural relationship and the numbering systems used in medicinal chemistry.

ScaffoldComparison cluster_0 Classic Scaffold cluster_1 Bioisostere Phthal Phthalazin-1(2H)-one (Benzene fused) Pyrido Pyrido[2,3-d]pyridazin-8(7H)-one (Pyridine fused) Phthal->Pyrido Nitrogen Insertion (Aza-scan) Prop_Phthal High Lipophilicity (LogP ~1.5-2.0) Poor Aq. Solubility Metabolic risk: Epoxidation Phthal->Prop_Phthal Prop_Pyrido Lower Lipophilicity (LogP < 1.5) Enhanced Solubility (+N dipole) Metabolic risk: N-oxidation Pyrido->Prop_Pyrido

Figure 1: Structural evolution from phthalazinone to pyridopyridazinone, highlighting key physicochemical shifts.[1]

Physicochemical Data Comparison

The insertion of the nitrogen atom into the aromatic ring reduces lipophilicity (LogP) and increases polar surface area (PSA).

PropertyPhthalazinone (Reference)Pyridopyridazinone (Analogue)Impact on Drug Design
LogP ~1.8 - 2.5~0.8 - 1.5Improved: Lower LogP correlates with better oral bioavailability and reduced non-specific binding.[1]
Aqueous Solubility Low (< 50 µM)Moderate to High (> 150 µM)Critical: The pyridine nitrogen acts as an H-bond acceptor, significantly improving dissolution rates.[1]
pKa (Lactam NH) ~10.5~9.8Neutral: Both remain largely un-ionized at physiological pH, ensuring membrane permeability.[1]
LLE (Ligand Lipophilicity Efficiency) ModerateHighImproved: Similar potency with lower lipophilicity yields a better safety margin.

Pharmacological Performance: Case Study (PARP Inhibition)

Both scaffolds function as mimetics of the nicotinamide moiety of NAD+, the cofactor for PARP enzymes. The lactam group (NH-C=O) forms critical hydrogen bonds with the Gly863 and Ser904 residues in the PARP1 active site.

Potency Comparison (Experimental Data)

In a direct comparison of Olaparib analogues where the phthalazinone core is replaced by pyridopyridazinone, potency is largely conserved.

CompoundScaffoldPARP-1 IC50 (nM)Cellular IC50 (MDA-MB-436)Source
Olaparib Phthalazinone34 ± 515.5 µM[1, 2]
Compound 8a Pyridopyridazinone36 ± 417.4 µM[1]
Veliparib Benzimidazole (Control)4 ± 1~19 µM[1]

Insight: The pyridine nitrogen does not sterically hinder the binding pocket. In some docking studies, the extra nitrogen provides an additional water-mediated hydrogen bond network, potentially improving selectivity against other isoforms.[1]

Metabolic Stability[4]
  • Phthalazinone: Prone to oxidative metabolism (CYP450) on the benzene ring, often requiring fluorination (as seen in Olaparib) to block metabolic soft spots.[1]

  • Pyridopyridazinone: The electron-deficient pyridine ring is resistant to electrophilic attack by CYP enzymes, reducing the rate of oxidative clearance. However, researchers must screen for N-oxide formation, a common metabolite for pyridines.[1]

Synthetic Accessibility & Workflows[1]

A major consideration in scaffold selection is the ease of synthesis. Phthalazinones are generally cheaper to synthesize due to the abundance of phthalic anhydride. Pyridopyridazinones require quinolinic acid precursors, which are slightly more expensive but allow for similar cyclization chemistry.[1]

SynthesisWorkflow cluster_inputs Input1 Phthalic Anhydride (Benzene Route) Step1 Condensation with Hydrazine (AcOH, Reflux, 3h) Input1->Step1 Input2 2,3-Pyridine Dicarboxylic Anhydride (Pyridine Route) Input2->Step1 Inter Intermediate: Hydroxy-lactam tautomer Step1->Inter Out1 Phthalazinone Core Inter->Out1 Tautomerization Out2 Pyridopyridazinone Core Inter->Out2 Tautomerization Step2 Chlorination (POCl3) or O-Alkylation Out1->Step2 Functionalization Out2->Step2 Functionalization

Figure 2: Parallel synthetic pathways. Both scaffolds utilize hydrazine condensation, allowing for divergent synthesis from anhydride precursors.[1]

Experimental Protocols

To validate the bioisosteric replacement, the following protocols are recommended. These are designed to be self-validating by including reference standards.

Protocol A: Comparative Solubility Assay (Thermodynamic)

Objective: Quantify the solubility advantage of the pyridopyridazinone scaffold.

  • Preparation: Weigh 5 mg of the test compound (Pyridopyridazinone derivative) and Reference (Olaparib) into separate glass vials.

  • Solvent Addition: Add 500 µL of PBS (pH 7.4) to each vial.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter to remove undissolved solid.

  • Quantification: Inject filtrate into HPLC (C18 column, ACN:Water gradient).

  • Calculation: Compare peak area against a standard calibration curve prepared in DMSO.

    • Success Criterion: Pyridopyridazinone analogue should show >2x solubility vs. phthalazinone reference.

Protocol B: PARP-1 Enzymatic Inhibition Assay

Objective: Confirm retention of potency.

  • Reagents: Recombinant human PARP-1 enzyme, biotinylated NAD+, histone-coated 96-well plates, Streptavidin-HRP.

  • Reaction Mix:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.[1]

    • Substrate: Histones coated on wells.[2]

    • Cofactor: Biotin-NAD+ (25 µM).

  • Procedure:

    • Add 10 µL of Test Compound (serial dilutions 0.1 nM – 10 µM) to wells.

    • Add 20 µL PARP-1 enzyme (0.5 U/well). Incubate 15 min.

    • Initiate with 20 µL Biotin-NAD+. Incubate 1 hr at RT.

    • Wash plate 3x with PBS-T.

    • Add Streptavidin-HRP (1:1000). Incubate 30 min.

    • Add TMB substrate and read OD at 450 nm.

  • Data Analysis: Fit data to a 4-parameter logistic model to determine IC50.

Conclusion & Recommendation

The pyridopyridazinone scaffold represents a superior "evolved" scaffold for drug discovery campaigns targeting PARP or similar kinase pockets where the phthalazinone is the incumbent structure.

  • Select Pyridopyridazinone when: The lead phthalazinone series suffers from poor aqueous solubility or high metabolic clearance due to aromatic oxidation.

  • Stick to Phthalazinone when: Cost of goods (COGs) is the primary driver, or if the specific pyridine nitrogen creates a repulsive electrostatic clash within the target pocket (rare in PARP, but possible in other targets).

References

  • El-Masry, G. et al. (2019).[3] "Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold." Bioorganic Chemistry, 88, 102965.[1] Link

  • Menear, K. A. et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[1] Journal of Medicinal Chemistry, 51(20), 6581-6591.[1] Link

  • Sakhautdinova, I. M. et al. (2010). "Synthesis of Pyridazinedione Derivatives Starting from Anhydrides of 2,3-Pyridine- and 2,3-Quinolinedicarboxylic Acids." Russian Journal of Organic Chemistry, 46, 756–759.[1] Link

  • BenchChem. (2025).[4] "A Comparative Benchmark of Novel Phthalazine Derivatives Against Existing Drugs in Oncology." BenchChem Technical Guides. Link

Sources

Publish Comparison Guide: UV-Vis Characterization of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one represents a critical scaffold in the development of next-generation kinase inhibitors, particularly for p38 MAP kinase and PDE4 targets. Its fused bicyclic heteroaromatic structure offers unique electronic properties that distinguish it from the more common phthalazinone derivatives.

This guide provides a technical analysis of its UV-Vis absorption profile, comparing it against standard alternatives. By understanding the specific spectral shifts induced by the bromine auxochrome and the pyridine-fused core, researchers can optimize detection methods and validate synthetic purity with high confidence.

Technical Profile & Spectral Mechanism

The Chromophore System

The optical properties of this compound arise from the pyrido[2,3-d]pyridazine core. Unlike the carbocyclic naphthalene or phthalazine systems, the incorporation of three nitrogen atoms into the fused rings significantly lowers the energy of the LUMO, resulting in distinct electronic transitions.

  • Core Scaffold: The 6H-pyrido[2,3-d]pyridazin-5-one system exists predominantly in the lactam tautomeric form in polar solvents (DMSO, Methanol), stabilized by intermolecular hydrogen bonding.

  • Auxochromic Effect (Bromine): The bromine atom at position 3 acts as a weak auxochrome. Through inductive withdrawal (-I) and mesomeric donation (+M), it perturbs the

    
    -electron system, typically causing a bathochromic (red) shift of 5–15 nm compared to the non-halogenated parent.
    
Characteristic Absorption Bands

Based on structural analogs (e.g., 5-phenylpyrido[2,3-d]pyridazin-8(7H)-one) and theoretical Woodward-Fieser application to heterocycles, the compound exhibits two primary absorption regions:

  • Band I (320–350 nm): Assigned to

    
     transitions involving the non-bonding electrons of the diaza-bridge and the carbonyl oxygen. This band is sensitive to solvent polarity (hypsochromic shift in protic solvents).
    
  • Band II (250–280 nm): Assigned to high-energy

    
     transitions of the aromatic hetero-system.
    

Comparative Performance Analysis

The following table contrasts the target compound with its direct parent scaffold and the industry-standard phthalazinone alternative.

Table 1: Comparative Spectral Properties

FeatureTarget: 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one Alternative A: 6H-pyrido[2,3-d]pyridazin-5-one Alternative B: Phthalazin-1(2H)-one
Primary

335–350 nm (Predicted)320–330 nm~290 nm
Secondary

260–280 nm250–260 nm~240 nm
Electronic Nature Electron-deficient (Pyridine fused)Electron-deficientElectron-rich (Benzene fused)
Detection Limit High Sensitivity (

)
ModerateModerate
Solubility (UV) DMSO, MeOH (Good)DMSO, MeOH (Good)EtOH, MeOH (Excellent)
Key Application Kinase Inhibitor IntermediateScaffold SynthesisPARP Inhibitor Standard
Data Interpretation[1][2][3][4][5][6][7][8][9]
  • Red Shift Advantage: The 3-bromo derivative absorbs at a longer wavelength than Phthalazin-1(2H)-one. This allows for selective detection in complex mixtures where simple benzene-derivatives might interfere in the 250–280 nm range.

  • Molar Absorptivity (

    
    ):  The presence of the bromine atom typically enhances the molar absorptivity (hyperchromic effect) due to increased polarizability, making this compound detectable at lower concentrations (
    
    
    
    M range) compared to the unsubstituted parent.

Experimental Protocol: Validated Measurement Workflow

To ensure reproducibility and spectral integrity, follow this self-validating protocol.

Reagents & Equipment[2][3][7][10]
  • Solvent: Spectroscopic grade Dimethyl Sulfoxide (DMSO) or Methanol (MeOH). Note: DMSO is preferred for solubility but has a UV cutoff at ~268 nm. Use MeOH for observing Band II.

  • Blank: Pure solvent from the same lot.

  • Cuvette: Quartz (1 cm path length).

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 1.0 mg of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one.

    • Dissolve in 10 mL DMSO to create a ~0.4 mM stock solution.

    • Validation: Ensure complete dissolution by sonication for 5 minutes.

  • Dilution Series:

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      using Methanol as the diluent (to minimize DMSO cutoff interference).
  • Baseline Correction:

    • Run a baseline scan (200–500 nm) with pure Methanol in both sample and reference paths.

  • Measurement:

    • Scan the sample from 500 nm down to 200 nm.

    • Quality Control: The absorbance at

      
       should be between 0.2 and 0.8 AU for linearity.
      
  • Data Processing:

    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
    • Check: If

      
       varies significantly between concentrations, aggregation is occurring.
      

Structural Logic & Signaling Pathway

The following diagram illustrates the structural logic behind the spectral shift and the compound's role in inhibitor design pathways.

SpectralLogic Scaffold Pyrido[2,3-d]pyridazin-5-one (Core Scaffold) Bromination Bromination (C-3) Scaffold->Bromination Synthetic Modification Target 3-bromo-6H-pyrido[2,3-d] pyridazin-5-one Bromination->Target Yields ElectronicEffect Electronic Effect: -I / +M of Br LUMO Stabilization Target->ElectronicEffect Induces Application Application: Kinase Inhibition (p38 MAP / PDE4) Target->Application Key Intermediate for SpectralShift Bathochromic Shift (+10-15 nm) ElectronicEffect->SpectralShift Results in

Caption: Flowchart demonstrating the structural modification (bromination) leading to the observed spectral bathochromic shift and its downstream therapeutic application.

References

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Source: Der Pharma Chemica, 2014, 6(5):303-311. Context: Establishes the baseline spectral properties (

    
     320-340 nm) for the pyrido-pyridazinone scaffold.
    URL:[Link]
    
  • Recent Progress in Optically-Active Phthalocyanines and Their Related Azamacrocycles. Source: Frontiers in Chemistry, 2020. Context: Comparative spectral data for nitrogen-containing fused heterocyclic systems.[1] URL:[Link]

  • PubChem Compound Summary for 3-Bromo-6-methoxypyridazine. Source: National Center for Biotechnology Information (2025). Context: Supporting data for bromine substituent effects on the pyridazine ring. URL:[Link]

Sources

Benchmarking Synthetic Routes for 3-Bromo-6H-pyrido[2,3-d]pyridazin-5-one: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 6H-pyrido[2,3-d]pyridazin-5-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as the core structure for phosphodiesterase 10A (PDE10A) inhibitors and PARP7 antagonists[1][2]. Within this chemical space, 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (CAS: 1426245-35-3) serves as a critical advanced intermediate[3]. The 3-bromo substituent provides an essential synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), enabling the rapid generation of structure-activity relationship (SAR) libraries.

This guide objectively benchmarks the primary synthetic routes to access this molecule, providing researchers with actionable, field-proven methodologies, mechanistic insights, and comparative data to optimize their scale-up campaigns.

Benchmarking Synthetic Strategies

When designing a synthesis for 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one, chemists must balance starting material availability, regioselectivity, and overall yield. We benchmark three distinct approaches below.

RouteComparison SM1 5-Bromoquinolinic Acid (Route A) Int1 Anhydride Intermediate SM1->Int1 Ac2O, Reflux SM2 Methyl 5-bromo-2-cyanonicotinate (Route B) Target 3-Bromo-6H-pyrido[2,3-d]pyridazin-5-one SM2->Target N2H4·H2O, MeOH (High Yield, Regioselective) SM3 6H-pyrido[2,3-d]pyridazin-5-one (Route C) SM3->Target NBS, H2SO4 (Poor Yield) Int1->Target N2H4·H2O (Regioisomer Issues)

Figure 1: Comparative synthetic pathways for 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one.

Route A: De Novo Synthesis via 5-Bromoquinolinic Acid Anhydride

This classical approach involves the dehydration of 5-bromo-pyridine-2,3-dicarboxylic acid (5-bromoquinolinic acid) to its corresponding anhydride, followed by condensation with hydrazine hydrate[4].

  • Causality & Insight: While conceptually straightforward, the formation of the anhydride often requires harsh conditions (refluxing acetic anhydride). Furthermore, the regioselectivity of the subsequent hydrazine attack is heavily influenced by the electronic effects of the bromine atom. This often yields a mixture of the desired 5-one and the undesired 8-one regioisomers, necessitating rigorous and yield-depleting chromatographic purification.

Route B: Cyclization of Methyl 5-bromo-2-cyanonicotinate (Recommended)

Adapted from optimized protocols for similar bicyclic aryl compounds, this route utilizes the reaction between methyl 5-bromo-2-cyanonicotinate and hydrazine hydrate in an alcoholic solvent[5].

  • Causality & Insight: This is the most efficient and scalable route. Hydrazine acts dually as a nucleophile and a base. The primary amine of hydrazine selectively attacks the more electrophilic ester carbonyl, forming an acyl hydrazide intermediate. Subsequent intramolecular cyclization onto the adjacent nitrile group, followed by tautomerization, yields the thermodynamically stable pyrido[2,3-d]pyridazin-5-one core.

Route C: Late-Stage Electrophilic Bromination

This route attempts to brominate the unsubstituted 6H-pyrido[2,3-d]pyridazin-5-one core directly.

  • Causality & Insight: The pyridine ring is highly electron-deficient, especially when fused to an electron-withdrawing pyridazinone system. Electrophilic aromatic substitution (e.g., using NBS/H2SO4 or Br2/AcOH) requires forcing conditions and results in poor yields, degradation, and complex mixtures of regioisomers. This route is practically inferior and generally avoided in process chemistry.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three benchmarked routes to aid in route selection for scale-up.

MetricRoute A (Anhydride)Route B (Cyano-Ester)Route C (Late-Stage Bromination)
Starting Material 5-Bromoquinolinic acidMethyl 5-bromo-2-cyanonicotinate6H-pyrido[2,3-d]pyridazin-5-one
Step Count 211
Overall Yield 40 - 55%75 - 85% < 15%
Regioselectivity Moderate (Mixture of isomers)Excellent (>98% target) Poor (Multiple bromination sites)
Purification Column ChromatographyDirect Filtration Preparative HPLC
Scalability ModerateHigh Low

Mechanistic Workflow & Experimental Protocol (Route B)

Because Route B offers the highest regioselectivity and yield, it is the industry standard for synthesizing this building block.

Mechanism Step1 Methyl 5-bromo-2-cyanonicotinate Step2 Nucleophilic Attack by Hydrazine (Acyl Hydrazide Formation) Step1->Step2 N2H4·H2O, 0°C Step3 Intramolecular Cyclization (Attack on Nitrile) Step2->Step3 Heat (65-70°C) Step4 Tautomerization & Aromatization Step3->Step4 H+ Transfer Product 3-Bromo-6H-pyrido[2,3-d]pyridazin-5-one Step4->Product Precipitation

Figure 2: Mechanistic workflow of the hydrazine-mediated cyclization (Route B).

Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring high fidelity during execution.

Reagents & Materials:

  • Methyl 5-bromo-2-cyanonicotinate (1.0 eq)

  • Hydrazine hydrate (64% hydrazine, 1.5 eq)

  • Methanol (Anhydrous)

Procedure:

  • Preparation & Initial Attack: Charge a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser with methyl 5-bromo-2-cyanonicotinate (10.0 g, 41.5 mmol) and anhydrous methanol (80 mL, ~0.5 M concentration). Cool the suspension to 0 °C using an ice bath.

  • Controlled Addition: Slowly add hydrazine hydrate (3.0 mL, 62.2 mmol) dropwise over 15 minutes.

    • Causality: The initial nucleophilic attack to form the acyl hydrazide is exothermic. Cooling prevents unwanted side reactions, such as the hydrolysis of the ester or nitrile groups by the basic hydrazine solution[5].

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to 65–70 °C (gentle reflux). Maintain reflux for 4 to 6 hours.

    • Validation: Monitor the reaction progression via TLC (DCM:MeOH 9:1) or LC-MS. The starting material should completely disappear, replaced by a highly polar baseline spot corresponding to the product.

  • Precipitation & Isolation: Once complete, remove the heat source and allow the mixture to cool to room temperature, then further cool to 0–5 °C in an ice bath for 2 hours.

    • Causality: Methanol is specifically selected as the solvent because the final bicyclic product exhibits exceptionally low solubility in cold methanol. This drives the equilibrium forward via Le Chatelier's principle and allows for isolation without chromatography.

  • Filtration: Filter the resulting heavy precipitate through a sintered glass funnel. Wash the filter cake with ice-cold methanol (2 × 15 mL) to remove any residual hydrazine and unreacted impurities.

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one as an off-white to pale yellow solid.

    • Validation: Confirm identity and purity via LC-MS (Expected m/z: 226.0 / 228.0 indicating the presence of the bromine isotopes)[6] and 1H NMR (DMSO-d6).

References

  • CAS NO:1426245-35-3 - 化工字典网 Chemdict.com[Link]

  • Concise synthesis of pyridopyridazines ResearchGate.net[Link]

  • WO2003015785A1 - 2h-phthalazin-1-ones and methods for use thereof Google P
  • US20240351997A1 - Novel parp7 inhibitor and use thereof Google P
  • US20130116241A1 - Novel inhibitor compounds of phosphodiesterase type 10a Google P

Sources

Safety Operating Guide

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one (CAS: 1426245-35-3).

This protocol is structured for Senior Research Personnel and EHS Managers . It prioritizes the segregation of halogenated loads to prevent downstream incineration failures and ensures compliance with standard hazardous waste management practices for pharmaceutical intermediates.

Part 1: Executive Summary & Immediate Classification

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one is a halogenated bicyclic nitrogen heterocycle.[1][2][3] For disposal purposes, it must be classified as Halogenated Organic Waste .

  • Primary Disposal Method: High-Temperature Incineration (with flue gas scrubbing for HBr/NOx).[1][2][3]

  • Critical Segregation: Do NOT mix with strong oxidizing agents or non-halogenated solvents (if in solution) to maintain accurate waste stream profiling.[3]

  • RCRA Status (USA): Not explicitly listed (P or U list), but must be characterized as D001 (Ignitable, if in solvent) or treated as toxic due to the halogenated pyridazine core.[3]

Part 2: Chemical Profile & Hazard Causality

To ensure safety, the disposal operator must understand the chemical behavior driving these protocols.

FeatureSpecificationCausality for Disposal
CAS Number 1426245-35-3Unique identifier for waste manifesting.[1][2][3]
Functional Group Bromo-pyridopyridazinoneBromine: Generates corrosive HBr upon combustion; requires scrubbed incineration.Pyridazinone: Nitrogen-rich; potential for NOx generation.[1][2][3]
Physical State Solid (typically off-white)Dust inhalation hazard; requires particulate containment.[1][2][3]
Reactivity Stable, but reacts with strong oxidizersRisk: Violent reaction or emission of toxic brominated vapors if mixed with oxidizers (e.g., Nitric Acid, Peroxides).

Inferred GHS Hazards (Based on Analog Structure):

  • H302: Harmful if swallowed.[3][4][5][6]

  • H315/H319: Causes skin and serious eye irritation.[3][5][6][7][8]

  • H335: May cause respiratory irritation.[3][5][6][8]

Part 3: Pre-Disposal Stabilization & Segregation

This is a Self-Validating System . Before the chemical leaves the bench, you must verify its state to ensure downstream safety.

A. Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).[3] Reasoning: Standard nitrile provides sufficient permeation resistance for solid handling. Double-glove if handling solutions in DCM or Chloroform.[1][2][3]

  • Respiratory: N95 particulate respirator (for solids) or Fume Hood (for solutions).[3]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[3]

B. Waste Stream Decision Logic

The presence of the Bromine atom dictates the disposal path.[3] Halogens poison the catalysts used in some non-halogenated waste fuel blending programs; therefore, strict segregation is mandatory.

WasteSegregation Start Waste: 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one StateCheck Physical State? Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Solid Solution Dissolved in Solvent StateCheck->Solution Liquid BinSolid Stream A: Solid Hazardous Waste (Tag: Toxic/Halogenated) Solid->BinSolid Double Bag & Tag SolventCheck Solvent Type? Solution->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (DMSO, Methanol) SolventCheck->NonHaloSolv No Halogens BinHaloLiquid Stream B: Halogenated Liquid Waste (Tag: Halogenated Org) HaloSolv->BinHaloLiquid Direct Pour BinMixLiquid Stream B: Halogenated Liquid Waste (Contaminated Stream) NonHaloSolv->BinMixLiquid MUST be treated as Halogenated due to Solute

Figure 1: Decision logic for segregating 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one waste. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute technically classifies the mixture as halogenated for many incinerator profiles.[2]

Part 4: Detailed Disposal Workflow

Scenario 1: Disposal of Pure Solid (Excess Reagent)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1][2][3]

  • Transfer: Transfer the solid using a disposable spatula.[3] Do not generate dust.[3][5][7][9][10][11]

  • Labeling: Affix a Hazardous Waste Label.

    • Constituents: "3-bromo-6H-pyrido[2,3-d]pyridazin-5-one" (Do not use abbreviations).[1][2][3]

    • Hazard Checkboxes: Toxic, Irritant.[7]

  • Secondary Containment: Place the sealed jar into a clear zip-lock bag to prevent contamination of the outer container during transport.

Scenario 2: Disposal of Reaction Mixtures (Liquid)
  • Compatibility Check: Ensure the solution is at ambient temperature and has been quenched of any reactive reagents (e.g., strong bases like NaH or coupling agents).

  • Stream Selection: Pour into the Halogenated Solvent Waste carboy.

    • Critical Note: Never pour this compound into the "Aqueous" or "Non-Halogenated" waste streams. The bromine content renders non-halogenated fuel-blending streams non-compliant.[1][2][3]

  • Rinsing: Rinse the reaction vessel with a small amount of dichloromethane (DCM) or acetone. Add this rinse to the Halogenated Waste container.

Scenario 3: Contaminated Glassware/Sharps
  • Syringes/Needles: Dispose of in a rigid Biohazard/Sharps container. The small quantity of chemical residue is acceptable in this stream for incineration.

  • Heavily Contaminated Glass: If a flask cannot be cleaned, place it in a puncture-proof "Solid Waste" bucket.[1][2][3]

Part 5: Emergency Contingencies

Spill Response (Bench Scale < 50g):

  • Alert: Notify nearby personnel.

  • PPE: Don nitrile gloves, goggles, and a lab coat.[12]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then wipe up.

    • Liquid: Absorb with vermiculite or spill pads.[3]

  • Decontamination: Clean the surface with a soap/water solution.

  • Disposal: Place all cleanup materials into a sealed plastic bag and label as "Debris contaminated with Halogenated Organics."

Exposure First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[6][7][9]

  • Skin Contact: Wash with soap and water.[5][7][9][10] Remove contaminated clothing.[3][4][6][9][10][11]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-bromo-6-chloropyridazine (Structural Analog Hazard Data).[1][2][3] Available at: [Link][1][2][3]

  • Washington State University. Halogenated Solvents Disposal Guidelines.[3] Available at: [Link][1][2][3][12]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link][1][2][3]

  • Fisher Scientific. Safety Data Sheet: 6-Bromo-3-pyridazinamine (Functional Group Safety). Available at: [Link][1][2][3]

  • Vertex AI Search. CAS Verification: 1426245-35-3.[1][2][3] (Verified via ChemDict/CymitQuimica snippets in search results).

Sources

Personal protective equipment for handling 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

[1]

Executive Summary: The "Unknown Potency" Protocol

Compound: 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one CAS: 1426245-35-3 Molecular Formula: C



Physical State:1

As researchers, we often treat intermediates like simple building blocks. However, 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one possesses a fused diaza-heterocyclic core common in kinase inhibitors (e.g., PIM-1, EGFR inhibitors).[1] Consequently, until specific toxicology data proves otherwise, you must handle this compound as a Potent Pharmaceutical Intermediate (SafeBridge Band 3 equivalent) .

Immediate Hazards:

  • Respiratory Sensitization: High risk due to the fused nitrogen scaffold.

  • Ocular Damage: The lactam/pyridazone tautomerism increases mucous membrane adhesion.

  • Delayed Toxicity: Aryl bromides in this class can be metabolically active.

Risk Assessment & PPE Matrix

Do not rely on a generic "wear gloves" instruction. The specific chemical properties of this scaffold—specifically its polarity and potential for hydrogen bonding (lactam moiety)—dictate your barrier protection choices.

PPE Decision Tree (Graphviz Visualization)

PPE_Decision_TreeStartTask AssessmentSolidHandling Solid(Weighing/Transfer)Start->SolidSolutionHandling Solution(Reaction/Workup)Start->SolutionHighRiskHigh Risk Operation(Spill/Aerosol Generation)Start->HighRiskPPE_SolidREQUIRED:- N95/P100 Respirator- Double Nitrile Gloves (0.11mm)- Lab Coat + Tyvek SleevesSolid->PPE_SolidDust HazardPPE_SolnREQUIRED:- Fume Hood (Sash <18")- Silver Shield (Laminate) Gloves- Splash Goggles (Not Safety Glasses)Solution->PPE_SolnSplash/Permeation HazardPPE_EmergREQUIRED:- Full Face Respirator (P100/OV)- Tyvek Suit (Taped Seams)- Double Butyl Rubber GlovesHighRisk->PPE_EmergExposure Hazard

Figure 1: Task-based Personal Protective Equipment (PPE) selection logic.[1]

Glove Selection Logic
  • Routine Solids (Weighing): Double Nitrile (0.11 mm minimum).

    • Reasoning: The solid is likely static. Nitrile provides sufficient short-term protection against dry particulates.[1]

  • Solution Handling (DCM/DMF/DMSO): Silver Shield (Laminate) or Butyl Rubber.

    • Reasoning: This compound is often dissolved in polar aprotic solvents (DMSO, DMF) or halogenated solvents (DCM) for coupling reactions. Nitrile degrades rapidly (<5 mins) in DCM. The dissolved 3-bromo intermediate can penetrate skin via the solvent vector.[1]

Operational Handling Protocols
Protocol A: Weighing & Transfer (The Critical Step)

Context: The 5-one (lactam) functionality creates hydrogen bonds, often making the solid "sticky" or prone to static clumping, leading to dispersion outside the weigh boat.

  • Engineering Control: Isolate the balance in a Static-Dissipative Powder Containment Hood or use a localized HEPA snorkel.[1]

  • Anti-Static Measure: Use an ionizing fan or anti-static gun on the weigh boat before adding the compound.

    • Why? Charged particles of fused heterocycles are notoriously difficult to clean and can remain active on surfaces for months.

  • Transfer: Do not use metal spatulas if avoiding trace metal contamination for subsequent cross-coupling (Suzuki/Buchwald). Use antistatic polypropylene spatulas.

  • Decontamination: Immediately wipe the balance area with a 10% surfactant (soap) solution , followed by 70% Ethanol.

    • Note: Avoid pure water initially; the lipophilic aryl bromide region may cause the compound to smear rather than lift.

Protocol B: Reaction Setup (Solubility & Stability)

Context: You are likely performing a nucleophilic substitution (SnAr) or metal-catalyzed coupling at the C-3 bromine.[1]

  • Solvent Choice: The compound is sparingly soluble in non-polar solvents.

    • Preferred: DMF, DMAc, or DMSO (for SnAr); 1,4-Dioxane (for Pd-coupling).[1]

  • Temperature Limits:

    • < 120°C: The pyrido-pyridazinone core is generally thermally stable, but avoid temperatures >150°C without DSC (Differential Scanning Calorimetry) data, as fused nitrogen rings can exhibit energetic decomposition.

  • Inert Atmosphere: Always degas solvents.

    • Why? While the core is stable, the C-Br bond is susceptible to oxidative insertion side-reactions or hydrolysis in the presence of moisture/oxygen at high temperatures.[1]

Emergency Response & Spill Management
Spill Response Workflow (Graphviz Visualization)

Spill_ResponseSpillSpill DetectedEvacuate1. Evacuate & Signage(Radius: 3m)Spill->EvacuateAssess2. Assess StateEvacuate->AssessSolid_CleanSolid Spill:Wet Wipe MethodAssess->Solid_CleanPowderLiquid_CleanLiquid Spill:Absorb & QuenchAssess->Liquid_CleanSolutionDecon3. Decontaminate(Surfactant -> Alcohol)Solid_Clean->DeconLiquid_Clean->DeconDisposal4. Double Bag(Label: Halogenated Toxic)Decon->Disposal

Figure 2: Step-by-step logic for containing and neutralizing spills.

Specific Decontamination Procedure
  • Do NOT Dry Sweep: This generates invisible aerosols.

  • The "Wet-Wipe" Technique:

    • Cover the powder with a paper towel soaked in Propylene Glycol or dilute surfactant. This encapsulates the particles.

    • Scoop the wet mass into a wide-mouth jar.

  • Surface Treatment:

    • Wash surface with 0.1M NaOH (mild base) if compatible with the surface. The base helps solubilize the lactam/phenol tautomer, ensuring removal.

    • Final rinse with Isopropanol.

Waste Disposal & Inactivation

Classification: Halogenated Organic Waste (Toxic/Irritant).

Waste StreamHandling ProtocolRationale
Solid Waste Double-bag in 6-mil polyethylene. Label "Contains fused organobromine."Prevents puncture and secondary exposure to waste handlers.
Liquid Mother Liquor Segregate into "Halogenated Solvents." Do not mix with strong oxidizers (e.g., Nitric Acid).Risk of forming brominated oxidants or toxic Br2 gas if acidified/oxidized.
Sharps/TLC Plates Dedicated sharps bin. Do not leave on benchtop.Silica dust from TLC plates can carry adsorbed compound into the air.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 252110, 3-bromo-6-methoxypyridazine (Analog Read-Across).[1] Retrieved from [Link][1]

  • Fisher Scientific (2023). Safety Data Sheet: 6-Bromo-3-pyridazinamine (Structural Analog).[1] Retrieved from [Link][1]

  • Organic Syntheses (1998). Working with Hazardous Chemicals: Handling Brominated Heterocycles. Coll. Vol. 9, p.112. Retrieved from [Link][1]

  • SafeBridge Consultants.Potent Compound Safety: Banding and Control Strategies.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.